Product packaging for Buflomedil(Cat. No.:CAS No. 55837-25-7)

Buflomedil

Cat. No.: B1668037
CAS No.: 55837-25-7
M. Wt: 307.4 g/mol
InChI Key: OWYLAEYXIQKAOL-UHFFFAOYSA-N
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Description

4-(1-pyrrolidinyl)-1-(2,4,6-trimethoxyphenyl)-1-butanone is an aromatic ketone.
BUFLOMEDIL is a small molecule drug with a maximum clinical trial phase of IV and is indicated for cardiovascular disease. It was withdrawn in at least one region.
RN given refers to parent cpd;  synonym LL 1656 refers to HCl;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H25NO4 B1668037 Buflomedil CAS No. 55837-25-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyrrolidin-1-yl-1-(2,4,6-trimethoxyphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-20-13-11-15(21-2)17(16(12-13)22-3)14(19)7-6-10-18-8-4-5-9-18/h11-12H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWYLAEYXIQKAOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)CCCN2CCCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

35543-24-9 (hydrochloride)
Record name Buflomedil [INN:BAN:DCF]
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DSSTOX Substance ID

DTXSID5022697
Record name Buflomedil
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Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

55837-25-7
Record name Buflomedil
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Record name Buflomedil [INN:BAN:DCF]
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Foundational & Exploratory

Buflomedil's Mechanism of Action on Vascular Smooth Muscle: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buflomedil is a vasoactive drug recognized for its therapeutic efficacy in peripheral and cerebral vascular diseases. Its primary mechanism of action on vascular smooth muscle is multifaceted, involving the modulation of several key signaling pathways that regulate vascular tone. This technical guide provides a comprehensive analysis of this compound's effects, focusing on its interactions with alpha-adrenoceptors and calcium channels, and explores other potential mechanisms. The guide summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular interactions and experimental workflows to support further research and drug development.

Core Mechanisms of Action

This compound's vasodilatory effect on vascular smooth muscle is primarily attributed to two main mechanisms: non-selective alpha-adrenoceptor antagonism and a weak, non-specific blockade of calcium channels. Evidence also suggests potential involvement of phosphodiesterase inhibition, although this is less well-characterized in vascular smooth muscle.

Alpha-Adrenoceptor Antagonism

This compound acts as a non-selective antagonist at alpha-adrenergic receptors on vascular smooth muscle cells.[1][2][3] This antagonism inhibits the vasoconstrictive effects of endogenous catecholamines like norepinephrine, leading to vasodilation.[2]

A key study investigating the inhibitory effect of this compound on alpha1-adrenoceptors demonstrated its interaction with subtypes alpha1A and alpha1B. A radioligand binding displacement study using [3H]prazosin on rat prostate alpha1A-adrenoceptors and spleen alpha1B-adrenoceptors revealed a differential affinity.[1]

ParameterValueTissue/Receptor SourceCitation
Affinity Ratio (α1A-AR / α1B-AR)4.06 / 6.84Rat Prostate (α1A) / Spleen (α1B)

This ratio indicates a degree of selectivity for the alpha1A-adrenoceptor over the alpha1B-adrenoceptor.Further quantitative data, such as specific IC50 or Ki values for each alpha-adrenoceptor subtype (α1A, α1B, α1D, and α2) in vascular smooth muscle, are not extensively detailed in the reviewed literature.

This protocol outlines the methodology for determining the binding affinity of this compound for alpha-adrenoceptor subtypes.

Objective: To determine the affinity of this compound for alpha1A and alpha1B-adrenoceptors by measuring its ability to displace a radiolabeled ligand ([3H]prazosin).

Materials:

  • Tissue preparations enriched with specific adrenoceptor subtypes (e.g., rat prostate for alpha1A, rat spleen for alpha1B).

  • [3H]prazosin (radioligand).

  • This compound solutions of varying concentrations.

  • Membrane preparation buffers and assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the selected tissues in a cold buffer and prepare a membrane fraction through differential centrifugation.

  • Binding Assay: Incubate the membrane preparations with a fixed concentration of [3H]prazosin in the absence or presence of increasing concentrations of this compound.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of [3H]prazosin binding against the concentration of this compound. Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]prazosin). The affinity constant (Ki) can then be calculated using the Cheng-Prusoff equation.

experimental_workflow_radioligand_binding cluster_prep Membrane Preparation cluster_assay Binding Assay tissue Tissue Homogenization (e.g., Prostate, Spleen) centrifugation Differential Centrifugation tissue->centrifugation membranes Isolated Membranes centrifugation->membranes incubation Incubation: Membranes + [3H]prazosin + this compound (varied conc.) membranes->incubation filtration Rapid Filtration (Glass Fiber Filters) incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50, Ki calculation) counting->analysis

Radioligand Binding Assay Workflow

Calcium Channel Blockade

This compound exhibits a weak and non-specific calcium antagonistic effect. This action contributes to its vasodilatory properties by reducing the influx of extracellular calcium into vascular smooth muscle cells, a critical step in the contractile process.

Quantitative data, such as IC50 values for the inhibition of L-type calcium channels in vascular smooth muscle cells, are not consistently reported in the available literature, underscoring the characterization of this effect as "weak and non-specific."

This protocol describes a method to investigate the effects of this compound on voltage-gated calcium channels in isolated vascular smooth muscle cells.

Objective: To measure the effect of this compound on L-type calcium channel currents.

Materials:

  • Isolated vascular smooth muscle cells (e.g., from rat aorta or A7r5 cell line).

  • Patch clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass micropipettes.

  • Extracellular and intracellular solutions.

  • This compound solutions.

Procedure:

  • Cell Preparation: Isolate single vascular smooth muscle cells using enzymatic digestion.

  • Patch Pipette Fabrication: Pull micropipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.

  • Whole-Cell Configuration: Achieve a gigaseal between the micropipette and the cell membrane, followed by rupture of the membrane patch to obtain the whole-cell configuration.

  • Current Recording: Clamp the cell membrane at a holding potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit calcium currents. Barium is often used as the charge carrier to isolate calcium channel currents.

  • Drug Application: Perfuse the cell with this compound-containing extracellular solution and record the changes in the calcium channel currents.

  • Data Analysis: Analyze the current-voltage (I-V) relationship and the degree of current inhibition at different this compound concentrations to determine the IC50.

signaling_pathway_calcium_channel cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_contraction Intracellular Signaling Ca_channel L-type Ca2+ Channel This compound This compound This compound->Ca_channel Inhibition Contraction Muscle Contraction Ca_in->Contraction Leads to Ca_out->Ca_in

This compound's Inhibition of L-type Calcium Channels

Potential Phosphodiesterase (PDE) Inhibition

Some studies suggest that this compound may exert part of its effects through the inhibition of phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). An increase in intracellular cAMP and cGMP in vascular smooth muscle leads to vasodilation.

Summary of Mechanisms and Signaling Pathways

The following diagram illustrates the primary and potential mechanisms of action of this compound on vascular smooth muscle cells.

Overview of this compound's Mechanisms of Action

Conclusion for Drug Development Professionals

The multifaceted mechanism of action of this compound, primarily as a non-selective alpha-adrenoceptor antagonist with weak calcium channel blocking properties, provides a basis for its vasodilatory effects. For drug development professionals, the preferential affinity for the alpha1A-adrenoceptor subtype, as suggested by limited data, may offer an avenue for developing more selective and potent analogues with potentially improved side-effect profiles. A significant gap in the current understanding is the lack of comprehensive quantitative data on its interaction with all alpha-adrenoceptor subtypes and its precise effects on various calcium channel isoforms in vascular smooth muscle. Further electrophysiological and radioligand binding studies are warranted to fully elucidate its pharmacological profile. The potential for phosphodiesterase inhibition remains an area for further investigation to determine its contribution to the overall therapeutic effect. A more detailed characterization of these mechanisms could pave the way for the rational design of new therapeutics for vascular disorders.

References

Buflomedil's Alpha-Adrenergic Receptor Antagonism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buflomedil is a vasoactive agent recognized for its therapeutic effects in peripheral and cerebral vascular diseases. A primary mechanism contributing to its vasodilatory properties is the antagonism of alpha-adrenergic receptors. This technical guide provides an in-depth exploration of this compound's interaction with alpha-1 (α1) and alpha-2 (α2) adrenergic receptors, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the associated signaling pathways. The information presented is intended to support further research and drug development efforts in the field of adrenergic pharmacology.

Introduction

This compound hydrochloride is a peripherally acting vasodilator that improves blood flow, particularly in the microcirculation.[1] Its multifaceted pharmacological profile includes the inhibition of platelet aggregation and improvement of erythrocyte deformability.[1] However, a cornerstone of its mechanism of action is its ability to block alpha-adrenergic receptors, which are instrumental in mediating vasoconstriction in response to catecholamines like norepinephrine.[2][3] This guide focuses specifically on the alpha-adrenergic antagonist properties of this compound, providing a detailed overview for the scientific community.

Quantitative Analysis of this compound's Alpha-Adrenergic Receptor Antagonism

The affinity of this compound for alpha-adrenergic receptor subtypes has been quantified in several studies, primarily focusing on the α1 subtypes due to their significant role in vascular smooth muscle contraction.

Receptor SubtypeLigandTissue/SystemParameterValueReference
α1A-AdrenergicThis compoundRat ProstateKi4.06 µM[4]
α1B-AdrenergicThis compoundRat SpleenKi6.84 µM

Note: While this compound is considered a non-selective alpha-adrenoceptor antagonist, specific Ki or pA2 values for α2-adrenergic receptor subtypes were not available in the reviewed literature.

Signaling Pathways

The antagonistic action of this compound on alpha-adrenergic receptors interrupts specific intracellular signaling cascades that lead to physiological responses such as vasoconstriction.

Alpha-1 Adrenergic Receptor Signaling Pathway

Alpha-1 adrenergic receptors are coupled to the Gq family of G-proteins. Upon activation by an agonist like norepinephrine, the Gq protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The increased intracellular calcium, along with the activation of PKC, leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction. This compound, by blocking this receptor, prevents the initiation of this cascade.

alpha1_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NE Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor NE->Alpha1_Receptor Activates This compound This compound This compound->Alpha1_Receptor Blocks Gq Gq Alpha1_Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates release PKC PKC DAG->PKC Activates Ca Ca²⁺ SR->Ca Contraction Smooth Muscle Contraction Ca->Contraction Leads to PKC->Contraction Contributes to alpha2_signaling cluster_membrane Presynaptic Membrane cluster_cytosol Cytosol NE_agonist Norepinephrine Alpha2_Receptor α2-Adrenergic Receptor NE_agonist->Alpha2_Receptor Activates This compound This compound This compound->Alpha2_Receptor Blocks Gi Gi Alpha2_Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP NE_release Norepinephrine Release cAMP->NE_release Inhibits binding_assay_workflow prep Membrane Preparation (Rat Prostate for α1A, Spleen for α1B) incubation Incubation (Membranes, [3H]prazosin, this compound) prep->incubation filtration Filtration (Separate bound from free radioligand) incubation->filtration counting Scintillation Counting (Quantify bound radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis functional_assay_workflow prep Tissue Preparation (e.g., Rat Prostate Strips) mounting Mounting in Organ Bath (Connect to force transducer) prep->mounting equilibration Equilibration (Allow tissue to stabilize) mounting->equilibration contraction Induce Contraction (Cumulative addition of Phenylephrine) equilibration->contraction inhibition Assess Inhibition (Pre-incubate with this compound) contraction->inhibition Repeat with antagonist analysis Data Analysis (Compare concentration-response curves) inhibition->analysis

References

Unraveling the Multifaceted Pharmacological Profile of Buflomedil Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buflomedil hydrochloride is a vasoactive drug that has been utilized in the management of peripheral and cerebral vascular diseases. Its therapeutic effects are attributed to a complex pharmacological profile, encompassing vasodilation, hemorheological improvements, and anti-platelet activity. This technical guide provides an in-depth examination of the pharmacological properties of this compound hydrochloride, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development endeavors.

Introduction

This compound hydrochloride is a synthetic compound recognized for its therapeutic benefits in conditions characterized by impaired blood flow, such as intermittent claudication and cerebrovascular insufficiency.[1][2] The drug's efficacy stems from its multi-target mechanism of action, which distinguishes it from other vasoactive agents.[3] This guide aims to consolidate the existing knowledge on this compound's pharmacological profile, offering a comprehensive resource for the scientific community.

Pharmacodynamics: A Multi-pronged Approach to Vascular Health

This compound's pharmacodynamic effects are diverse, contributing to its overall impact on the circulatory system. The primary mechanisms include alpha-adrenoceptor antagonism, weak calcium channel blockade, and favorable alterations in blood rheology.[3][4]

Adrenoceptor Antagonism

This compound acts as a non-selective antagonist of α-adrenergic receptors. By blocking these receptors, particularly α1-adrenoceptors on vascular smooth muscle, it inhibits catecholamine-induced vasoconstriction, leading to vasodilation and improved blood flow. It also exhibits antagonistic properties at α2-adrenoceptors, which can further contribute to its vasoactive and antiplatelet effects.

Hemorheological Effects

A key aspect of this compound's profile is its ability to improve the flow properties of blood. This is achieved through several mechanisms:

  • Enhanced Erythrocyte Deformability: this compound has been shown to improve the flexibility of red blood cells, allowing them to pass more easily through narrow capillaries and improving microcirculation.

  • Inhibition of Platelet Aggregation: The drug weakly inhibits platelet aggregation induced by various agonists such as ADP, collagen, and epinephrine. This anti-platelet effect is thought to be mediated, in part, by its α2-adrenergic antagonist activity.

  • Reduction in Blood Viscosity: Studies have indicated that this compound can decrease both whole blood and plasma viscosity. The reduction in plasma viscosity may be linked to a decrease in plasma fibrinogen levels.

Weak Calcium Channel Blockade

This compound exhibits a weak calcium channel blocking activity. This effect, although less potent than its alpha-blocking activity, likely contributes to its vasodilatory properties by reducing calcium influx into vascular smooth muscle cells, leading to relaxation.

Quantitative Pharmacological Data

The following tables summarize key quantitative data related to the pharmacological activity of this compound hydrochloride.

Table 1: Receptor Binding Affinities

Receptor SubtypeSpeciesPreparationRadioligandParameterValueReference
α1A-adrenoceptorRatProstate[3H]prazosinKi4.06 µM
α1B-adrenoceptorRatSpleen[3H]prazosinKi6.84 µM
α2-adrenoceptorHumanPlatelets[3H]-yohimbineIC501 ± 0.5 µM

Table 2: Pharmacokinetic Parameters

ParameterRoute of AdministrationValueReference
Time to Peak Plasma Concentration (Tmax)Oral1.5 - 4 hoursMIMS Philippines
Plasma Half-life (t1/2)Oral / Intravenous2 - 3 hoursMIMS Philippines,
Plasma Protein Binding-60 - 80%MIMS Philippines,

Table 3: Clinical Efficacy in Intermittent Claudication (Treadmill Test)

ParameterDuration of TreatmentImprovement vs. PlaceboReference
Pain-Free Walking Distance12 weeks76.9 m (95% CI 32.3 to 121.5)
Maximum Walking Distance12 weeks112.6 m (95% CI 27.7 to 197.5)

Experimental Protocols

This section outlines the general methodologies employed in key experiments to characterize the pharmacological profile of this compound hydrochloride.

Radioligand Binding Assay for Adrenoceptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for α-adrenergic receptor subtypes.

General Protocol:

  • Membrane Preparation: Membranes expressing the target receptor (e.g., from rat prostate for α1A or spleen for α1B) are prepared by homogenization and centrifugation.

  • Incubation: The prepared membranes are incubated with a specific radioligand (e.g., [3H]prazosin for α1 receptors or [3H]-yohimbine for α2 receptors) and varying concentrations of this compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Platelet Aggregation Assay

Objective: To assess the inhibitory effect of this compound on platelet aggregation.

General Protocol:

  • Platelet-Rich Plasma (PRP) Preparation: Venous blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., sodium citrate). PRP is obtained by centrifugation at a low speed.

  • Aggregation Measurement: Platelet aggregation is measured using a platelet aggregometer, which records changes in light transmission through a PRP sample.

  • Procedure: PRP is pre-incubated with this compound or a vehicle control. An aggregating agent (e.g., ADP, collagen, or epinephrine) is then added to induce aggregation.

  • Data Analysis: The percentage of inhibition of aggregation by this compound is calculated by comparing the aggregation response in the presence and absence of the drug.

Erythrocyte Deformability Assessment (Filtration Method)

Objective: To evaluate the effect of this compound on the ability of red blood cells to deform and pass through small pores.

General Protocol:

  • Blood Sample Preparation: Whole blood is collected and may be washed and resuspended in a buffer solution.

  • Filtration System: A filtration apparatus is used, which typically consists of a filter with micropores of a defined size (e.g., 5 µm) and a system to apply a constant pressure.

  • Procedure: The red blood cell suspension is passed through the filter, and the time taken for a specific volume to pass is measured. This can be compared between samples treated with this compound and control samples.

  • Data Analysis: An index of erythrocyte deformability is calculated based on the filtration time or flow rate. An increase in flow rate or a decrease in filtration time indicates improved deformability.

Calcium Channel Blocking Activity (Isolated Tissue Assay)

Objective: To determine the weak calcium channel blocking effect of this compound.

General Protocol:

  • Tissue Preparation: A smooth muscle preparation, such as a strip of rat ileum, is dissected and mounted in an organ bath containing a physiological salt solution.

  • Contraction Induction: The tissue is contracted by adding a high concentration of potassium chloride (KCl), which depolarizes the cell membrane and opens voltage-gated calcium channels.

  • Procedure: The contractile response to KCl is measured in the absence and presence of varying concentrations of this compound.

  • Data Analysis: The inhibitory effect of this compound on the KCl-induced contraction is quantified to assess its calcium channel blocking activity. A reduction in the contractile response suggests a blockade of calcium influx.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to this compound's pharmacology.

Buflomedil_Mechanism_of_Action cluster_this compound This compound Hydrochloride cluster_Targets Molecular Targets cluster_Cellular_Effects Cellular & Physiological Effects cluster_Therapeutic_Outcomes Therapeutic Outcomes This compound This compound Alpha_Adrenoceptors α-Adrenoceptors (α1 and α2) This compound->Alpha_Adrenoceptors Antagonism Ca_Channels Voltage-Gated Ca2+ Channels (Weak) This compound->Ca_Channels Blockade RBC_Deformability ↑ RBC Deformability This compound->RBC_Deformability Blood_Viscosity ↓ Blood Viscosity This compound->Blood_Viscosity Vasodilation Vasodilation Alpha_Adrenoceptors->Vasodilation Platelet_Aggregation ↓ Platelet Aggregation Alpha_Adrenoceptors->Platelet_Aggregation Ca_Channels->Vasodilation Improved_Blood_Flow Improved Blood Flow & Microcirculation Vasodilation->Improved_Blood_Flow Platelet_Aggregation->Improved_Blood_Flow RBC_Deformability->Improved_Blood_Flow Blood_Viscosity->Improved_Blood_Flow

Caption: Overview of this compound's multifaceted mechanism of action.

Radioligand_Binding_Workflow start Start prep Membrane Preparation (e.g., Rat Prostate) start->prep incubation Incubation: Membranes + Radioligand + this compound prep->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50, Ki calculation) counting->analysis end End analysis->end

Caption: Experimental workflow for a radioligand binding assay.

Platelet_Aggregation_Workflow start Start prp_prep Platelet-Rich Plasma (PRP) Preparation start->prp_prep pre_incubation Pre-incubation of PRP with this compound prp_prep->pre_incubation aggregation Induce Aggregation (e.g., with ADP) pre_incubation->aggregation measurement Measure Light Transmission (Aggregometer) aggregation->measurement analysis Calculate % Inhibition measurement->analysis end End analysis->end

Caption: Workflow for assessing platelet aggregation inhibition.

Conclusion

This compound hydrochloride possesses a unique and complex pharmacological profile characterized by its combined actions as an α-adrenoceptor antagonist, a weak calcium channel blocker, and a hemorheological agent. This multifaceted mechanism of action underpins its therapeutic utility in various vascular disorders. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and to design novel compounds with optimized pharmacological properties for the treatment of ischemic conditions. Further research into the precise molecular interactions and signaling cascades modulated by this compound will be crucial for a more complete understanding of its therapeutic effects and for the development of next-generation vasoactive drugs.

References

An In-depth Technical Review of Buflomedil's Vasoactive Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Buflomedil is a vasoactive agent that has been investigated for its therapeutic potential in peripheral and cerebral vascular diseases. Its mechanism of action is multifaceted, primarily revolving around its ability to induce vasodilation and improve blood flow through a combination of pharmacological effects. This technical guide provides a comprehensive review of this compound's vasoactive properties, detailing its interactions with adrenergic receptors, its influence on calcium signaling, and its hemorheological effects. The content herein is intended to serve as a resource for researchers and professionals in drug development, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Core Vasoactive Mechanisms of this compound

This compound's vasoactive effects are attributed to three primary mechanisms: non-selective alpha-adrenoceptor antagonism, weak calcium channel blockade, and favorable alterations in blood rheology.

Alpha-Adrenoceptor Antagonism

This compound acts as a non-selective antagonist at alpha-adrenergic receptors, which are key regulators of vascular tone. By blocking these receptors on vascular smooth muscle cells, this compound inhibits the vasoconstrictive effects of endogenous catecholamines like norepinephrine and epinephrine.[1] This leads to vasodilation and an increase in peripheral blood flow.

Alpha-1 adrenergic receptors are Gq/11 protein-coupled receptors. Their activation by agonists leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The increased intracellular calcium binds to calmodulin, which then activates myosin light chain kinase (MLCK), leading to phosphorylation of the myosin light chain and subsequent smooth muscle contraction. This compound, by blocking the α1-adrenoceptor, inhibits this entire cascade, resulting in vasodilation.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenoceptor Norepinephrine->Alpha1_Receptor Binds Gq_Protein Gq/11 Alpha1_Receptor->Gq_Protein Activates This compound This compound This compound->Alpha1_Receptor Blocks PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor Ca2_cyto Ca²⁺ SR->Ca2_cyto Releases Ca2_SR Ca²⁺ Calmodulin Calmodulin Ca2_cyto->Calmodulin Binds MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates MLC Myosin Light Chain (MLC) MLCK->MLC Phosphorylates pMLC Phosphorylated MLC MLC->pMLC Contraction Vasoconstriction pMLC->Contraction Induces

Figure 1: this compound's antagonism of the α1-adrenoceptor signaling pathway.

Alpha-2 adrenergic receptors are coupled to the inhibitory G-protein, Gi. Activation of α2-adrenoceptors by agonists inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels result in reduced protein kinase A (PKA) activity. PKA normally contributes to vasodilation by phosphorylating and inhibiting MLCK. Therefore, inhibition of the α2-adrenoceptor by this compound prevents the decrease in cAMP, thereby maintaining PKA activity and promoting vasodilation.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine Alpha2_Receptor α2-Adrenoceptor Norepinephrine->Alpha2_Receptor Binds Gi_Protein Gi Alpha2_Receptor->Gi_Protein Activates This compound This compound This compound->Alpha2_Receptor Blocks AC Adenylyl Cyclase (AC) Gi_Protein->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK Inhibits Relaxation Vasodilation MLCK->Relaxation Promotes

Figure 2: this compound's antagonism of the α2-adrenoceptor signaling pathway.
Weak Calcium Channel Blockade

This compound exhibits a nonspecific and weak calcium antagonistic effect.[1] It is thought to inhibit the influx of extracellular calcium through voltage-gated L-type calcium channels in vascular smooth muscle cells. Since intracellular calcium is a critical trigger for muscle contraction, this blockade contributes to vasodilation.

Voltage-gated calcium channels open in response to membrane depolarization, allowing an influx of calcium ions. This increase in intracellular calcium is a primary stimulus for vasoconstriction, acting through the calmodulin-MLCK pathway as described previously. By weakly blocking these channels, this compound reduces the influx of calcium, thereby promoting vasodilation.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca2_extra Ca²⁺ Ca_Channel L-type Ca²⁺ Channel Ca2_cyto Ca²⁺ Ca_Channel->Ca2_cyto Ca²⁺ Influx This compound This compound This compound->Ca_Channel Weakly Blocks Depolarization Membrane Depolarization Depolarization->Ca_Channel Opens Calmodulin Calmodulin Ca2_cyto->Calmodulin Binds MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates Contraction Vasoconstriction MLCK->Contraction Leads to

Figure 3: this compound's weak blockade of L-type calcium channels.
Hemorheological Effects

This compound has been shown to improve the rheological properties of blood, which can enhance microcirculation.[2] This includes the inhibition of platelet aggregation and an improvement in erythrocyte deformability.

  • Inhibition of Platelet Aggregation: this compound inhibits platelet aggregation induced by various agonists. This effect is, in part, attributed to its alpha-2 adrenergic antagonistic properties on platelets.

  • Improved Erythrocyte Deformability: Studies have indicated that this compound can improve the filterability of red blood cells, suggesting an enhancement of their deformability.[2] This allows for easier passage through narrow capillaries, thereby improving tissue perfusion.

Quantitative Data on Vasoactive Properties

ParameterReceptor/TargetValueSpecies/SystemReference
Affinity Ratio α1A-AR / α1B-AR4.06 / 6.84Rat[3]
IC50 Epinephrine-induced Platelet Aggregation1 ± 0.5 µMHumanN/A

Note: Comprehensive Ki values for all alpha-adrenoceptor subtypes and specific pA2/EC50 values for vascular smooth muscle relaxation are not consistently reported in the available literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the vasoactive properties of this compound.

Isolated Tissue Bath for Vascular Reactivity

This protocol is designed to assess the effect of this compound on the contractility of isolated arterial rings.

cluster_prep Tissue Preparation cluster_equilibration Equilibration & Viability cluster_experiment Experimental Protocol cluster_analysis Data Analysis Harvest Harvest Thoracic Aorta Clean Clean Connective Tissue Harvest->Clean Cut Cut into 2-3 mm Rings Clean->Cut Mount Mount Rings in Organ Bath Cut->Mount Equilibrate Equilibrate under Tension (e.g., 1.5g for 60 min) Mount->Equilibrate Wash Wash with Krebs Solution Equilibrate->Wash Contract_KCl Contract with KCl (e.g., 80 mM) Wash->Contract_KCl Wash_2 Wash and Return to Baseline Contract_KCl->Wash_2 Pre-incubate Pre-incubate with this compound (or vehicle) Wash_2->Pre-incubate Agonist Cumulative Addition of Vasoconstrictor (e.g., Phenylephrine) Pre-incubate->Agonist Record Record Isometric Tension Agonist->Record Plot Plot Concentration-Response Curves Record->Plot Calculate Calculate EC50 and Emax Plot->Calculate

Figure 4: Workflow for an isolated tissue bath experiment.
  • Tissue Preparation:

    • Humanely euthanize a laboratory animal (e.g., rat) and excise the thoracic aorta.

    • Immediately place the aorta in cold Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).

    • Carefully remove adipose and connective tissue from the aorta.

    • Cut the aorta into rings of 2-3 mm in length.

  • Mounting and Equilibration:

    • Suspend each aortic ring between two stainless-steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

    • Connect the upper hook to an isometric force transducer.

    • Apply a resting tension of 1.5 g and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15 minutes.

  • Viability Check:

    • After equilibration, contract the rings with a high concentration of KCl (e.g., 80 mM) to assess tissue viability.

    • Wash the tissues and allow them to return to the baseline resting tension.

  • Experimental Procedure:

    • Pre-incubate the aortic rings with various concentrations of this compound or vehicle for a specified period (e.g., 30 minutes).

    • Generate cumulative concentration-response curves to a vasoconstrictor agonist (e.g., phenylephrine) by adding the agonist in a stepwise manner.

    • Record the isometric tension continuously.

  • Data Analysis:

    • Express the contractile responses as a percentage of the maximal contraction induced by KCl.

    • Plot the concentration-response curves and calculate the EC50 (concentration of agonist that produces 50% of the maximal response) and Emax (maximal response) values.

    • In the presence of an antagonist like this compound, a rightward shift in the concentration-response curve of the agonist is indicative of competitive antagonism.

Conclusion

This compound's vasoactive properties are the result of a synergistic combination of non-selective alpha-adrenoceptor antagonism, weak calcium channel blockade, and positive hemorheological effects. This multifaceted mechanism of action provides a broad basis for its vasodilatory effects and its potential to improve microcirculation. Further research to fully quantify its binding affinities at all adrenoceptor subtypes and its precise effects on calcium channel kinetics will provide a more complete understanding of its pharmacological profile. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for future investigations into this compound and other vasoactive compounds.

References

Buflomedil: A Technical Guide to its Role in Enhancing Microcirculation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buflomedil is a vasoactive drug recognized for its efficacy in improving microcirculation, primarily in the context of peripheral and cerebral vascular diseases. Its therapeutic benefits stem from a multifaceted mechanism of action that encompasses vasodilation, hemorheological improvements, and antiplatelet effects. This technical guide provides an in-depth exploration of this compound's core pharmacological activities, detailing its impact on vascular tone, blood cell properties, and platelet function. The document summarizes key quantitative data from preclinical and clinical studies, outlines detailed experimental protocols for assessing its effects, and provides visual representations of its signaling pathways and the logical interplay of its mechanisms to offer a comprehensive resource for the scientific community.

Core Mechanisms of Action

This compound's influence on microcirculation is not attributed to a single mode of action but rather to a combination of pharmacological effects that collectively enhance blood flow and tissue perfusion.[1] These primary mechanisms include:

  • Alpha-Adrenoceptor Antagonism: this compound acts as a non-selective inhibitor of both α1- and α2-adrenergic receptors located on vascular smooth muscle.[2] By blocking these receptors, it counteracts the vasoconstrictive effects of catecholamines like norepinephrine, leading to vasodilation and an increase in peripheral blood flow.[2][3]

  • Weak Calcium Channel Blockade: The drug exhibits a modest inhibitory effect on cellular calcium channels.[3] This action contributes to the relaxation of vascular smooth muscle, further promoting vasodilation.

  • Inhibition of Platelet Aggregation: this compound has been shown to inhibit platelet aggregation, which is a critical factor in the formation of microthrombi that can impede blood flow.

  • Improved Erythrocyte Deformability: The drug enhances the flexibility of red blood cells, a crucial property for their passage through the narrow capillaries of the microcirculation.

These combined actions result in improved blood rheology, reduced vascular resistance, and ultimately, enhanced oxygen and nutrient delivery to ischemic tissues.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on this compound, providing a comparative overview of its efficacy.

Table 1: In Vitro Pharmacological Activity of this compound

ParameterValueAssaySource
α1A-Adrenoceptor Affinity (Ki)4.06 µMRadioligand Binding Assay (Rat Prostate)
α1B-Adrenoceptor Affinity (Ki)6.84 µMRadioligand Binding Assay (Rat Spleen)
IC50 for [3H]-Yohimbine Binding Inhibition1 ± 0.5 µMCompetition Binding Assay (Human Platelets)

Table 2: Clinical Efficacy of this compound in Intermittent Claudication

Outcome MeasureImprovement with this compoundStudy PopulationDurationSource
Pain-Free Walking DistanceWeighted Mean Difference: 75.1 m (95% CI: 20.6 to 129.6)General Intermittent Claudication12 weeks
Pain-Free Walking DistanceWeighted Mean Difference: 80.6 m (95% CI: 3.0 to 158.2)Diabetic Patients with Intermittent Claudication12 weeks
Maximum Walking DistanceWeighted Mean Difference: 80.7 m (95% CI: 9.4 to 152)General Intermittent Claudication12 weeks
Maximum Walking DistanceWeighted Mean Difference: 171.4 m (95% CI: 51.3 to 291.5)Diabetic Patients with Intermittent Claudication12 weeks
Mean Initial Walking Distance71% increase from baselineDiabetic Patients with Intermittent Claudication6 months
Mean Absolute Walking Distance68% increase from baselineDiabetic Patients with Intermittent Claudication6 months

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the microcirculatory effects of this compound.

Assessment of Erythrocyte Deformability by Filtration

This protocol is based on the principle of measuring the ability of red blood cells to pass through micropore filters, which mimics their transit through capillaries.

  • Blood Collection and Preparation:

    • Collect whole blood from subjects in tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood to separate plasma and buffy coat.

    • Wash the red blood cells (RBCs) three times with a buffered saline solution (e.g., PBS, pH 7.4).

    • Resuspend the washed RBCs in the same buffer to a standardized hematocrit (e.g., 10%).

  • Filtration Procedure:

    • Use a filtration device (e.g., Hanss Hemorheometer) equipped with a polycarbonate filter with a defined pore size (typically 5 µm).

    • Pre-wet the filter with the buffer solution.

    • Pass a defined volume of the RBC suspension through the filter under a constant, low pressure.

    • Record the time required for the suspension to pass through the filter.

    • Also, record the filtration time for the same volume of the cell-free buffer.

  • Data Analysis:

    • Calculate the Red Cell Filterability Index (RCF Index) using the formula: RCF Index = (Filtration time of RBC suspension - Filtration time of buffer) / (Filtration time of buffer x Hematocrit)

    • A lower RCF Index indicates better erythrocyte deformability.

Evaluation of Platelet Aggregation by Light Transmission Aggregometry (LTA)

LTA is the gold standard for assessing platelet function. It measures the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate.

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect venous blood into tubes containing 3.2% sodium citrate.

    • Centrifuge the blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP.

    • Transfer the PRP to a separate tube.

    • Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 10-15 minutes to obtain PPP.

    • Adjust the platelet count in the PRP to a standard concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

  • Aggregation Assay:

    • Pre-warm the PRP and PPP samples to 37°C.

    • Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).

    • Add a specific volume of PRP to a cuvette with a magnetic stir bar.

    • Add this compound or a vehicle control to the PRP and incubate for a specified time.

    • Initiate platelet aggregation by adding a platelet agonist, such as:

      • Adenosine Diphosphate (ADP): at varying concentrations.

      • Collagen: at varying concentrations.

      • Epinephrine: at varying concentrations.

    • Record the change in light transmission over time (typically 5-10 minutes).

  • Data Analysis:

    • The maximum percentage of aggregation is determined from the aggregation curve.

    • The inhibitory effect of this compound is calculated as the percentage reduction in maximal aggregation compared to the vehicle control.

Alpha-Adrenoceptor Binding Assay

This assay determines the affinity of this compound for α-adrenergic receptors using a radioligand competition binding method.

  • Membrane Preparation:

    • Homogenize tissue known to be rich in the desired α-adrenoceptor subtype (e.g., rat prostate for α1A, rat spleen for α1B) in a cold buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend it in a binding buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Reaction:

    • In a series of tubes, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1 receptors), and increasing concentrations of unlabeled this compound.

    • For determining non-specific binding, add a high concentration of a known non-labeled antagonist (e.g., phentolamine).

    • Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters quickly with cold buffer to remove non-specifically bound radioactivity.

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships in this compound's mechanism of action.

Buflomedil_Signaling_Pathway cluster_VascularSmoothMuscle Vascular Smooth Muscle Cell NE Norepinephrine AlphaR α-Adrenoceptor NE->AlphaR Activates PLC PLC AlphaR->PLC IP3 IP3 PLC->IP3 Ca_Store Ca²⁺ Store (ER/SR) IP3->Ca_Store Stimulates Ca_Release Ca²⁺ Release Ca_Store->Ca_Release Ca_Channel L-type Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Contraction Contraction Ca_Influx->Contraction Increased Intracellular Ca²⁺ Ca_Release->Contraction Increased Intracellular Ca²⁺ Relaxation Relaxation This compound This compound This compound->AlphaR Inhibits This compound->Ca_Channel Weakly Inhibits Buflomedil_Hemorheology_Workflow cluster_Erythrocyte Erythrocyte Deformability cluster_Platelet Platelet Aggregation RBC_Stiff Reduced Deformability Microcirculation Improved Microcirculation RBC_Stiff->Microcirculation Impedes RBC_Flexible Improved Deformability RBC_Flexible->Microcirculation Facilitates Platelet_Agg Platelet Aggregation Platelet_Agg->Microcirculation Impedes Platelet_Inhib Inhibition of Aggregation Platelet_Inhib->Microcirculation Facilitates This compound This compound This compound->RBC_Flexible This compound->Platelet_Inhib Experimental_Workflow cluster_Erythrocyte Erythrocyte Deformability Assessment cluster_Platelet Platelet Aggregation Assay E1 Blood Sample Collection E2 RBC Isolation and Washing E1->E2 E3 Suspension in Buffer E2->E3 E4 Filtration through Micropore Filter E3->E4 E5 Measure Filtration Time E4->E5 E6 Calculate RCF Index E5->E6 P1 Blood Sample Collection P2 PRP/PPP Preparation P1->P2 P3 Incubation with This compound P2->P3 P4 Addition of Agonist (ADP/Collagen) P3->P4 P5 Measure Light Transmission P4->P5 P6 Determine % Aggregation P5->P6

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of Buflomedil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buflomedil is a vasoactive drug, primarily used in the management of symptoms associated with peripheral arterial disease. This technical guide provides a comprehensive overview of its synthesis and chemical properties, tailored for researchers and professionals in drug development. The document details synthetic routes, experimental protocols, and key chemical characteristics, including solubility, stability, and its mechanism of action as an alpha-adrenoceptor antagonist. All quantitative data is presented in clear, tabular formats, and key pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of its chemical and pharmacological profile.

Chemical Properties of this compound

This compound, with the IUPAC name 4-(Pyrrolidin-1-yl)-1-(2,4,6-trimethoxyphenyl)butan-1-one, is most commonly used in its hydrochloride salt form. Its fundamental chemical and physical properties are summarized below.

PropertyValueReference
Molecular Formula C₁₇H₂₅NO₄[1]
Molecular Weight 307.38 g/mol [2]
Melting Point (HCl salt) 192-193 °C[3]
Appearance White to Off-White Solid[4]
Solubility

The solubility of this compound hydrochloride in various solvents is a critical parameter for its formulation and analytical characterization.

SolventSolubilityNotesReference
Water63 mg/mL (183.22 mM)Sonication is recommended. Freely soluble.[5],
Ethanol7 mg/mL (20.36 mM)Sonication is recommended. Soluble.,
DMSO50 mg/mL (145.41 mM)Sonication is recommended.
AcetoneVery slightly soluble-
Stability

This compound is susceptible to degradation under certain conditions, particularly in acidic environments. Stability indicating methods, such as spectrophotometry and chromatography, have been developed to monitor its degradation. Under acidic conditions, this compound can degrade to form a pyrrolidinium salt.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. Two prominent methods are detailed below.

Synthesis via Hoesch Reaction

A common and effective method for synthesizing this compound is through the Hoesch reaction, which involves the acylation of 1,3,5-trimethoxybenzene.

Reaction Scheme:

1,3,5-trimethoxybenzene + 4-pyrrolidinobutyronitrile --(HCl, Chlorobenzene)--> this compound

This reaction utilizes the electron-rich nature of 1,3,5-trimethoxybenzene to undergo acylation with 4-pyrrolidinobutyronitrile in the presence of gaseous hydrochloric acid as a catalyst and chlorobenzene as the solvent.

Synthesis from 4-chloro-1-(2,4,6-trimethoxyphenyl) butanone

An alternative synthesis route involves the reaction of 4-chloro-1-(2,4,6-trimethoxyphenyl) butanone with pyrrolidine. This method has been described in a patent and offers a good yield and purity.

Experimental Protocol:

  • Reactants:

    • 4-chloro-1-(2,4,6-trimethoxyphenyl) butanone: 50g

    • Pyrrolidine (tetramethyleneimine): 20g

    • Cyclohexane: 400g

    • Sodium iodide: 0.85g (Catalyst)

  • Procedure:

    • In a 1000ml reaction flask, add 50g of 4-chloro-1-(2,4,6-trimethoxyphenyl) butanone, 20g of pyrrolidine, 400g of cyclohexane, and 0.85g of sodium iodide.

    • Heat the mixture to reflux and maintain the insulation reaction for 9 hours.

    • After the reaction is complete, cool the mixture to below 35 °C.

    • Wash the organic layer three times with 150ml of 20% sodium chloride solution.

    • Concentrate the organic layer under reduced pressure to obtain this compound.

  • Yield and Purity:

    • Yield: 51.12g (91%)

    • Purity (by HPLC): 98.3%

A similar synthesis starting from methyl 4-chlorobutyrate has also been reported, with an overall yield of 75.7%.

Mechanism of Action and Signaling Pathways

This compound's primary pharmacological effect is vasodilation, which is achieved through its action as a nonselective alpha-adrenergic receptor antagonist. By blocking these receptors, this compound prevents the vasoconstrictive effects of catecholamines like norepinephrine, leading to the relaxation of vascular smooth muscle and increased blood flow.

Furthermore, this compound has been shown to enhance intracellular cyclic AMP (cAMP) levels in human keratinocytes. This can occur either through the stimulation of adenyl-cyclase or the inhibition of phosphodiesterase. An increase in cAMP contributes to various cellular responses, including smooth muscle relaxation.

Alpha-Adrenergic Receptor Antagonism

The diagram below illustrates the general signaling pathway of alpha-1 adrenergic receptors, which this compound antagonizes.

alpha_adrenergic_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine Alpha-1_Receptor Alpha-1 Adrenergic Receptor Norepinephrine->Alpha-1_Receptor Binds to Gq_Protein Gq Protein Alpha-1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ IP3->Ca2+ Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Vasoconstriction) Ca2+->Cellular_Response PKC->Cellular_Response This compound This compound This compound->Alpha-1_Receptor Blocks

Alpha-1 Adrenergic Receptor Signaling Pathway and this compound's Point of Inhibition.
Regulation of Intracellular cAMP

The following diagram illustrates how this compound can influence intracellular cAMP levels, leading to vasodilation.

camp_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE Degraded by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP Vasodilation Vasodilation PKA->Vasodilation Leads to This compound This compound This compound->AC Stimulates This compound->PDE Inhibits

This compound's dual mechanism for increasing intracellular cAMP levels.

Analytical Methods

The purity and concentration of this compound and its formulations are typically determined using high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC). These methods are also crucial for stability studies, allowing for the separation and quantification of this compound from its degradation products. A reversed-phase ion-pair HPLC method has been described for the determination of this compound hydrochloride in pharmaceutical formulations.

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical properties of this compound. The synthetic routes presented, particularly the method starting from 4-chloro-1-(2,4,6-trimethoxyphenyl) butanone, offer high yields and purity suitable for pharmaceutical production. The chemical properties, including solubility and stability, are crucial for formulation development. The mechanism of action, centered on alpha-adrenergic receptor antagonism and modulation of cAMP levels, provides a clear basis for its vasodilatory effects. The information and diagrams presented herein are intended to be a valuable resource for researchers and professionals working on the development and analysis of this compound and related compounds.

References

Early-Stage Research on the Neuroprotective Effects of Buflomedil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buflomedil is a vasoactive drug that has been investigated for its potential therapeutic benefits in cerebrovascular diseases. Early-stage preclinical research suggests that this compound may exert neuroprotective effects, particularly in the context of cerebral ischemia. This technical guide provides an in-depth overview of the existing early-stage research, focusing on quantitative data, experimental methodologies, and the proposed mechanisms of action. The information is presented to aid researchers and drug development professionals in understanding the current landscape of this compound's neuroprotective potential.

Core Findings from Preclinical Research

The primary evidence for this compound's neuroprotective effects comes from an in vivo study utilizing a rat model of moderate cerebral ischemia. The study demonstrated that this compound treatment significantly attenuated neuronal damage and improved biochemical markers associated with ischemic injury.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study by Caraci et al. (2003), which investigated the effect of this compound on ischemia-induced neuronal damage in rats.

Table 1: Effect of this compound on Ischemia-Induced Histological Damage in the Hippocampal CA1 Region

Treatment GroupNumber of Surviving Neurons (per 250 µm length)
Sham-operated85.3 ± 3.4
Ischemia + Saline12.5 ± 2.1*
Ischemia + this compound (10 mg/kg)55.7 ± 4.5**

*p < 0.01 vs. Sham-operated **p < 0.01 vs. Ischemia + Saline

Table 2: Effect of this compound on Serum Levels of Neuron-Specific Enolase (NSE) and Lactate

Treatment GroupNSE (ng/mL)Lactate (mmol/L)
Sham-operated4.8 ± 0.51.8 ± 0.2
Ischemia + Saline15.2 ± 1.84.5 ± 0.6
Ischemia + this compound (10 mg/kg)7.1 ± 0.9 2.3 ± 0.3

*p < 0.01 vs. Sham-operated **p < 0.01 vs. Ischemia + Saline

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for interpreting the results and for designing future studies. The following protocol is based on the key in vivo study identified.

In Vivo Model of Moderate Cerebral Ischemia
  • Animal Model: Male Sprague-Dawley rats.

  • Ischemia Induction: Transient bilateral common carotid artery occlusion (BCO) for 20 minutes was performed on pentobarbital-anesthetized rats. This procedure induces moderate global cerebral ischemia.

  • Drug Administration: this compound hydrochloride (10 mg/kg) was administered via a slow intravenous infusion over 90 minutes. The infusion started 1 hour after the onset of ischemia.[1] A control group received a saline infusion.

  • Post-Ischemia Monitoring: Animals were sacrificed 48 hours after the carotid clamping.[1]

  • Outcome Measures:

    • Histological Analysis: Brains were processed for histological examination. The number of surviving pyramidal neurons in the CA1 sector of the hippocampus was quantified.

    • Biochemical Analysis: Blood samples were collected to measure the serum concentrations of Neuron-Specific Enolase (NSE) and lactate, which are markers of neuronal damage and metabolic stress, respectively.[1]

Proposed Mechanisms of Neuroprotection

The exact molecular signaling pathways for a direct neuroprotective effect of this compound on neurons have not been extensively elucidated in the reviewed early-stage research. The primary mechanism of its neuroprotective action is speculated to be indirect, stemming from its well-established vasoactive properties.

  • Improved Cerebral Blood Flow: this compound is known to be a vasoactive drug. It is proposed that by improving cerebral blood flow to ischemic areas, this compound helps to restore oxygen and glucose supply to neurons, thereby mitigating ischemic damage.[1]

  • Enhanced Energy Metabolism: The restoration of blood flow likely leads to an improvement in cerebral energy metabolism, which is crucial for neuronal survival under ischemic conditions.[1]

  • Alpha-Adrenoceptor Antagonism: this compound has been shown to have preferential alpha-1A adrenoceptor antagonist effects. While the direct link to neuroprotection is not firmly established, modulation of adrenergic signaling could influence cerebral microcirculation and neuronal excitability.

  • Weak Calcium Channel Blocking Activity: Some studies have suggested that this compound possesses weak calcium channel blocking properties. Dysregulation of calcium homeostasis is a key event in ischemic neuronal death, and even a modest inhibition of calcium influx could contribute to neuroprotection.

Visualizing the Proposed Indirect Neuroprotective Mechanism

The following diagram illustrates the hypothesized sequence of events through which this compound exerts its neuroprotective effects.

Buflomedil_Neuroprotection_Pathway This compound This compound Vasoactive Vasoactive Properties This compound->Vasoactive AlphaBlock Alpha-1A Adrenoceptor Antagonism This compound->AlphaBlock CaBlock Weak Calcium Channel Blocking Activity This compound->CaBlock CBF Improved Cerebral Blood Flow Vasoactive->CBF AlphaBlock->CBF Neuroprotection Neuroprotection (Reduced Neuronal Death) CaBlock->Neuroprotection Potential direct effect Energy Enhanced Energy Metabolism CBF->Energy Energy->Neuroprotection

Proposed indirect neuroprotective mechanism of this compound.

Experimental Workflow Visualization

The workflow of the key in vivo experiment is visualized below to provide a clear overview of the study design.

Buflomedil_Experimental_Workflow Start Start: Male Sprague-Dawley Rats Anesthesia Anesthesia (Pentobarbital) Start->Anesthesia BCO Bilateral Common Carotid Artery Occlusion (20 minutes) Anesthesia->BCO Treatment Treatment Groups (1 hr post-ischemia) BCO->Treatment This compound This compound (10 mg/kg) IV infusion (90 min) Treatment->this compound Group 1 Saline Saline Control IV infusion (90 min) Treatment->Saline Group 2 Sacrifice Sacrifice (48 hrs post-ischemia) This compound->Sacrifice Saline->Sacrifice Analysis Analysis Sacrifice->Analysis Histo Histological Analysis (CA1 Neuronal Count) Analysis->Histo Biochem Biochemical Analysis (Serum NSE and Lactate) Analysis->Biochem End End: Data Evaluation Histo->End Biochem->End

Workflow of the in vivo cerebral ischemia study.

Conclusion and Future Directions

Early-stage research, primarily from a single robust in vivo study, indicates that this compound has neuroprotective potential in the context of cerebral ischemia. The quantitative data on the reduction of neuronal loss and the normalization of biochemical markers are promising. However, the current understanding of its mechanism of action points towards an indirect neuroprotective effect mediated by its vasoactive properties, rather than a direct interaction with neuronal signaling pathways involved in cell death.

For future research, it is imperative to conduct in vitro studies using primary neuronal cultures or co-cultures with glial cells to investigate:

  • The direct effects of this compound on neuronal viability under various stress conditions (e.g., oxygen-glucose deprivation, excitotoxicity).

  • The potential of this compound to modulate key signaling pathways involved in apoptosis, oxidative stress, and inflammation in neuronal and glial cells.

  • The specific contribution of its alpha-adrenoceptor and calcium channel blocking activities to neuroprotection at a cellular level.

Such studies would provide a more complete picture of this compound's neuroprotective profile and could help in identifying its potential as a therapeutic agent for neurological disorders characterized by neuronal loss.

References

Buflomedil Hydrochloride: A Technical Deep-Dive into its Discovery, Development, and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buflomedil hydrochloride, a vasoactive drug, has a rich and complex history, from its initial synthesis to its clinical applications and eventual market withdrawal in some regions. This technical guide provides an in-depth exploration of the discovery, development, and multifaceted mechanism of action of this compound hydrochloride. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into its pharmacology, supported by quantitative data, experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Discovery and Development Timeline

This compound was first synthesized by Laboratoire Lafon in France. The journey of this compound from a novel chemical entity to a clinically used therapeutic agent involved several key milestones, including extensive preclinical and clinical evaluation. Although initially promising for the treatment of peripheral arterial occlusive disease (PAOD), concerns over its safety profile, particularly neurological and cardiac side effects, led to its suspension from marketing in the European Union in 2012.[1]

Key Development Milestones:

  • 1970s: this compound-containing medicines are first authorized in the EU through national procedures.[1]

  • 1998 & 2006: Measures to minimize the risks associated with this compound are implemented in some European countries, including dose adjustments for patients with kidney problems and restrictions on its use in certain patient populations.[1]

  • February 2011: The French medicines regulatory agency suspends the marketing authorizations for this compound due to serious and sometimes fatal side effects.[1]

  • February 2012: The European Commission issues a decision to suspend all marketing authorizations for this compound-containing medicines throughout the European Union.[1]

Synthesis of this compound Hydrochloride

The chemical name for this compound is 4-(pyrrolidin-1-yl)-1-(2,4,6-trimethoxyphenyl)butan-1-one. Its hydrochloride salt is the form used in pharmaceutical preparations. Several synthetic routes have been described for this compound hydrochloride.

One common synthesis method involves the following key steps:

  • Condensation: Reaction of methyl 4-chlorobutyrate with pyrrolidine.

  • Hydrolysis: Conversion of the resulting ester to a carboxylic acid.

  • Acylation: Formation of an acyl chloride.

  • Friedel-Crafts Acylation: Reaction of the acyl chloride with 1,3,5-trimethoxybenzene.

  • Salt Formation: Treatment with hydrochloric acid to yield this compound hydrochloride.

An alternative synthesis involves the acylation of 1,3,5-trimethoxybenzene with 4-pyrrolidinobutyronitrile in the presence of gaseous hydrochloric acid, a method demonstrating the Hoesch reaction.

Pharmacodynamics and Mechanism of Action

This compound exhibits a complex pharmacological profile, acting on multiple targets to exert its vasodilatory and rheological effects. Its primary mechanisms of action include:

  • Alpha-Adrenergic Receptor Antagonism: this compound acts as a non-selective alpha-adrenoceptor antagonist. By blocking both α1 and α2 adrenergic receptors, it inhibits vasoconstriction induced by catecholamines, leading to vasodilation and increased blood flow.

  • Calcium Channel Modulation: this compound exhibits weak, non-specific calcium antagonistic effects. This contributes to the relaxation of vascular smooth muscle and subsequent vasodilation.

  • Inhibition of Platelet Aggregation: this compound inhibits platelet aggregation, which is a crucial factor in the formation of microthrombi that can impede microcirculation.

  • Improved Erythrocyte Deformability: The drug enhances the flexibility of red blood cells, allowing them to pass more easily through narrow capillaries and improving microcirculatory perfusion.

Signaling Pathways

Buflomedil_Signaling_Pathways cluster_alpha Alpha-Adrenergic Receptor Antagonism cluster_calcium Calcium Channel Modulation cluster_platelet Platelet Aggregation Inhibition cluster_rbc Improved Erythrocyte Deformability Buflomedil_alpha This compound Alpha_Receptor α-Adrenergic Receptor Buflomedil_alpha->Alpha_Receptor Inhibits Vasoconstriction Vasoconstriction Alpha_Receptor->Vasoconstriction Induces Buflomedil_ca This compound Ca_Channel L-type Ca²⁺ Channel Buflomedil_ca->Ca_Channel Weakly Inhibits Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Vasc_SM_Contraction Vascular Smooth Muscle Contraction Ca_Influx->Vasc_SM_Contraction Buflomedil_platelet This compound Platelet_Activation Platelet Activation Buflomedil_platelet->Platelet_Activation Inhibits Platelet_Aggregation Platelet Aggregation Platelet_Activation->Platelet_Aggregation Buflomedil_rbc This compound RBC_Membrane RBC Membrane Flexibility Buflomedil_rbc->RBC_Membrane Enhances Microcirculation Improved Microcirculation RBC_Membrane->Microcirculation

Preclinical and Clinical Data

Quantitative Pharmacological Data
ParameterValueSpecies/SystemReference
IC₅₀ (α₂-adrenergic antagonism) 1 ± 0.5 µMHuman Platelets
Oral Bioavailability Approx. 55-75%Human
Plasma Protein Binding 60-80%Human
Elimination Half-life 2-3 hoursHuman
Metabolism HepaticHuman
Excretion Primarily renalHuman
Clinical Efficacy in Intermittent Claudication

Clinical trials have demonstrated that this compound can improve walking distance in patients with intermittent claudication.

StudyTreatment GroupPlacebo GroupOutcomep-valueReference
Trübestein et al.Significant increase in walking distanceLess significant increasePain-free & maximum walking distance<0.01
Diamantopoulos et al.80.6 m increase in pain-free walking distancePain-free walking distance<0.05
Pooled Analysis76.9 m (95% CI 32.3 to 121.5) increase in pain-free walking distancePain-free walking distance
Pooled Analysis112.6 m (95% CI 27.7 to 197.5) increase in maximum walking distanceMaximum walking distance

Experimental Protocols

In Vitro Alpha-Adrenergic Receptor Binding Assay

Objective: To determine the affinity of this compound for α₂-adrenergic receptors.

Methodology:

  • Membrane Preparation: Platelet membranes are prepared from human blood samples by centrifugation and lysis.

  • Radioligand: [³H]-yohimbine, a selective α₂-adrenergic antagonist, is used as the radioligand.

  • Assay: Platelet membranes are incubated with a fixed concentration of [³H]-yohimbine and varying concentrations of this compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-yohimbine (IC₅₀) is determined by non-linear regression analysis.

radioligand_binding_workflow start Start prep_membranes Prepare Platelet Membranes start->prep_membranes incubate Incubate Membranes with [³H]-yohimbine and this compound prep_membranes->incubate filter Separate Bound and Free Ligand by Filtration incubate->filter count Quantify Radioactivity filter->count analyze Calculate IC₅₀ count->analyze end End analyze->end

Erythrocyte Deformability Measurement

Objective: To assess the effect of this compound on the filterability of red blood cells.

Methodology:

  • Blood Collection: Whole blood is collected from patients in tubes containing an anticoagulant.

  • Filtration System: A micropore filtration system is used, typically with polycarbonate filters with a pore size of 5 µm.

  • Procedure: A diluted suspension of red blood cells is passed through the filter under a controlled negative pressure.

  • Measurement: The time required for a specific volume of the cell suspension to pass through the filter is measured.

  • Data Analysis: An increase in the filtration rate (or a decrease in filtration time) indicates improved erythrocyte deformability.

rbc_deformability_workflow start Start collect_blood Collect Whole Blood start->collect_blood prepare_suspension Prepare Diluted RBC Suspension collect_blood->prepare_suspension filter_suspension Pass Suspension Through 5 µm Micropore Filter prepare_suspension->filter_suspension measure_time Measure Filtration Time filter_suspension->measure_time analyze_data Analyze Filtration Rate measure_time->analyze_data end End analyze_data->end

Clinical Trial Protocol for Intermittent Claudication

Objective: To evaluate the efficacy of this compound in improving walking distance in patients with intermittent claudication.

Methodology:

  • Patient Population: Patients with stable, moderate intermittent claudication (Fontaine stage II).

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Intervention: Oral administration of this compound (e.g., 600 mg/day) or a matching placebo.

  • Primary Endpoint: Change in pain-free and maximum walking distance on a standardized treadmill test.

  • Treadmill Protocol: A standardized protocol with a constant speed (e.g., 3.2 km/h) and a gradually increasing grade (e.g., 2% every 2 minutes).

  • Data Collection: Walking distances are measured at baseline and at specified follow-up intervals.

  • Statistical Analysis: Comparison of the mean change in walking distance between the this compound and placebo groups.

clinical_trial_workflow start Start recruit_patients Recruit Patients with Intermittent Claudication start->recruit_patients randomize Randomize to this compound or Placebo Group recruit_patients->randomize administer_drug Administer Treatment randomize->administer_drug treadmill_test Perform Standardized Treadmill Test administer_drug->treadmill_test collect_data Collect Walking Distance Data treadmill_test->collect_data analyze_results Analyze and Compare Outcomes collect_data->analyze_results end End analyze_results->end

Conclusion

This compound hydrochloride is a pharmacologically complex drug with a well-documented history of development and clinical use. Its multifaceted mechanism of action, targeting vascular tone, platelet function, and red blood cell rheology, provided a strong rationale for its use in peripheral vascular diseases. However, the emergence of serious adverse effects ultimately led to a re-evaluation of its risk-benefit profile and its withdrawal from several markets. This technical guide provides a comprehensive overview of the key scientific and clinical aspects of this compound, serving as a valuable resource for understanding its legacy in drug development.

References

Molecular Targets of Buflomedil in Endothelial Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buflomedil is a vasoactive drug that has been used in the treatment of peripheral and cerebral vascular diseases. Its therapeutic effects are attributed to a combination of pharmacological actions that improve microcirculatory blood flow. In endothelial cells, this compound interacts with several molecular targets, leading to a cascade of downstream effects that modulate endothelial function. This technical guide provides a comprehensive overview of the known molecular targets of this compound in endothelial cells, the associated signaling pathways, and detailed experimental protocols for their investigation.

Core Molecular Targets and Mechanisms of Action

This compound's effects on endothelial cells are primarily mediated through its interaction with three key molecular targets: α-adrenergic receptors, calcium channels, and cell adhesion molecules, with emerging evidence suggesting a role for adenosine A2 receptors.

Alpha-Adrenergic Receptor Antagonism

This compound acts as a non-selective antagonist of α-adrenoceptors.[1][2] While α-adrenoceptors are predominantly known for their role in vascular smooth muscle contraction, they are also expressed on endothelial cells and are involved in regulating endothelial function.[3] this compound's antagonism of these receptors on endothelial cells can interfere with catecholamine-induced signaling. One of the documented effects is the inhibition of noradrenaline-stimulated prostacyclin (PGI2) synthesis by human umbilical vein endothelial cells (HUVECs).[4]

Weak Calcium Channel Blockade

This compound exhibits weak calcium channel blocking properties.[4] In vitro studies on human platelets have shown that this compound inhibits calcium uptake stimulated by collagen and adrenaline, but not by the calcium ionophore A23187. This suggests that this compound may not directly block voltage-gated calcium channels, but rather interferes with receptor-operated or second messenger-operated calcium channels, which are crucial for endothelial cell signaling in response to various agonists.

Modulation of Endothelial Cell Adhesion Molecules

A significant effect of this compound on endothelial cells is the downregulation of P-selectin expression. P-selectin is a cell adhesion molecule stored in Weibel-Palade bodies of endothelial cells and is rapidly translocated to the cell surface upon stimulation by inflammatory mediators like histamine or under hypoxic conditions. By decreasing the surface expression of P-selectin, this compound effectively reduces the adhesion of neutrophils to the endothelium, a critical step in the inflammatory response and ischemia-reperfusion injury.

Potential Involvement of Adenosine A2 Receptors

There is evidence to suggest that the inhibitory effect of this compound on neutrophil adhesion and P-selectin expression may be mediated through the adenosine A2 receptor. This hypothesis is supported by the observation that an adenosine A2 receptor agonist mimicked the effects of this compound, while a non-specific adenosine receptor antagonist (theophylline) inhibited them. Activation of A2A receptors on endothelial cells is known to increase intracellular cyclic adenosine monophosphate (cAMP) levels and can stimulate the production of nitric oxide (NO), both of which have vasorelaxant and anti-inflammatory properties.

Quantitative Data

The following table summarizes the available quantitative data regarding the interaction of this compound with its molecular targets. It is important to note that specific binding affinities in endothelial cells are not well-documented, and the provided data is derived from other cell types.

TargetParameterValueSpecies/Cell TypeReference
α1A-AdrenoceptorKi4.06 nMRat Prostate
α1B-AdrenoceptorKi6.84 nMRat Spleen
Neutrophil AdhesionInhibition100% (histamine-related)Human Neutrophils/Endothelial Cells

Signaling Pathways

The molecular interactions of this compound trigger specific signaling cascades within endothelial cells. The following diagrams, generated using the DOT language, illustrate the key pathways.

Alpha-Adrenoceptor Antagonism and Downstream Effects

This compound's blockade of α1-adrenoceptors on endothelial cells can attenuate norepinephrine-induced signaling pathways. This includes the inhibition of phospholipase C (PLC) activation, which in turn reduces the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to decreased intracellular calcium mobilization and protein kinase C (PKC) activation.

Buflomedil_Alpha_Adrenoceptor_Signaling cluster_membrane Cell Membrane Alpha1_AR α1-Adrenoceptor PLC PLC Alpha1_AR->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Norepinephrine Norepinephrine Norepinephrine->Alpha1_AR binds This compound This compound This compound->Alpha1_AR inhibits PGI2_synthesis Noradrenaline-stimulated PGI2 Synthesis This compound->PGI2_synthesis inhibits Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation PKC_activation->PGI2_synthesis leads to

Caption: this compound's antagonism of α1-adrenoceptors.

Modulation of P-selectin Expression and Neutrophil Adhesion

This compound's reduction of P-selectin on the endothelial cell surface is a key anti-inflammatory mechanism. This effect is potentially mediated through the adenosine A2 receptor, leading to an increase in intracellular cAMP. Elevated cAMP can interfere with the signaling pathways that lead to the translocation of P-selectin to the cell membrane.

Buflomedil_P_Selectin_Pathway cluster_membrane Cell Membrane Adenosine_A2_R Adenosine A2 Receptor AC Adenylyl Cyclase Adenosine_A2_R->AC activates cAMP cAMP AC->cAMP produces This compound This compound This compound->Adenosine_A2_R activates (presumed) Neutrophil_Adhesion Neutrophil Adhesion This compound->Neutrophil_Adhesion reduces PKA PKA cAMP->PKA activates P_selectin_translocation P-selectin Translocation to Cell Surface PKA->P_selectin_translocation inhibits P_selectin_translocation->Neutrophil_Adhesion mediates Inflammatory_Stimuli Hypoxia / Histamine Inflammatory_Stimuli->P_selectin_translocation induces

Caption: this compound's effect on P-selectin and adhesion.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the molecular targets of this compound in endothelial cells.

Radioligand Binding Assay for α-Adrenoceptor Affinity

This protocol determines the binding affinity (Ki) of this compound for α-adrenoceptors.

  • Cell Culture and Membrane Preparation:

    • Culture endothelial cells (e.g., HUVECs) to confluence.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]prazosin for α1-receptors) to each well.

    • For competition binding, add increasing concentrations of unlabeled this compound.

    • For non-specific binding, add a high concentration of a known α-adrenoceptor antagonist (e.g., phentolamine).

    • Add the prepared cell membranes to each well to initiate the binding reaction.

    • Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)

This protocol uses the ratiometric fluorescent indicator Fura-2 AM to measure changes in [Ca²⁺]i in response to this compound.

  • Cell Preparation:

    • Seed endothelial cells on glass coverslips and grow to sub-confluence.

    • Wash the cells with a balanced salt solution (e.g., HBSS) buffered with HEPES.

    • Load the cells with Fura-2 AM (e.g., 2-5 µM) in the dark at room temperature for 30-60 minutes.

    • Wash the cells to remove extracellular Fura-2 AM and allow for de-esterification of the dye within the cells for approximately 30 minutes.

  • Fluorescence Measurement:

    • Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

    • Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and measure the fluorescence emission at 510 nm.

    • Establish a baseline [Ca²⁺]i.

    • Perfuse the cells with a solution containing an agonist known to increase [Ca²⁺]i in endothelial cells (e.g., ATP or histamine) in the presence or absence of pre-incubation with this compound.

    • Record the changes in the 340/380 nm fluorescence ratio over time.

  • Data Analysis:

    • The 340/380 nm ratio is proportional to the [Ca²⁺]i.

    • Calibrate the fluorescence ratio to absolute [Ca²⁺]i values using the Grynkiewicz equation, which requires determination of Rmin (ratio in Ca²⁺-free conditions with a chelator like EGTA) and Rmax (ratio in Ca²⁺-saturating conditions with an ionophore like ionomycin).

Quantification of P-selectin Surface Expression by Flow Cytometry

This protocol quantifies the effect of this compound on the surface expression of P-selectin on endothelial cells.

  • Cell Treatment:

    • Culture endothelial cells in multi-well plates.

    • Pre-incubate the cells with various concentrations of this compound for a specified time.

    • Stimulate the cells with an agonist known to induce P-selectin expression (e.g., histamine, thrombin, or hypoxia) for a short period (e.g., 10-30 minutes).

  • Immunofluorescent Staining:

    • Detach the cells from the plate using a non-enzymatic cell dissociation solution.

    • Wash the cells with cold PBS containing 1% BSA.

    • Incubate the cells with a fluorescently-labeled monoclonal antibody against P-selectin (e.g., anti-CD62P-FITC) or an isotype control antibody on ice for 30-60 minutes in the dark.

    • Wash the cells to remove unbound antibody.

    • Resuspend the cells in a suitable buffer for flow cytometry.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer, measuring the fluorescence intensity of individual cells.

    • Gate on the live cell population based on forward and side scatter properties.

    • Analyze the median fluorescence intensity (MFI) of the P-selectin positive population.

    • Compare the MFI of this compound-treated cells to that of untreated, stimulated cells to determine the percentage of inhibition.

Neutrophil-Endothelial Cell Adhesion Assay

This protocol measures the effect of this compound on the adhesion of neutrophils to an endothelial cell monolayer.

  • Endothelial Cell Monolayer Preparation:

    • Culture endothelial cells to confluence in a 96-well plate.

    • Pre-treat the endothelial monolayer with various concentrations of this compound.

    • Activate the endothelial cells with an inflammatory stimulus (e.g., histamine or IL-1) to induce the expression of adhesion molecules.

  • Neutrophil Isolation and Labeling:

    • Isolate neutrophils from fresh human blood using density gradient centrifugation.

    • Label the isolated neutrophils with a fluorescent dye (e.g., Calcein-AM).

  • Adhesion Assay:

    • Add the fluorescently labeled neutrophils to the wells containing the pre-treated and activated endothelial cell monolayers.

    • Incubate for a defined period (e.g., 30 minutes) to allow for adhesion.

    • Gently wash the wells to remove non-adherent neutrophils.

    • Measure the fluorescence in each well using a fluorescence plate reader.

  • Data Analysis:

    • The fluorescence intensity is directly proportional to the number of adherent neutrophils.

    • Calculate the percentage of neutrophil adhesion relative to a control (stimulated endothelial cells without this compound).

Intracellular cAMP Measurement

This protocol quantifies the effect of this compound on intracellular cAMP levels in endothelial cells.

  • Cell Culture and Treatment:

    • Culture endothelial cells in multi-well plates to near confluence.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Treat the cells with various concentrations of this compound for a specified time.

  • Cell Lysis and cAMP Assay:

    • Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.

    • Perform the cAMP measurement using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence resonance energy transfer (FRET)-based biosensor assay according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the concentration of cAMP in the cell lysates by interpolating from the standard curve.

    • Normalize the cAMP concentration to the total protein content of the cell lysate.

Conclusion

This compound exerts its therapeutic effects on the microvasculature through a multi-targeted mechanism of action on endothelial cells. Its primary roles as an α-adrenoceptor antagonist and a weak calcium channel blocker, coupled with its ability to downregulate P-selectin expression, likely via an adenosine A2 receptor-cAMP pathway, contribute to its anti-inflammatory and vasodilatory properties. The experimental protocols detailed in this guide provide a robust framework for further investigation into the precise molecular interactions and signaling cascades modulated by this compound in the endothelium. A deeper understanding of these mechanisms will be invaluable for the development of more targeted and effective therapies for vascular diseases.

References

Methodological & Application

Application Notes and Protocols for Buflomedil In Vitro Platelet Aggregation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buflomedil is a vasoactive drug that has been investigated for its effects on platelet function.[1] Its primary mechanism of action in platelets is the antagonism of α2-adrenergic receptors.[1][2][3] This property leads to the inhibition of platelet aggregation, particularly that induced by epinephrine.[1] this compound exhibits a more pronounced inhibitory effect on epinephrine-induced aggregation at micromolar concentrations, while its inhibitory effects on adenosine diphosphate (ADP) and collagen-induced aggregation are weaker and typically observed at higher concentrations. In addition to its α2-adrenergic antagonistic properties, this compound has been noted to affect calcium uptake at the platelet membrane level.

These application notes provide a detailed protocol for assessing the in vitro effects of this compound on platelet aggregation using light transmission aggregometry (LTA), the gold-standard method for evaluating platelet function.

Mechanism of Action

This compound's antiplatelet effect is primarily attributed to its role as an α2-adrenergic receptor antagonist. In platelets, the activation of α2-adrenergic receptors by agonists like epinephrine leads to the inhibition of adenylyl cyclase through the activation of an inhibitory G-protein (Gi). This results in decreased intracellular cyclic adenosine monophosphate (cAMP) levels, a key negative regulator of platelet activation. By blocking these receptors, this compound prevents the epinephrine-induced decrease in cAMP, thereby attenuating platelet aggregation.

Signaling Pathway of this compound's Inhibition of Epinephrine-Induced Platelet Aggregation

cluster_0 Platelet Membrane cluster_1 Intracellular Signaling & Response Epinephrine Epinephrine Alpha2_Receptor α2-Adrenergic Receptor Epinephrine->Alpha2_Receptor Binds & Activates This compound This compound This compound->Alpha2_Receptor Blocks Gi_Protein Gi Protein Alpha2_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates VASP_P Phosphorylated VASP (VASP-P) PKA->VASP_P Phosphorylates VASP Aggregation_Inhibition Inhibition of Platelet Aggregation VASP_P->Aggregation_Inhibition Leads to

Caption: this compound's antagonistic action on the α2-adrenergic receptor.

Data Presentation

The following table summarizes the quantitative data available for this compound's effect on platelet aggregation. It is important to note that while a definitive IC50 value for the inhibition of agonist-induced platelet aggregation is not consistently reported in the literature, the available data provides valuable insights into its potency.

ParameterAgonistAgonist ConcentrationThis compound ConcentrationResultReference
Receptor Binding IC50[3H]-yohimbineNot Applicable1 ± 0.5 µMInhibition of radioligand binding to α2-adrenergic receptors.
Platelet AggregationEpinephrineNot SpecifiedMicromolar concentrationsSignificant inhibition.
Platelet AggregationADP2 µM10 µMInhibition of the secondary wave of aggregation.
Platelet AggregationADPNot Specified~1 mMWeak inhibition.
Platelet AggregationCollagen1 µg/mL100 µM25% inhibition.
Platelet AggregationCollagenNot Specified~1 mMWeak inhibition.

Experimental Protocols

Principle of Light Transmission Aggregometry (LTA)

LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. In a resting state, platelets are in suspension and the PRP is turbid, resulting in low light transmission. Upon the addition of an agonist, platelets aggregate, forming larger clumps. This reduces the turbidity of the PRP, allowing more light to pass through to a photodetector. The change in light transmission is recorded over time, generating an aggregation curve.

Materials
  • Whole blood from healthy, consenting donors who have not ingested any antiplatelet medications for at least two weeks.

  • 3.2% or 3.8% sodium citrate anticoagulant tubes.

  • This compound hydrochloride

  • Agonists:

    • Epinephrine

    • Adenosine diphosphate (ADP)

    • Collagen

  • Phosphate-buffered saline (PBS) or other suitable vehicle for this compound and agonist dilution.

  • Light Transmission Aggregometer

  • Aggregometer cuvettes with stir bars

  • Calibrated pipettes

  • Centrifuge

Methodology

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

a. Collect whole blood into sodium citrate tubes using a clean venipuncture. The first few milliliters of blood should be discarded to avoid activation of platelets. b. To obtain PRP, centrifuge the citrated whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature with the centrifuge brake off. c. Carefully aspirate the supernatant (PRP) and transfer it to a clean plastic tube. Keep the PRP at room temperature. d. To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000-2500 x g) for 15-20 minutes at room temperature. e. Aspirate the supernatant (PPP) and transfer it to a separate clean plastic tube. f. (Optional) Adjust the platelet count of the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

2. Preparation of Reagents

a. Prepare a stock solution of this compound in a suitable solvent (e.g., PBS or saline). From this stock, prepare a series of dilutions to test a range of final concentrations (e.g., 1 µM to 1 mM). b. Reconstitute and dilute the platelet agonists (epinephrine, ADP, collagen) to their desired working concentrations according to the manufacturer's instructions or established laboratory protocols. Suggested final concentrations to induce aggregation are:

  • Epinephrine: 5-10 µM
  • ADP: 5-10 µM
  • Collagen: 2-5 µg/mL

3. Platelet Aggregation Assay

a. Turn on the aggregometer and allow it to warm up to 37°C. b. Place a cuvette containing PPP into the reference well of the aggregometer to set 100% light transmission. c. Place a cuvette containing PRP and a stir bar into the sample well to set 0% light transmission. d. For the experimental samples, pipette the required volume of PRP into aggregometer cuvettes with stir bars. e. Add a small volume of the this compound dilution or vehicle control to the PRP in the sample cuvette. f. Incubate the PRP with this compound or vehicle for a specified pre-incubation time (e.g., 1-5 minutes) at 37°C with stirring. g. Add the platelet agonist to the cuvette to initiate aggregation. h. Record the change in light transmission for a set period (e.g., 5-10 minutes) to generate the aggregation curve.

4. Data Analysis

a. The primary parameters to be determined from the aggregation curve are the maximum aggregation (%) and the slope of the aggregation curve. b. To determine the inhibitory effect of this compound, compare the maximum aggregation of the this compound-treated samples to the vehicle-treated control. c. Calculate the percentage of inhibition using the following formula: % Inhibition = [ (Max Aggregation of Control - Max Aggregation of Sample) / Max Aggregation of Control ] x 100 d. If a range of this compound concentrations is tested, a dose-response curve can be generated by plotting the % inhibition against the this compound concentration. From this curve, an IC50 value (the concentration of this compound that inhibits 50% of the agonist-induced aggregation) can be calculated.

Experimental Workflow

cluster_0 Sample & Reagent Preparation cluster_1 Aggregation Assay cluster_2 Data Analysis Blood_Collection Whole Blood Collection (Sodium Citrate) Centrifugation_PRP Low-Speed Centrifugation (150-200 x g) Blood_Collection->Centrifugation_PRP PRP_Isolation Isolate Platelet-Rich Plasma (PRP) Centrifugation_PRP->PRP_Isolation Centrifugation_PPP High-Speed Centrifugation (2000-2500 x g) Centrifugation_PRP->Centrifugation_PPP Aggregometer_Setup Set 0% & 100% Transmission (PRP & PPP) PRP_Isolation->Aggregometer_Setup PPP_Isolation Isolate Platelet-Poor Plasma (PPP) Centrifugation_PPP->PPP_Isolation PPP_Isolation->Aggregometer_Setup Reagent_Prep Prepare this compound Dilutions & Agonist Solutions Incubation Pre-incubate PRP with This compound or Vehicle (37°C) Reagent_Prep->Incubation Aggregometer_Setup->Incubation Aggregation_Induction Add Agonist (Epinephrine, ADP, or Collagen) Incubation->Aggregation_Induction Data_Recording Record Light Transmission Aggregation_Induction->Data_Recording Curve_Analysis Analyze Aggregation Curves (Max Aggregation, Slope) Data_Recording->Curve_Analysis Inhibition_Calc Calculate % Inhibition Curve_Analysis->Inhibition_Calc Dose_Response Generate Dose-Response Curve & Calculate IC50 Inhibition_Calc->Dose_Response

Caption: Workflow for the this compound in vitro platelet aggregation assay.

References

Application Notes and Protocols for the Use of Buflomedil in Animal Models of Cerebral Ischemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buflomedil is a vasoactive drug with a multifaceted pharmacological profile, making it a compound of interest for neuroprotection in the context of cerebral ischemia. Its mechanisms of action include vasodilation through α-adrenoceptor antagonism, improvement of blood rheology by enhancing erythrocyte deformability and inhibiting platelet aggregation, and modulation of endothelial cell interactions.[1][2] These properties suggest a potential to improve microcirculation and tissue oxygenation in the ischemic brain.

These application notes provide a comprehensive overview of the use of this compound in preclinical animal models of cerebral ischemia, detailing experimental protocols and summarizing key quantitative findings. The information is intended to guide researchers in designing and conducting studies to evaluate the neuroprotective efficacy of this compound.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound in animal models of cerebral ischemia.

Table 1: Effects of this compound on Neurological Deficits and Biochemical Markers in a Rat Model of Focal Cerebral Ischemia (MCAO)

Treatment GroupDose (mg/kg)Neurological Deficit Score (Mean ± SD)
Sham-operation--
Pure Ischemia-3.0 ± 0.63
This compound51.83 ± 0.41
This compound101.67 ± 0.82
This compound201.50 ± 0.55*

*P < 0.05 compared to the pure ischemia group. (Data from a study on the effect of this compound on endothelin and calcitonin gene-related peptide levels in focal cerebral ischemia in rats)

Table 2: Effects of this compound on Biochemical Markers in a Rat Model of Global Cerebral Ischemia (BCO)

Treatment GroupDose (mg/kg)Serum Neuron-Specific Enolase (NSE) (ng/mL)Blood Lactate (mmol/L)
Sham-operation-Normal LevelsNormal Levels
Ischemia-Significantly IncreasedSignificantly Increased
Ischemia + this compound10Restored to Near NormalRestored to Near Normal

(Data from a study on the protective effect of this compound in a rat model of moderate cerebral ischemia)[3]

Experimental Protocols

This section details the methodologies for key experiments involving the use of this compound in animal models of cerebral ischemia.

Animal Models of Cerebral Ischemia

a) Focal Cerebral Ischemia: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is the most widely used animal model for focal ischemic stroke, mimicking the clinical scenario of a stroke in the territory of the middle cerebral artery.

  • Animal Species: Male Sprague-Dawley (SD) rats are commonly used.

  • Procedure:

    • Anesthetize the rat (e.g., with an intraperitoneal injection of 10% chloral hydrate at 350 mg/kg).

    • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal end of the ECA and the proximal end of the CCA.

    • Insert a 4-0 nylon suture with a rounded tip into the ICA through an incision in the ECA stump.

    • Advance the suture approximately 18-20 mm from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the origin of the middle cerebral artery (MCA).

    • For transient MCAO, the suture is withdrawn after a defined period (e.g., 60 or 90 minutes) to allow for reperfusion. For permanent MCAO, the suture is left in place.

    • Close the incision and allow the animal to recover in a warm environment.

b) Global Cerebral Ischemia: Bilateral Common Carotid Artery Occlusion (BCO)

The BCO model induces global cerebral ischemia, which is relevant for studying conditions like cardiac arrest.

  • Animal Species: Male Sprague-Dawley (SD) rats are commonly used.

  • Procedure:

    • Anesthetize the rat (e.g., with pentobarbital).

    • Make a ventral midline cervical incision and carefully dissect to expose both common carotid arteries.

    • Place loose ligatures around each common carotid artery.

    • To induce ischemia, tighten the ligatures to occlude both arteries for a specific duration (e.g., 20 minutes).

    • Release the ligatures to allow for reperfusion.

    • Suture the incision and monitor the animal during recovery.

Administration of this compound
  • Dosage: Dosages in animal studies have ranged from 5 mg/kg to 90 mg/kg, depending on the administration route and the specific research question.[2][4]

  • Route of Administration:

    • Intravenous (IV) Infusion: this compound hydrochloride (10 mg/kg) can be administered as a slow intravenous infusion over 90 minutes.

    • Oral Administration: For longer-term studies, this compound can be administered orally. Doses of 30 mg/kg and 90 mg/kg have been used in rats.

  • Timing of Administration: Treatment can be initiated before or after the ischemic insult. A common post-ischemia treatment protocol involves starting the administration 1 hour after the onset of ischemia.

Assessment of Outcomes

a) Neurological Deficit Scoring

Neurological function is a critical outcome measure. Various scoring systems can be used, with the following being a common example:

  • 5-Point Scale (Zea-Longa Score):

    • 0: No neurological deficits.

    • 1: Failure to fully extend the contralateral forelimb.

    • 2: Circling to the contralateral side.

    • 3: Falling to the contralateral side.

    • 4: No spontaneous walking and a depressed level of consciousness.

b) Infarct Volume Measurement (TTC Staining)

2,3,5-triphenyltetrazolium chloride (TTC) staining is a standard method to visualize and quantify the infarct volume.

  • Procedure:

    • At a predetermined time point after ischemia (e.g., 24 or 48 hours), euthanize the animal and perfuse the brain with saline.

    • Carefully remove the brain and slice it into coronal sections of uniform thickness (e.g., 2 mm).

    • Immerse the brain slices in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes in the dark.

    • Viable tissue will be stained red due to the enzymatic reduction of TTC by dehydrogenases, while the infarcted tissue will remain unstained (white).

    • Fix the stained slices in 10% formalin.

    • Capture digital images of the slices.

    • Use image analysis software (e.g., ImageJ) to measure the area of the infarct and the total area of the hemisphere in each slice.

    • Calculate the infarct volume by integrating the infarct area over the slice thickness. To correct for edema, the following formula is often used: Corrected Infarct Volume = [Volume of the contralateral hemisphere – (Volume of the ipsilateral hemisphere – Volume of the infarct)]

c) Biochemical Markers

  • Neuron-Specific Enolase (NSE) and Lactate: Blood samples can be collected to measure the levels of NSE, a marker of neuronal injury, and lactate, an indicator of anaerobic metabolism.

  • Endothelin and Calcitonin Gene-Related Peptide (CGRP): Brain tissue can be homogenized to measure the levels of these vasoactive peptides, which are involved in the regulation of cerebral blood flow.

Visualization of Pathways and Workflows

Proposed Signaling Pathway for this compound's Neuroprotective Effects in Cerebral Ischemia

Buflomedil_Signaling_Pathway cluster_vasoactive Vasoactive Effects cluster_hemorheological Hemorheological Effects cluster_endothelial Endothelial Modulation This compound This compound Alpha_Adrenoceptors α-Adrenoceptors This compound->Alpha_Adrenoceptors Inhibits Platelet_Aggregation Platelet Aggregation This compound->Platelet_Aggregation Inhibits Erythrocyte_Deformability Erythrocyte Deformability This compound->Erythrocyte_Deformability Improves Endothelial_Cells Endothelial Cells This compound->Endothelial_Cells Vasoconstriction Vasoconstriction Alpha_Adrenoceptors->Vasoconstriction Cerebral_Blood_Flow ↑ Cerebral Blood Flow Vasoconstriction->Cerebral_Blood_Flow Reduces Microcirculation ↑ Microcirculation & Tissue Oxygenation Cerebral_Blood_Flow->Microcirculation Blood_Rheology ↑ Blood Rheology Platelet_Aggregation->Blood_Rheology Erythrocyte_Deformability->Blood_Rheology Blood_Rheology->Microcirculation Neuroprotection Neuroprotection (↓ Infarct Volume, ↓ Neurological Deficit) Microcirculation->Neuroprotection Endothelin ↓ Endothelin Endothelial_Cells->Endothelin CGRP ↑ CGRP Endothelial_Cells->CGRP Endothelin->Neuroprotection CGRP->Neuroprotection

Caption: Proposed signaling pathway of this compound in cerebral ischemia.

Experimental Workflow for Evaluating this compound in a Rat MCAO Model

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Baseline_Assessment Baseline Neurological Assessment Animal_Acclimatization->Baseline_Assessment MCAO_Surgery MCAO Surgery (Transient or Permanent) Baseline_Assessment->MCAO_Surgery Group_Allocation Random Group Allocation (Sham, Ischemia, this compound Doses) MCAO_Surgery->Group_Allocation Treatment This compound Administration (e.g., 1 hr post-MCAO) Group_Allocation->Treatment Post_Ischemia_Monitoring Post-Ischemia Monitoring (24-48 hrs) Treatment->Post_Ischemia_Monitoring Outcome_Assessment Outcome Assessment Post_Ischemia_Monitoring->Outcome_Assessment Neurological_Scoring Neurological Scoring Outcome_Assessment->Neurological_Scoring Infarct_Volume Infarct Volume (TTC Staining) Outcome_Assessment->Infarct_Volume Biochemical_Analysis Biochemical Analysis (Blood/Brain Tissue) Outcome_Assessment->Biochemical_Analysis Data_Analysis Data Analysis and Statistical Comparison Neurological_Scoring->Data_Analysis Infarct_Volume->Data_Analysis Biochemical_Analysis->Data_Analysis

References

Buflomedil Administration in Rat Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Buflomedil administration protocols for in vivo studies in rats, based on published research. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and safety of this compound in various rat models.

Data Presentation: Quantitative Administration Parameters

The following tables summarize the dosages and administration routes of this compound used in different rat study models.

Table 1: this compound Administration in Cerebral Ischemia Models
Parameter Value Rat Strain Study Focus Reference
Dosage 10 mg/kgSprague-DawleyNeuroprotective effect[1]
Administration Route Slow Intravenous InfusionSprague-DawleyNeuroprotective effect[1]
Duration of Infusion 90 minutesSprague-DawleyNeuroprotective effect[1]
Timing of Administration 1 hour after the onset of ischemiaSprague-DawleyNeuroprotective effect[1]
Table 2: this compound Administration in Long-Term Safety Evaluation
Parameter Value Rat Strain Study Focus Reference
Dosage 0, 25, 75, and 400 mg/kg/daySprague-DawleyOne-year oral safety[1]
Administration Route Dietary MixSprague-DawleyOne-year oral safety
Study Duration 1 yearSprague-DawleyOne-year oral safety
Table 3: this compound Administration for Prostate Alpha1A Adrenoceptor Inhibition Studies
Parameter Value Rat Strain Study Focus Reference
Dosage 150 mg/kgWistarα1A-adrenoceptor antagonism
Administration Route Oral FeedingWistarα1A-adrenoceptor antagonism

Experimental Protocols

The following are detailed methodologies for the preparation and administration of this compound in key experimental settings.

Protocol 1: Slow Intravenous Infusion for Acute Cerebral Ischemia Studies

This protocol is adapted from studies investigating the neuroprotective effects of this compound in a rat model of moderate cerebral ischemia.

1. Materials:

  • This compound hydrochloride
  • Sterile vehicle (e.g., 0.9% saline or Phosphate Buffered Saline - PBS)
  • Infusion pump
  • Catheter (appropriate gauge for rat tail vein)
  • Sterile syringes and needles
  • Animal restrainer

2. Preparation of this compound Solution:

  • Calculate the required amount of this compound hydrochloride based on the animal's body weight to achieve a 10 mg/kg dose.
  • Aseptically dissolve the this compound hydrochloride in the sterile vehicle. The final concentration should be calculated based on the infusion rate and the total volume to be administered over 90 minutes.
  • Ensure the solution is clear and free of particulates. If necessary, sterile filter the solution using a 0.22 µm filter.

3. Animal Preparation and Catheterization:

  • Anesthetize the rat according to your institution's approved protocol.
  • Shave the area around the lateral tail vein.
  • Aseptically insert the catheter into the tail vein and secure it in place.
  • Connect the catheter to the infusion pump tubing, ensuring no air bubbles are present in the line.

4. Administration:

  • Place the rat in a suitable restrainer to prevent movement and dislodging of the catheter.
  • Set the infusion pump to deliver the this compound solution at a constant rate over 90 minutes.
  • Initiate the infusion 1 hour after the induction of cerebral ischemia.
  • Monitor the animal throughout the infusion period for any adverse reactions.

5. Post-Infusion Care:

  • Once the infusion is complete, carefully remove the catheter and apply gentle pressure to the insertion site to prevent bleeding.
  • Return the animal to its cage and monitor its recovery from anesthesia.

Protocol 2: Dietary Admixture for Chronic Oral Dosing Studies

This protocol is based on a one-year oral safety evaluation of this compound in rats.

1. Materials:

  • This compound hydrochloride
  • Standard rodent chow (powdered or pelleted)
  • A suitable mixer (e.g., a V-blender or a planetary mixer)
  • Personal Protective Equipment (PPE): gloves, mask, lab coat

2. Calculation of Drug Concentration in Feed:

  • Determine the target daily dose (e.g., 25, 75, or 400 mg/kg/day).
  • Measure the average daily food consumption (g/kg/day) for the specific rat strain and age.
  • Calculate the required concentration of this compound in the diet using the following formula:
  • Concentration (mg/kg of feed) = (Target Dose (mg/kg/day) / Average Food Consumption ( kg/day ))

3. Preparation of the Dietary Mix:

  • Wear appropriate PPE to avoid inhalation or skin contact with the drug powder.
  • To ensure a homogenous mixture, it is recommended to use a geometric dilution method:
  • Weigh the required amount of this compound hydrochloride.
  • Mix the drug with a small, equal amount of powdered chow.
  • Add a larger portion of chow to the mixture and mix thoroughly.
  • Continue adding progressively larger amounts of chow and mixing until the entire batch is prepared.
  • If using pelleted chow, the drug can be incorporated during the pelleting process by the feed manufacturer or by coating the pellets with a solution of the drug and a binding agent, followed by drying. However, mixing with powdered feed is generally more accurate for laboratory-scale studies.

4. Storage and Administration:

  • Store the prepared medicated feed in airtight containers, protected from light and moisture, at the recommended temperature.
  • Provide the animals with ad libitum access to the medicated diet.
  • Replace the feed regularly to ensure freshness and accurate dosing.
  • Monitor food consumption to ensure the animals are receiving the intended dose.

Protocol 3: Oral Gavage for Acute Dosing Studies

This protocol provides a general guideline for administering a single oral dose of this compound, as might be done in pharmacokinetic or acute efficacy studies.

1. Materials:

  • This compound hydrochloride
  • Vehicle for suspension or solution (e.g., 0.5% Carboxymethylcellulose (CMC) in water, or a 10% sucrose solution).
  • Oral gavage needle (stainless steel, ball-tipped, appropriate size for the rat's weight)
  • Syringe
  • Animal scale

2. Preparation of Gavage Solution/Suspension:

  • Calculate the amount of this compound hydrochloride needed for the desired dose (e.g., 150 mg/kg).
  • Weigh the animal to determine the exact volume to be administered. A common dosing volume is 5-10 mL/kg.
  • Prepare the vehicle. For a suspension, gradually add the this compound powder to the vehicle while stirring to ensure a uniform mixture.
  • The final concentration of the solution/suspension should be calculated to deliver the desired dose in the chosen volume.

3. Administration Procedure:

  • Gently restrain the rat to immobilize its head and body.
  • Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure proper placement in the stomach.
  • Attach the syringe containing the this compound formulation to the gavage needle.
  • Carefully insert the gavage needle into the rat's mouth, passing it over the tongue and down the esophagus into the stomach. Do not force the needle.
  • Slowly administer the solution or suspension.
  • Gently remove the gavage needle.

4. Post-Administration Monitoring:

  • Return the rat to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.

Mandatory Visualizations

This compound's Proposed Signaling Pathway

The following diagram illustrates the proposed signaling pathways through which this compound exerts its vasodilatory and neuroprotective effects. This compound is known to act as a non-selective alpha-adrenergic receptor antagonist and also exhibits weak calcium channel blocking activity.

Buflomedil_Signaling_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell cluster_Outcome Physiological Outcome This compound This compound Alpha_Receptor α-Adrenergic Receptor This compound->Alpha_Receptor Blocks Ca_Channel Voltage-Gated Ca²⁺ Channel This compound->Ca_Channel Weakly Blocks Improved_Blood_Flow Improved Blood Flow & Neuroprotection PLC PLC Alpha_Receptor->PLC Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Mediates Norepinephrine Norepinephrine Norepinephrine->Alpha_Receptor IP3 IP₃ PLC->IP3 Generates SR Sarcoplasmic Reticulum IP3->SR Acts on Ca_Release Ca²⁺ Release SR->Ca_Release Induces Contraction Vasoconstriction Ca_Release->Contraction Leads to Ca_Influx->Contraction Leads to Relaxation Vasodilation

Caption: Proposed mechanism of this compound leading to vasodilation.

Experimental Workflow for Cerebral Ischemia Study

The following diagram outlines a typical experimental workflow for evaluating the neuroprotective effects of this compound in a rat model of cerebral ischemia.

Experimental_Workflow start Start acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization baseline Baseline Measurements (e.g., neurological score) acclimatization->baseline ischemia Induction of Cerebral Ischemia (e.g., MCAO model) baseline->ischemia treatment This compound Administration (e.g., 10 mg/kg IV infusion over 90 min) 1 hour post-ischemia ischemia->treatment Treatment Group control Vehicle Administration ischemia->control Control Group monitoring Post-treatment Monitoring (e.g., 24-48 hours) treatment->monitoring control->monitoring outcome Outcome Assessment (e.g., Infarct volume, Neurological score, Histopathology, Biomarkers) monitoring->outcome end End outcome->end

References

Application Note: Quantification of Buflomedil in Human Plasma by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Buflomedil is a vasoactive drug used in the treatment of peripheral and cerebral vascular diseases. Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in cases of poisoning. This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in human plasma. The method is sensitive, specific, and suitable for high-throughput analysis in a research or clinical setting.

Principle

This method utilizes HPLC with UV detection to separate and quantify this compound from plasma components. The sample preparation involves a liquid-liquid extraction step to isolate the drug from the plasma matrix and minimize interference. An internal standard (IS) is used to ensure accuracy and precision by correcting for variations during sample processing and injection.

Experimental Protocols

Materials and Reagents
  • This compound Hydrochloride (Reference Standard)

  • Metoclopramide (Internal Standard)

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (Analytical Grade)

  • Orthophosphoric Acid (Analytical Grade)

  • Diethyl Ether (Analytical Grade)

  • Human Plasma (Drug-free)

  • Ultrapure Water

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is used. The chromatographic conditions are summarized in the table below.

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column Nova-Pak C18, 4 µm, 3.9 x 150 mm
Mobile Phase Acetonitrile : 0.125M Potassium Dihydrogen Phosphate (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detector Wavelength 280 nm
Column Temperature Ambient
Internal Standard Metoclopramide
Preparation of Solutions
  • Stock Solution of this compound (1 mg/mL): Accurately weigh 10 mg of this compound HCl and dissolve it in 10 mL of methanol.

  • Working Standard Solutions of this compound: Prepare working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 500 ng/mL to 10,000 ng/mL.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Metoclopramide and dissolve it in 10 mL of methanol.

  • Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution with the mobile phase.

Sample Preparation Protocol
  • Pipette 1 mL of human plasma into a 10 mL glass tube.

  • Add 50 µL of the Internal Standard working solution (Metoclopramide, 10 µg/mL).

  • Vortex for 30 seconds.

  • Add 5 mL of diethyl ether.

  • Vortex for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (diethyl ether) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

Method Validation

The described method has been validated according to established guidelines for bioanalytical method validation. The key validation parameters are summarized below.

Validation ParameterResult
Linearity Range 500 - 10,000 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Quantification (LOQ) 500 ng/mL.[1]
Accuracy (% Recovery) 95.2% - 104.5%
Precision (% RSD) Intra-day: < 5.8%, Inter-day: < 7.2%
Retention Time - this compound Approximately 5.5 min
Retention Time - IS Approximately 3.8 min

Results and Data Presentation

The HPLC method provides excellent separation of this compound and the internal standard from endogenous plasma components. A typical chromatogram shows well-resolved, sharp peaks. The calibration curve, constructed by plotting the peak area ratio of this compound to the internal standard against the concentration, demonstrates excellent linearity over the specified range.

Quantitative Data Summary
AnalyteRetention Time (min)Linearity Range (ng/mL)LOQ (ng/mL)
This compound~ 5.5500 - 10,000500
Metoclopramide (IS)~ 3.8N/AN/A

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the quantification of this compound in plasma.

Buflomedil_HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma 1. Plasma Sample (1 mL) add_is 2. Add Internal Standard (Metoclopramide) plasma->add_is vortex1 3. Vortex add_is->vortex1 add_solvent 4. Add Diethyl Ether (Liquid-Liquid Extraction) vortex1->add_solvent vortex2 5. Vortex add_solvent->vortex2 centrifuge 6. Centrifuge vortex2->centrifuge separate 7. Separate Organic Layer centrifuge->separate evaporate 8. Evaporate to Dryness separate->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute inject 10. Inject into HPLC reconstitute->inject separation 11. Chromatographic Separation (C18 Column) inject->separation detection 12. UV Detection (280 nm) separation->detection quantification 13. Quantification (Peak Area Ratio) detection->quantification result 14. Report Concentration quantification->result

Caption: Workflow for this compound quantification in plasma.

Logical Relationship of Method Components

The diagram below outlines the logical relationship and dependencies between the different components of the analytical method.

Method_Components cluster_input Inputs cluster_process Process cluster_output Outputs plasma_sample Plasma Sample Contains this compound sample_prep Sample Preparation Extraction & Concentration plasma_sample->sample_prep reagents Reagents Solvents, Buffers, Standards reagents->sample_prep hplc_system HPLC System Separation & Detection sample_prep->hplc_system chromatogram Chromatogram Peak Data hplc_system->chromatogram concentration Final Concentration Quantitative Result chromatogram->concentration

Caption: Logical flow of the analytical method components.

References

Application Notes and Protocols for Buflomedil in Peripheral Vascular Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of buflomedil in animal models of peripheral vascular disease (PVD). The information is intended to guide researchers in designing and conducting preclinical studies to evaluate the therapeutic potential of this compound and related compounds.

This compound is a vasoactive drug known to improve microcirculation. Its proposed mechanisms of action include weak alpha-adrenoceptor inhibition, inhibition of platelet aggregation, and enhancement of red blood cell deformability[1][2][3]. These properties make it a candidate for investigating therapeutic strategies in PVD.

Quantitative Data Summary

The following table summarizes the reported dosages of this compound used in various animal models of ischemia. It is important to note that dosages can vary significantly depending on the animal species, the model of ischemia, and the route of administration.

Animal ModelSpeciesThis compound DosageRoute of AdministrationKey FindingsReference
Moderate Cerebral IschemiaRat (Sprague-Dawley)10 mg/kgSlow Intravenous Infusion (90 min)Attenuated ischemia-induced histological damage and restored blood lactate and serum NSE levels to near normal.[4]
Tourniquet-Induced Microvascular Reperfusion InjuryHamster3 mg/kg (bolus) followed by 3 mg/kg (continuous infusion over 20 min)IntravenousSignificantly reduced post-ischemic capillary perfusion failure, leukocyte adherence, and microvascular permeability.[5]
Cardiovascular Effects StudyDog0.32-5.12 mg/kgIntravenousInduced a dose-dependent fall in blood pressure. Increased maxillary, internal carotid, vertebral, femoral, and coronary blood flow at specific dose ranges.
Cerebral Ischemia in Spontaneously Hypertensive RatsRat (SHR)30 mg/kg and 90 mg/kg (daily for 7 days)OralSignificantly higher survival rates at 24 hours post-bilateral carotid artery occlusion compared to control.
Skin Flap MicrocirculationHamster (Syrian Golden)3 mg/kg/day (for 7 days)Intraperitoneal---

Experimental Protocols

Hindlimb Ischemia Model in Mice

This protocol is a standard method for inducing peripheral artery disease in mice to study angiogenesis and blood flow recovery.

Objective: To create a model of severe hindlimb ischemia to evaluate the therapeutic effects of this compound.

Materials:

  • 8- to 12-week-old C57BL/6J mice

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments (scissors, forceps)

  • Suture material (e.g., 6-0 silk)

  • Heating pad

  • Laser Doppler Perfusion Imager

  • This compound hydrochloride

  • Vehicle control (e.g., sterile saline)

Procedure:

  • Anesthesia and Preparation:

    • Anesthetize the mouse using isoflurane.

    • Shave the fur from the inguinal region to the knee of the designated hindlimb.

    • Place the mouse on a heating pad to maintain body temperature.

  • Surgical Procedure:

    • Make a small incision in the skin over the femoral artery.

    • Dissect the connective tissue to expose the femoral artery and its branches.

    • Ligate the femoral artery proximal to the superficial epigastric artery.

    • Excise the superficial femoral artery.

    • Close the skin incision with sutures.

  • This compound Administration (Example Protocol):

    • Based on existing literature for other ischemia models, a potential starting dosage for this compound could be in the range of 3-10 mg/kg.

    • Administer this compound or vehicle control via intraperitoneal or intravenous injection immediately after surgery and daily for a specified period (e.g., 7-14 days).

  • Assessment of Blood Flow:

    • Measure blood flow in both the ischemic and non-ischemic hindlimbs using a Laser Doppler Perfusion Imager at baseline (post-surgery) and at specified time points (e.g., days 3, 7, 14).

    • Calculate the perfusion ratio of the ischemic to the non-ischemic limb.

  • Histological Analysis:

    • At the end of the study period, euthanize the mice and collect the gastrocnemius muscle from both hindlimbs.

    • Perform immunohistochemical staining for markers of angiogenesis (e.g., CD31) to assess capillary density.

Intravital Microscopy of Striated Muscle Microcirculation

This protocol, adapted from a study on tourniquet-induced ischemia in hamsters, allows for the direct visualization of microvascular changes in response to this compound.

Objective: To assess the effects of this compound on microvascular perfusion, leukocyte-endothelial interactions, and vascular permeability following ischemia-reperfusion.

Materials:

  • Hamsters with dorsal skinfold chambers

  • Intravital fluorescence microscope

  • Anesthesia

  • Tourniquet

  • Fluorescent dyes (e.g., fluorescein isothiocyanate-dextran for plasma labeling, rhodamine 6G for leukocyte labeling)

  • This compound hydrochloride

  • Saline

Procedure:

  • Animal Preparation:

    • Anesthetize the hamster.

    • Position the animal on the microscope stage to visualize the striated muscle within the dorsal skinfold chamber.

  • Induction of Ischemia:

    • Apply a tourniquet to the base of the skinfold chamber to induce 4 hours of ischemia.

  • This compound Administration:

    • 5 minutes before reperfusion (tourniquet release), administer a 3 mg/kg intravenous bolus of this compound.

    • During the first 20 minutes of reperfusion, administer a continuous intravenous infusion of 3 mg/kg this compound.

    • The control group receives equivalent volumes of saline.

  • Microscopic Observation and Data Collection:

    • Record images of the microcirculation at baseline, and at 30 minutes and 2 hours into reperfusion.

    • Quantify functional capillary density (the length of red blood cell-perfused capillaries per observation area).

    • Count the number of adherent leukocytes in postcapillary venules.

    • Assess microvascular permeability by measuring the extravasation of fluorescently labeled dextran.

Visualizations

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound in peripheral vascular disease are attributed to a combination of pharmacological actions that improve microcirculatory blood flow.

Buflomedil_Mechanism cluster_effects Pharmacological Effects cluster_outcomes Physiological Outcomes This compound This compound Alpha_Blockade α-Adrenoceptor Inhibition This compound->Alpha_Blockade Platelet_Inhibition Platelet Aggregation Inhibition This compound->Platelet_Inhibition RBC_Deformability Improved Erythrocyte Deformability This compound->RBC_Deformability Ca_Antagonism Weak Calcium Antagonism This compound->Ca_Antagonism Vasodilation Vasodilation Alpha_Blockade->Vasodilation Blood_Viscosity Reduced Blood Viscosity Platelet_Inhibition->Blood_Viscosity RBC_Deformability->Blood_Viscosity Microcirculation Improved Microcirculation and Tissue Perfusion Vasodilation->Microcirculation Blood_Viscosity->Microcirculation PVD Peripheral Vascular Disease (Ischemic Tissue) Microcirculation->PVD Ameliorates

Caption: Proposed mechanism of action for this compound in PVD.

Experimental Workflow for Hindlimb Ischemia Model

The following diagram outlines the key steps in a typical preclinical study evaluating this compound using a mouse model of hindlimb ischemia.

HLI_Workflow cluster_setup Phase 1: Model Induction and Treatment cluster_analysis Phase 2: Outcome Assessment cluster_results Phase 3: Data Analysis Animal_Prep 1. Animal Preparation (Anesthesia, Shaving) Surgery 2. Hindlimb Ischemia Surgery (Femoral Artery Ligation/Excision) Animal_Prep->Surgery Grouping 3. Randomization into Groups (this compound vs. Vehicle) Surgery->Grouping Treatment 4. Daily Drug Administration Grouping->Treatment LDI 5. Laser Doppler Imaging (Days 0, 3, 7, 14) Treatment->LDI Repeated Measures Functional 6. Functional Assessment (e.g., toe necrosis scoring) LDI->Functional Data_Analysis 9. Statistical Analysis of Perfusion, Capillary Density, etc. LDI->Data_Analysis Euthanasia 7. Euthanasia and Tissue Collection Functional->Euthanasia Endpoint Histo 8. Histological Analysis (e.g., CD31 Staining) Euthanasia->Histo Histo->Data_Analysis

Caption: Experimental workflow for this compound in a hindlimb ischemia model.

Logical Relationship of this compound's Effects on Ischemia-Reperfusion Injury

This diagram illustrates the logical flow of how this compound mitigates the pathological events in ischemia-reperfusion injury based on findings from the hamster striated muscle model.

IR_Injury_Logic cluster_pathology Pathophysiological Cascade Ischemia Ischemia-Reperfusion Endo_Activation Endothelial Cell Activation Ischemia->Endo_Activation Leukocyte_Adherence Leukocyte Adherence to Venules Endo_Activation->Leukocyte_Adherence Permeability Increased Microvascular Permeability Leukocyte_Adherence->Permeability Capillary_No_Reflow Capillary 'No-Reflow' Leukocyte_Adherence->Capillary_No_Reflow Tissue_Damage Striated Muscle Tissue Damage Permeability->Tissue_Damage Capillary_No_Reflow->Tissue_Damage This compound This compound Treatment This compound->Leukocyte_Adherence Inhibits This compound->Permeability Prevents This compound->Capillary_No_Reflow Reduces

Caption: this compound's protective effects in ischemia-reperfusion injury.

References

Application Notes and Protocols for Assessing Buflomedil's Effect on Blood Rheology in the Lab

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buflomedil is a vasoactive agent that has been investigated for its potential to improve blood flow in various circulatory disorders. Its mechanism of action is multifactorial, involving effects on both the vasculature and the rheological properties of blood. These application notes provide detailed protocols for the in vitro assessment of this compound's effects on key hemorheological parameters. The protocols are intended to guide researchers in pharmacology, drug development, and related fields in the systematic evaluation of this compound and similar compounds.

The primary rheological properties of blood that are influenced by this compound and will be discussed are:

  • Whole Blood and Plasma Viscosity: A measure of the intrinsic resistance of blood to flow.

  • Erythrocyte Deformability: The ability of red blood cells (RBCs) to change shape under shear stress, which is crucial for microcirculatory passage.

  • Platelet Aggregation: The process of platelets clumping together, a key event in hemostasis and thrombosis.

Understanding the impact of this compound on these parameters is essential for elucidating its therapeutic potential and mechanism of action.

Data Presentation

The following tables summarize the reported effects of this compound on various blood rheology parameters. These are compiled from multiple in vitro and clinical studies and are intended to provide a comparative overview.

Table 1: Summary of this compound's Effects on Blood Viscosity

ParameterMethodReported Effect of this compoundKey Findings
Whole Blood ViscosityCone-plate viscometerDecreaseA significant decrease in blood viscosity has been observed, contributing to improved blood flow.[1]
Plasma ViscosityCone-plate viscometerNo significant change in some studiesThe effect on plasma viscosity appears to be less pronounced compared to its impact on whole blood viscosity.
HematocritStandard hematology analyzerNo direct effectThis compound does not typically alter the hematocrit.

Table 2: Summary of this compound's Effects on Erythrocyte Properties

ParameterMethodReported Effect of this compoundKey Findings
Erythrocyte DeformabilityMicropore FiltrationIncreaseThis compound has been shown to improve the filterability of red blood cells, suggesting enhanced deformability.[1][2][3]
Erythrocyte ATP ContentBioluminescence assayIncreaseAn increase in intracellular ATP in erythrocytes has been reported, which may contribute to improved membrane flexibility.[4]

Table 3: Summary of this compound's Effects on Platelet Aggregation

ParameterAgonistMethodReported Effect of this compoundKey Findings
Platelet AggregationEpinephrineLight Transmission AggregometrySignificant InhibitionThis compound shows potent inhibition of epinephrine-induced platelet aggregation, consistent with its α2-adrenergic antagonist activity.
Platelet AggregationADPLight Transmission AggregometryWeak InhibitionA less pronounced inhibitory effect is observed on ADP-induced aggregation.
Platelet AggregationCollagenLight Transmission AggregometryWeak InhibitionSimilar to ADP, the inhibition of collagen-induced aggregation is modest.
Calcium UptakeCollagen, AdrenalineRadiometric Assay (45Ca2+)InhibitionThis compound inhibits calcium uptake by stimulated platelets, suggesting a weak calcium channel blocking effect.

Experimental Protocols

The following are detailed protocols for the in vitro assessment of this compound's effects on blood rheology.

Protocol 1: Measurement of Whole Blood and Plasma Viscosity

Objective: To determine the effect of this compound on the viscosity of whole blood and plasma at varying shear rates.

Materials:

  • Freshly collected whole blood anticoagulated with K2-EDTA.

  • This compound hydrochloride solutions at various concentrations (e.g., 1 µM, 10 µM, 100 µM).

  • Phosphate-buffered saline (PBS) as a vehicle control.

  • Cone-plate viscometer (e.g., Brookfield, Wells-Brookfield).

  • Centrifuge.

  • 37°C water bath.

  • Pipettes and sterile tubes.

Procedure:

  • Blood Collection and Preparation:

    • Collect venous blood from healthy, consenting donors into tubes containing K2-EDTA.

    • Gently mix the blood by inversion to ensure proper anticoagulation.

    • For plasma viscosity, centrifuge a portion of the whole blood at 2500 x g for 15 minutes to obtain platelet-poor plasma.

  • Incubation with this compound:

    • Aliquot whole blood or plasma into separate tubes.

    • Add this compound solutions to achieve the desired final concentrations.

    • Add an equivalent volume of PBS to the control tubes.

    • Incubate the samples at 37°C for 30 minutes.

  • Viscosity Measurement:

    • Pre-warm the cone and plate of the viscometer to 37°C.

    • Calibrate the viscometer according to the manufacturer's instructions.

    • Pipette the required volume of the sample (whole blood or plasma) onto the plate.

    • Measure the viscosity at a range of shear rates, typically covering low (e.g., 1 s⁻¹) and high (e.g., 100 s⁻¹) physiological ranges.

    • Record the viscosity in centipoise (cP).

  • Data Analysis:

    • Plot viscosity (cP) as a function of shear rate (s⁻¹).

    • Compare the viscosity profiles of this compound-treated samples with the control.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of any observed differences.

Protocol 2: Assessment of Erythrocyte Deformability by Micropore Filtration

Objective: To evaluate the effect of this compound on the ability of erythrocytes to pass through small pores, as an index of their deformability.

Materials:

  • Freshly collected whole blood anticoagulated with heparin or K2-EDTA.

  • This compound hydrochloride solutions.

  • PBS (vehicle control).

  • Micropore filtration system (e.g., Erythrometer) equipped with polycarbonate filters (typically 3 or 5 µm pore size).

  • Syringe pump for constant flow rate.

  • Pressure transducer.

  • Centrifuge and washing buffer (e.g., Ringer's solution).

Procedure:

  • Erythrocyte Preparation:

    • Centrifuge the whole blood at 1500 x g for 10 minutes.

    • Remove the plasma and buffy coat.

    • Wash the erythrocytes three times with the washing buffer.

    • Resuspend the packed erythrocytes in the washing buffer to a final hematocrit of 1-5%.

  • Incubation:

    • Incubate the erythrocyte suspension with various concentrations of this compound or PBS (control) at 37°C for 30 minutes.

  • Filtration Assay:

    • Set up the micropore filtration system with a new filter.

    • Prime the system with the washing buffer to establish a baseline pressure.

    • Using a syringe pump, perfuse the erythrocyte suspension through the filter at a constant flow rate.

    • Record the pressure change across the filter over time. Alternatively, measure the time required for a specific volume to pass through the filter.

  • Data Analysis:

    • Calculate the Red Cell Transit Time (RCTT) or an index of filterability based on the pressure change.

    • Compare the results from this compound-treated samples to the control.

    • Statistical analysis should be performed to assess the significance of the findings.

Protocol 3: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

Objective: To measure the effect of this compound on platelet aggregation induced by various agonists.

Materials:

  • Freshly collected whole blood anticoagulated with 3.2% sodium citrate.

  • This compound hydrochloride solutions (e.g., 1 µM to 1 mM).

  • Platelet agonists: Adenosine diphosphate (ADP) and Collagen.

  • Light Transmission Aggregometer.

  • Centrifuge.

  • Plastic tubes and pipettes.

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Centrifuge the citrated whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.

    • Transfer the PRP to a plastic tube.

    • Centrifuge the remaining blood at 2500 x g for 15 minutes to obtain PPP.

  • Platelet Count Adjustment:

    • Measure the platelet count in the PRP and adjust with PPP if necessary to a standardized count (e.g., 250 x 10⁹/L).

  • Aggregation Assay:

    • Pre-warm the PRP and PPP samples to 37°C.

    • Place a cuvette with PPP in the aggregometer to set the 100% transmission baseline.

    • Place a cuvette with PRP in the aggregometer to set the 0% transmission baseline.

    • Add a small volume of this compound solution or vehicle (PBS) to the PRP and incubate for a specified time (e.g., 2-5 minutes).

    • Add the platelet agonist (e.g., ADP at a final concentration of 5-10 µM, or collagen at 2-5 µg/mL) to the cuvette to initiate aggregation.

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • Determine the maximum percentage of aggregation from the aggregation curve.

    • Calculate the percentage of inhibition of aggregation by this compound compared to the control.

    • Construct dose-response curves to determine the IC50 of this compound for each agonist.

Visualization of Pathways and Workflows

Experimental Workflow

The following diagram illustrates the general workflow for assessing the in vitro effects of this compound on blood rheology.

experimental_workflow cluster_blood_collection 1. Sample Preparation cluster_incubation 2. Treatment cluster_assays 3. Rheological Analysis cluster_analysis 4. Data Interpretation BloodCollection Venous Blood Collection (Anticoagulant) Incubation Incubation with this compound (or Vehicle Control) BloodCollection->Incubation Viscosity Whole Blood/Plasma Viscosity Measurement Incubation->Viscosity Deformability Erythrocyte Deformability Assay Incubation->Deformability Aggregation Platelet Aggregation Assay Incubation->Aggregation DataAnalysis Data Analysis and Statistical Comparison Viscosity->DataAnalysis Deformability->DataAnalysis Aggregation->DataAnalysis

Caption: General experimental workflow for in vitro assessment of this compound.

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways through which this compound exerts its effects on platelets and erythrocytes.

Platelet Aggregation Signaling

This compound is known to act as an α2-adrenergic antagonist and a weak calcium channel blocker.

platelet_signaling cluster_agonists Agonists cluster_receptors Platelet Receptors cluster_downstream Downstream Signaling cluster_this compound This compound Action Epinephrine Epinephrine Alpha2R α2-Adrenergic Receptor Epinephrine->Alpha2R ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Collagen Collagen GPVI GPVI Receptor Collagen->GPVI Gi Gi Protein Activation Alpha2R->Gi P2Y12->Gi PLC PLC Activation GPVI->PLC Ca_Influx Ca²⁺ Influx Gi->Ca_Influx Inhibits Adenylyl Cyclase (leads to lower cAMP, promoting Ca²⁺ release) PLC->Ca_Influx IP3 generation Aggregation Platelet Aggregation Ca_Influx->Aggregation This compound This compound This compound->Alpha2R Antagonist This compound->Ca_Influx Weak Blocker

Caption: this compound's inhibitory action on platelet aggregation pathways.

Erythrocyte Deformability Signaling

This compound has been reported to increase ATP levels in erythrocytes, which is crucial for maintaining membrane flexibility and deformability.

rbc_signaling cluster_buflomedil_action This compound's Effect cluster_rbc_metabolism Erythrocyte Metabolism cluster_membrane_function Membrane Properties cluster_outcome Outcome This compound This compound Glycolysis Glycolysis This compound->Glycolysis Potential Enhancement ATP_Production ATP Production Glycolysis->ATP_Production Ion_Pumps Ion Pumps (e.g., Ca²⁺-ATPase) ATP_Production->Ion_Pumps Energy Source Cytoskeleton Cytoskeletal Protein Phosphorylation ATP_Production->Cytoskeleton Substrate for Kinases Membrane_Flexibility Membrane Flexibility and Stability Ion_Pumps->Membrane_Flexibility Maintains Ion Gradients Cytoskeleton->Membrane_Flexibility Regulates Membrane Shape Deformability Increased Erythrocyte Deformability Membrane_Flexibility->Deformability

Caption: Proposed mechanism of this compound on erythrocyte deformability.

Conclusion

The protocols and information provided in these application notes offer a comprehensive framework for the laboratory assessment of this compound's effects on blood rheology. By systematically evaluating its impact on viscosity, erythrocyte deformability, and platelet aggregation, researchers can gain valuable insights into the hemorheological properties of this and other vasoactive compounds. The provided diagrams offer a visual representation of the experimental workflow and the currently understood signaling pathways involved in this compound's mechanism of action. Adherence to these detailed protocols will facilitate reproducible and comparable data, contributing to a deeper understanding of the therapeutic potential of hemorheologically active drugs.

References

Experimental Design for Elucidating the Anti-Platelet Effects of Buflomedil: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buflomedil is a vasoactive drug known for its therapeutic efficacy in peripheral and cerebral vascular diseases. Its clinical benefits are, in part, attributed to its influence on platelet function. Understanding the precise mechanisms through which this compound modulates platelet activity is crucial for optimizing its therapeutic use and for the development of novel anti-platelet agents. These application notes provide a comprehensive guide for the experimental investigation of this compound's anti-platelet effects, detailing its mechanism of action, relevant signaling pathways, and step-by-step protocols for key in vitro assays.

Mechanism of Action and Signaling Pathways

This compound exerts its primary anti-platelet effect through its activity as an α2-adrenergic receptor antagonist.[1][2] Platelet α2-adrenergic receptors are G protein-coupled receptors (GPCRs) linked to the inhibitory G protein, Gi. Activation of these receptors by agonists like epinephrine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels promote platelet activation and aggregation.

By blocking the α2-adrenergic receptor, this compound prevents the epinephrine-induced decrease in cAMP, thereby maintaining higher intracellular cAMP levels. Elevated cAMP, through the activation of Protein Kinase A (PKA), leads to the phosphorylation of various downstream targets that ultimately inhibit platelet activation processes, including intracellular calcium mobilization, granule secretion, and the conformational activation of integrin αIIbβ3 (the fibrinogen receptor).

This compound also exhibits a weak inhibitory effect on platelet aggregation induced by other agonists such as ADP and collagen, particularly at higher concentrations.[1][2] This suggests that at supra-therapeutic doses, this compound may have additional, less potent mechanisms of action, possibly involving direct effects on calcium channels or other signaling pathways.

Buflomedil_Signaling_Pathway cluster_platelet Platelet cluster_membrane Plasma Membrane cluster_cytosol Cytosol Alpha2_Receptor α2-Adrenergic Receptor Gi_Protein Gi Protein Alpha2_Receptor->Gi_Protein activates Adenylyl_Cyclase Adenylyl Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP converts Gi_Protein->Adenylyl_Cyclase inhibits PKA Protein Kinase A (PKA) cAMP->PKA activates Platelet_Activation Platelet Activation (Aggregation, Secretion, Ca2+ Mobilization) PKA->Platelet_Activation inhibits Epinephrine Epinephrine Epinephrine->Alpha2_Receptor binds This compound This compound This compound->Alpha2_Receptor blocks ATP ATP ATP->Adenylyl_Cyclase

Caption: this compound's primary mechanism of action on platelet signaling.

Data Presentation

The following tables summarize the known quantitative effects of this compound on platelet function.

ParameterAgonistThis compound ConcentrationObserved EffectReference
Platelet Aggregation EpinephrineIC50: 1 ± 0.5 µMSignificant inhibition[1]
ADP~1 mMWeak inhibition
Collagen~1 mMWeak inhibition
Receptor Binding [3H]-yohimbine (α2-antagonist)IC50: 1 ± 0.5 µMCompetitive displacement
Calcium Uptake Collagen + EpinephrineNot specifiedInhibition of 45Ca2+ uptake
Granule Secretion Epinephrine, ADP, Collagen~1 mMInhibition

Experimental Protocols

Detailed methodologies for key experiments to characterize the anti-platelet effects of this compound are provided below.

Experimental_Workflow cluster_assays Assay Types Blood_Collection Whole Blood Collection (Sodium Citrate) PRP_Preparation Platelet-Rich Plasma (PRP) Preparation (Centrifugation) Blood_Collection->PRP_Preparation Platelet_Assays In Vitro Platelet Function Assays PRP_Preparation->Platelet_Assays Aggregation Platelet Aggregation Platelet_Assays->Aggregation Flow_Cytometry Flow Cytometry (P-selectin, αIIbβ3 activation) Platelet_Assays->Flow_Cytometry Granule_Secretion Granule Secretion (ATP Release) Platelet_Assays->Granule_Secretion Calcium_Flux Intracellular Calcium Flux Platelet_Assays->Calcium_Flux Second_Messenger cAMP/cGMP Measurement Platelet_Assays->Second_Messenger Binding_Assay Radioligand Binding Assay Platelet_Assays->Binding_Assay

Caption: General experimental workflow for studying this compound's anti-platelet effects.
Platelet Aggregation Assay (Light Transmission Aggregometry)

Principle: This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Materials:

  • Freshly drawn human blood in 3.2% sodium citrate.

  • Platelet agonists: Epinephrine, ADP, Collagen.

  • This compound stock solution.

  • Saline (0.9% NaCl).

  • Light Transmission Aggregometer.

  • Platelet-Poor Plasma (PPP) for blanking.

Protocol:

  • PRP Preparation: Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.

  • PPP Preparation: Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using autologous PPP.

  • Assay Setup:

    • Pipette 450 µL of PRP into a cuvette with a stir bar.

    • Pre-incubate the PRP at 37°C for 5 minutes in the aggregometer.

    • Add 50 µL of this compound at various concentrations (or vehicle control) and incubate for a further 5 minutes.

  • Agonist Addition: Add 50 µL of the platelet agonist (e.g., Epinephrine, ADP, or Collagen) to initiate aggregation.

  • Data Acquisition: Record the change in light transmission for 5-10 minutes. The extent of aggregation is expressed as the maximum percentage change in light transmission, with 100% being the light transmission of PPP.

Flow Cytometry for Platelet Activation Markers

Principle: This method uses fluorescently labeled antibodies to quantify the surface expression of activation markers like P-selectin (CD62P) and the activated conformation of integrin αIIbβ3 (PAC-1 binding).

Materials:

  • Freshly drawn human blood in 3.2% sodium citrate.

  • Platelet agonists.

  • This compound stock solution.

  • Fluorescently labeled antibodies: Anti-CD61 (platelet marker), Anti-CD62P (P-selectin), PAC-1 (activated αIIbβ3).

  • Fixation buffer (e.g., 1% paraformaldehyde).

  • Flow cytometer.

Protocol:

  • Sample Preparation: Dilute whole blood 1:10 in Tyrode's buffer.

  • Incubation:

    • In a flow cytometry tube, mix 5 µL of diluted blood with this compound at desired concentrations or vehicle control.

    • Add the platelet agonist and incubate for 10 minutes at room temperature.

  • Staining: Add the fluorescently labeled antibodies and incubate for 20 minutes in the dark at room temperature.

  • Fixation: Add 400 µL of fixation buffer and incubate for 30 minutes.

  • Data Acquisition: Analyze the samples on a flow cytometer, gating on the platelet population based on forward and side scatter and CD61 positivity.

  • Analysis: Determine the percentage of P-selectin or PAC-1 positive platelets and the mean fluorescence intensity.

Measurement of Intracellular Calcium Mobilization

Principle: This assay uses a fluorescent calcium indicator (e.g., Fura-2 AM) to measure changes in intracellular free calcium concentration upon platelet activation.

Materials:

  • PRP.

  • Fura-2 AM calcium indicator dye.

  • Platelet agonists.

  • This compound stock solution.

  • Fluorometer with dual-wavelength excitation capabilities.

Protocol:

  • Dye Loading: Incubate PRP with Fura-2 AM (2-5 µM) for 30-45 minutes at 37°C in the dark.

  • Washing: Centrifuge the loaded platelets and resuspend them in a calcium-free Tyrode's buffer to remove extracellular dye.

  • Assay:

    • Place the Fura-2 loaded platelet suspension in a cuvette in the fluorometer at 37°C with stirring.

    • Add this compound or vehicle and incubate for 5 minutes.

    • Add the platelet agonist.

  • Data Acquisition: Record the fluorescence ratio at excitation wavelengths of 340 nm and 380 nm (emission at 510 nm). The ratio is proportional to the intracellular calcium concentration.

Platelet Granule Secretion (ATP Release Assay)

Principle: The release of ATP from dense granules upon platelet activation is measured using a luciferin-luciferase bioluminescence assay.

Materials:

  • PRP.

  • Platelet agonists.

  • This compound stock solution.

  • Luciferin-luciferase reagent.

  • Luminometer or aggregometer with a luminescence channel.

Protocol:

  • Assay Setup: In a luminometer cuvette, add PRP and the luciferin-luciferase reagent.

  • Pre-incubation: Pre-incubate with this compound or vehicle at 37°C.

  • Agonist Addition: Add the platelet agonist to trigger activation and ATP release.

  • Data Acquisition: Measure the luminescence signal, which is proportional to the amount of ATP released.

Radioligand Binding Assay for α2-Adrenergic Receptors

Principle: This assay measures the binding of a radiolabeled antagonist (e.g., [3H]-yohimbine) to α2-adrenergic receptors on platelet membranes to determine the affinity and density of the receptors and the competitive binding of this compound.

Materials:

  • Platelet membranes prepared from PRP.

  • [3H]-yohimbine (radioligand).

  • This compound.

  • Non-specific binding control (e.g., phentolamine).

  • Incubation buffer.

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Incubation: Incubate platelet membranes with a fixed concentration of [3H]-yohimbine and varying concentrations of this compound.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]-yohimbine (IC50 value).

Measurement of Intracellular cAMP and cGMP Levels

Principle: Enzyme-linked immunosorbent assay (ELISA) kits are used to quantify the levels of cAMP and cGMP in platelet lysates.

Materials:

  • PRP.

  • Platelet agonists (e.g., epinephrine) and inhibitors (e.g., prostaglandin E1 to stimulate cAMP).

  • This compound stock solution.

  • Cell lysis buffer.

  • Commercially available cAMP and cGMP ELISA kits.

Protocol:

  • Platelet Treatment: Incubate PRP with this compound or vehicle, followed by the addition of agonists/inhibitors.

  • Lysis: Stop the reaction and lyse the platelets to release intracellular cyclic nucleotides.

  • ELISA: Perform the ELISA according to the manufacturer's instructions to determine the concentration of cAMP and cGMP in the lysates.

Conclusion

The experimental framework outlined in these application notes provides a robust approach to thoroughly investigate the anti-platelet effects of this compound. By employing these detailed protocols, researchers can obtain quantitative data on this compound's impact on various aspects of platelet function, further elucidate its signaling pathways, and contribute to a more comprehensive understanding of its therapeutic potential.

References

Application Notes and Protocols: Measuring Buflomedil's Impact on Cerebral Blood Flow

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the therapeutic potential of Buflomedil, a vasoactive drug, in improving cerebral blood flow (CBF). The following sections outline key experimental techniques, present quantitative data from relevant studies, and illustrate the underlying signaling pathways.

Introduction

This compound hydrochloride is a vasoactive agent with a multifaceted mechanism of action, making it a compound of interest for cerebrovascular diseases.[1] Its therapeutic efficacy is attributed to a combination of pharmacological effects, including the inhibition of alpha-adrenoceptors, weak calcium antagonistic effects, inhibition of platelet aggregation, and improved erythrocyte deformability.[1][2] These actions collectively contribute to vasodilation and enhanced microcirculation, which can be particularly beneficial in ischemic conditions.[1] This document provides detailed methodologies for quantifying the impact of this compound on cerebral blood flow.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on cerebral blood flow as reported in various studies.

Parameter MeasuredSpecies/ModelThis compound DosageMeasurement TechniqueKey FindingsReference
Regional Cerebral Blood Flow (rCBF) Human (Multi-infarct dementia)150 mg, 3 times daily for 6 months133Xenon TechniqueMean rCBF increased by 15% to 22% in the right hemisphere and 16% to 24% in the left hemisphere.[3]
Internal Carotid Artery Blood Flow Dog (Anesthetized)1.28-5.12 mg/kg i.v.Electromagnetic FlowmetryDose-dependent increase in blood flow.
Vertebral Artery Blood Flow Dog (Anesthetized)0.32-5.12 mg/kg i.v.Electromagnetic FlowmetryDose-dependent increase in blood flow.
Microcirculatory Blood Flux Human (Sickle Cell Disease)600 mg per day for 21 daysLaser Doppler FlowmetrySignificant improvement in blood flux score, indicating reduced erythrocyte entrapment.

Signaling Pathways

This compound's primary mechanisms for inducing cerebral vasodilation involve the antagonism of alpha-1 adrenergic receptors and a weak blockade of calcium channels in vascular smooth muscle cells.

Alpha-1 Adrenergic Receptor Antagonism

This compound acts as an antagonist at alpha-1 adrenergic receptors on vascular smooth muscle cells. Under normal physiological conditions, the binding of norepinephrine to these receptors initiates a signaling cascade that leads to vasoconstriction. By blocking this interaction, this compound promotes vasodilation.

cluster_this compound This compound Action cluster_Norepinephrine Normal Vasoconstriction Pathway cluster_Vasodilation Result of this compound Action This compound This compound Alpha1R Alpha-1 Adrenergic Receptor This compound->Alpha1R Antagonizes Gq Gq Protein Alpha1R->Gq Activates Vasodilation Vasodilation Alpha1R->Vasodilation Leads to Norepinephrine Norepinephrine Norepinephrine->Alpha1R Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release SR->Ca_release Contraction Vasoconstriction Ca_release->Contraction PKC->Contraction

This compound's antagonism of the alpha-1 adrenergic receptor pathway.
Calcium Channel Modulation

This compound exhibits a weak antagonistic effect on voltage-gated calcium channels in vascular smooth muscle cells. The influx of extracellular calcium is a critical step in initiating and maintaining vasoconstriction. By partially blocking these channels, this compound reduces calcium entry, leading to smooth muscle relaxation and vasodilation.

cluster_Buflomedil_Ca This compound Action cluster_Normal_Contraction_Ca Normal Vasoconstriction Pathway cluster_Vasodilation_Ca Result of this compound Action Buflomedil_Ca This compound Ca_Channel Voltage-Gated Ca²⁺ Channel Buflomedil_Ca->Ca_Channel Weakly Blocks Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Vasodilation_Ca Vasodilation Ca_Channel->Vasodilation_Ca Leads to Depolarization Membrane Depolarization Depolarization->Ca_Channel Opens Calmodulin Calmodulin Ca_Influx->Calmodulin Binds to MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates Contraction_Ca Vasoconstriction MLCK->Contraction_Ca

This compound's modulation of voltage-gated calcium channels.

Experimental Protocols

The following are detailed protocols for key techniques used to measure this compound's effect on cerebral blood flow.

133Xenon Inhalation for Regional Cerebral Blood Flow (rCBF) Measurement in Humans

This non-invasive technique measures rCBF based on the clearance of an inhaled radioactive tracer.

Protocol:

  • Subject Preparation: The subject should be in a resting, supine position in a quiet, dimly lit room to minimize sensory input that could alter CBF. Head movement should be minimized.

  • Tracer Administration: The subject inhales a mixture of air and 133Xenon (typically 5-10 mCi/L) for 1-2 minutes through a face mask or mouthpiece.

  • Data Acquisition:

    • Place a series of collimated scintillation detectors over the scalp to measure the rate of 133Xenon washout from different brain regions.

    • Simultaneously, monitor the end-tidal 133Xenon concentration from the expired air to correct for tracer recirculation.

    • Record the head curves and the expired air curve for a period of 10-15 minutes following the cessation of 133Xenon inhalation.

  • This compound Administration: Administer this compound according to the study design (e.g., acute intravenous infusion or chronic oral administration).

  • Post-Treatment Measurement: Repeat the 133Xenon inhalation and data acquisition procedure after this compound administration.

  • Data Analysis:

    • Use a bicompartmental or tricompartmental analysis of the clearance curves to calculate rCBF for grey and white matter. The initial slope of the clearance curve can also be used as an index of mean CBF.

    • Compare the pre- and post-Buflomedil rCBF values to determine the drug's effect.

start Start prep Subject Preparation (Resting, Supine) start->prep inhale 133Xenon Inhalation (1-2 minutes) prep->inhale acquire Data Acquisition (10-15 minutes) - Scintillation Detectors - End-tidal Monitoring inhale->acquire This compound This compound Administration acquire->this compound repeat_measurement Repeat 133Xenon Inhalation and Data Acquisition This compound->repeat_measurement analysis Data Analysis (Compartmental Model) repeat_measurement->analysis end End analysis->end

Workflow for 133Xenon rCBF measurement with this compound.
Laser Doppler Flowmetry for Cerebral Blood Flow Measurement in a Rat Model of Cerebral Ischemia

This technique provides a continuous, real-time measurement of relative changes in microcirculatory blood flow.

Protocol:

  • Animal Preparation:

    • Anesthetize the rat (e.g., with isoflurane or a combination of ketamine/xylazine).

    • Secure the animal in a stereotaxic frame. Maintain body temperature at 37°C.

    • Expose the skull and prepare a thinned cranial window or a craniotomy over the region of interest (e.g., the parietal cortex).

  • Cerebral Ischemia Model (optional): Induce focal cerebral ischemia, for example, by middle cerebral artery occlusion (MCAO).

  • Probe Placement:

    • Position the Laser Doppler probe perpendicular to the cortical surface, ensuring it does not compress the tissue.

  • Baseline Recording: Record the baseline Laser Doppler signal for a stable period (e.g., 10-15 minutes).

  • This compound Administration: Administer this compound (e.g., via intravenous infusion) at the desired dose.

  • Post-Treatment Recording: Continue to record the Laser Doppler signal to monitor changes in CBF.

  • Data Analysis:

    • Express the Laser Doppler signal as a percentage change from the baseline.

    • Compare the CBF changes in the this compound-treated group to a vehicle-treated control group.

start Start prep Animal Preparation - Anesthesia - Stereotaxic Frame - Cranial Window start->prep ischemia Induce Cerebral Ischemia (e.g., MCAO) (Optional) prep->ischemia probe Laser Doppler Probe Placement ischemia->probe baseline Baseline CBF Recording probe->baseline This compound This compound Administration baseline->this compound post_record Post-Treatment CBF Recording This compound->post_record analysis Data Analysis (% Change from Baseline) post_record->analysis end End analysis->end

Workflow for Laser Doppler Flowmetry in a rat model.
Transcranial Doppler (TCD) Sonography for Cerebral Blood Flow Velocity Measurement in Humans

TCD is a non-invasive ultrasound technique to measure blood flow velocity in the major intracranial arteries.

Protocol:

  • Subject Positioning: The subject should be in a comfortable sitting or supine position.

  • Probe Placement:

    • Use a 2 MHz pulsed-wave Doppler transducer.

    • Insonate the middle cerebral artery (MCA) through the transtemporal window.

    • Optimize the signal by adjusting the probe angle and depth.

  • Baseline Measurement: Record baseline blood flow velocity parameters, including peak systolic velocity (PSV), end-diastolic velocity (EDV), and mean flow velocity (MFV). Calculate the pulsatility index (PI = (PSV - EDV) / MFV).

  • Cerebrovascular Reactivity (CVR) Test (Optional):

    • Instruct the subject to perform a breath-holding test for 30 seconds to induce hypercapnia.

    • Alternatively, have the subject breathe a gas mixture with 5% CO2.

    • Record the changes in flow velocities during the challenge.

  • This compound Administration: Administer this compound as per the study protocol.

  • Post-Treatment Measurement: Repeat the baseline and CVR measurements after this compound administration.

  • Data Analysis:

    • Compare the pre- and post-Buflomedil flow velocity parameters and PI.

    • Calculate the breath-holding index (BHI) or the percentage change in MFV during the CO2 challenge to assess changes in CVR.

start Start position Subject Positioning (Sitting or Supine) start->position probe TCD Probe Placement (Transtemporal Window) position->probe baseline Baseline Measurement - PSV, EDV, MFV, PI probe->baseline cvr Cerebrovascular Reactivity Test (Breath-holding or CO₂ Inhalation) (Optional) baseline->cvr This compound This compound Administration cvr->this compound post_measure Repeat Baseline and CVR Measurements This compound->post_measure analysis Data Analysis - Compare parameters - Calculate CVR indices post_measure->analysis end End analysis->end

Workflow for Transcranial Doppler Sonography assessment.

References

Troubleshooting & Optimization

Technical Support Center: Buflomedil Solubility for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Buflomedil in cell-based assays. The following information is designed to address common challenges, particularly those related to solubility and solution preparation, to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution?

A1: For initial stock solutions, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for this compound hydrochloride. It is crucial to use fresh, anhydrous DMSO, as it is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound.[1] While this compound hydrochloride also shows high solubility in water, using a DMSO stock allows for higher concentration and facilitates serial dilutions into aqueous cell culture media with a minimal final solvent concentration.

Q2: I observed a precipitate in my cell culture medium after adding this compound. What is the likely cause and how can I prevent it?

A2: Precipitation of this compound upon addition to aqueous cell culture media is a common issue arising from its hydrophobic nature. This "crashing out" typically occurs when a concentrated DMSO stock solution is rapidly diluted into the aqueous medium, causing a sudden change in solvent polarity.

Potential Causes and Solutions:

  • High Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%. Higher concentrations can be cytotoxic and promote precipitation.

  • Improper Dilution Technique: Avoid adding the concentrated DMSO stock directly to the full volume of media. Instead, perform a serial dilution. First, dilute the stock into a small volume of pre-warmed (37°C) media, ensure it is fully dissolved by gentle mixing, and then add this intermediate dilution to the final culture volume.

  • Low Temperature of Media: Always use pre-warmed (37°C) cell culture media for dilutions. Adding the stock solution to cold media can decrease the solubility of this compound and induce precipitation.

  • High Final Concentration of this compound: The final concentration of this compound in your assay may exceed its aqueous solubility limit. It is advisable to perform a solubility test in your specific cell culture medium to determine the maximum workable concentration.

Q3: What is the maximum concentration of DMSO that is generally considered safe for most cell lines?

A3: The tolerance to DMSO can vary between different cell lines. However, a final concentration in the range of 0.1% to 0.5% is generally considered safe for the majority of cell lines. It is crucial to always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO but without this compound, to account for any potential effects of the solvent itself.

Q4: Can I store my this compound stock solution?

A4: Yes. This compound hydrochloride stock solutions prepared in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility. These aliquots should be stored at -20°C or -80°C. When stored at -80°C, the stock solution can be stable for up to a year, while at -20°C, it is recommended to be used within one month.[2]

This compound Solubility Data

The solubility of this compound hydrochloride can vary depending on the solvent and experimental conditions. The following table summarizes reported solubility data.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
Water60.5 - 69~176 - 200Freely soluble.[2]
DMSO14.65 - 50~42.6 - 145.4Use fresh, anhydrous DMSO.[2][3]
Ethanol5.54 - 7~16.1 - 20.4Sonication may be required to aid dissolution.

Molecular Weight of this compound Hydrochloride: 343.85 g/mol

Experimental Protocol: Preparation of this compound Hydrochloride for Cell-Based Assays

This protocol provides a detailed methodology for preparing this compound hydrochloride solutions to minimize precipitation and ensure consistent results in cell-based assays.

Materials:

  • This compound hydrochloride powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, deionized or distilled water (for aqueous stock if preferred)

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Preparation of a High-Concentration Stock Solution (e.g., 50 mM in DMSO):

    • Under sterile conditions (e.g., in a laminar flow hood), weigh the required amount of this compound hydrochloride powder. For 1 mL of a 50 mM stock solution, you will need 17.19 mg.

    • Transfer the powder to a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO (in this case, 1 mL).

    • Vortex the tube vigorously until the powder is completely dissolved. If necessary, gentle warming to 37°C or brief sonication in a water bath can aid dissolution.

    • Visually inspect the solution against a light source to ensure it is clear and free of any particulates.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).

  • Preparation of Working Solutions (Serial Dilution Method):

    • Thaw an aliquot of the concentrated stock solution at room temperature.

    • Pre-warm the complete cell culture medium to 37°C.

    • Intermediate Dilution (Recommended): Prepare an intermediate dilution of your stock solution in pre-warmed media. For example, to achieve a final concentration of 50 µM, you could first dilute your 50 mM stock 1:100 in media to get a 500 µM intermediate solution.

    • Final Dilution: Add the required volume of the intermediate solution to your cell culture plates or flasks containing pre-warmed media to achieve the desired final concentration. For instance, add 100 µL of the 500 µM intermediate solution to 900 µL of media in a well to get a final concentration of 50 µM.

    • Gently swirl the plate or flask immediately after adding the final dilution to ensure even distribution and prevent localized high concentrations that could lead to precipitation.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is crucial to differentiate the effects of the compound from any potential effects of the solvent.

Troubleshooting Workflow for this compound Precipitation

If you continue to experience precipitation after following the protocol, this workflow can help identify the issue.

G start Precipitation Observed in Media check_stock Is the stock solution clear? start->check_stock stock_issue Re-dissolve stock. Consider gentle warming or sonication. check_stock->stock_issue No check_dmso Is the final DMSO concentration > 0.5%? check_stock->check_dmso Yes stock_issue->start reduce_dmso Lower the final DMSO concentration. check_dmso->reduce_dmso Yes check_dilution Was a serial dilution performed into pre-warmed media? check_dmso->check_dilution No reduce_dmso->start improve_dilution Use serial dilution and pre-warmed media. check_dilution->improve_dilution No check_final_conc Is the final this compound concentration too high? check_dilution->check_final_conc Yes improve_dilution->start solubility_test Perform a solubility test in your specific media to determine the maximum soluble concentration. check_final_conc->solubility_test Yes solution_clear Problem Resolved check_final_conc->solution_clear No solubility_test->start

Caption: Troubleshooting workflow for this compound precipitation in cell culture media.

Signaling Pathway of this compound in Vascular Cells

This compound's primary mechanism of action is as a non-selective alpha-adrenergic receptor antagonist. It also exhibits weak calcium channel blocking properties. In vascular smooth muscle cells, this leads to vasodilation. In endothelial cells, it can modulate cell adhesion and other inflammatory responses.

G This compound This compound Alpha_AR α-Adrenergic Receptor This compound->Alpha_AR Inhibits Ca_Channel Voltage-gated Ca²⁺ Channel This compound->Ca_Channel Weakly Inhibits Norepinephrine Norepinephrine Norepinephrine->Alpha_AR PLC PLC Alpha_AR->PLC Activates Relaxation Vasodilation Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx IP3 IP₃ PLC->IP3 Generates Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release MLCK MLCK Ca_Release->MLCK Activates Ca_Influx->MLCK Activates Contraction Vasoconstriction MLCK->Contraction

Caption: Simplified signaling pathway of this compound in vascular smooth muscle cells.

References

Technical Support Center: Optimizing Buflomedil Concentration for Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Buflomedil in neuroprotection studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your experimental design and overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in in vitro neuroprotection studies?

A1: While in vivo studies have demonstrated this compound's neuroprotective effects at doses like 10 mg/kg in rats, specific in vitro concentrations are not well-documented in publicly available literature.[1] Based on general practices for translating in vivo doses to in vitro concentrations and the known vasoactive properties of the drug, a starting range of 1 µM to 100 µM is recommended for initial dose-response experiments in neuronal cell cultures. It is crucial to perform a cytotoxicity assay to determine the optimal non-toxic concentration range for your specific cell type before proceeding with neuroprotection assays.

Q2: What neuronal cell lines are suitable for studying this compound's neuroprotective effects?

A2: Several immortalized neuronal cell lines, such as SH-SY5Y (human neuroblastoma) and PC12 (rat pheochromocytoma), are commonly used in neuroprotection research. Primary neuronal cultures, while more complex to maintain, offer a more physiologically relevant model. The choice of cell line should be guided by the specific research question and the neuronal subtype of interest.

Q3: What are the potential mechanisms of this compound's neuroprotective action that I should investigate?

A3: this compound's neuroprotective effects are thought to be multifactorial.[1] In addition to its established vasoactive properties which improve cerebral blood flow, direct neuroprotective mechanisms may involve modulation of key signaling pathways. Based on common neuroprotective pathways, it is recommended to investigate the PI3K/Akt and Nrf2/HO-1 signaling cascades. The PI3K/Akt pathway is crucial for promoting cell survival and inhibiting apoptosis, while the Nrf2/HO-1 pathway is a key regulator of the cellular antioxidant response.

Q4: How can I induce neuronal injury in my in vitro model to test the neuroprotective effect of this compound?

A4: The choice of injury model depends on the pathological condition you aim to simulate. Common methods include:

  • Oxidative stress: Induced by agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

  • Excitotoxicity: Induced by glutamate or N-methyl-D-aspartate (NMDA).

  • Oxygen-glucose deprivation (OGD): To mimic ischemic conditions.

It is essential to optimize the concentration and duration of the insult to achieve a consistent level of cell death (typically 30-50%) in your control group.

Troubleshooting Guides

Cell Viability Assays (e.g., MTT Assay)
Issue Potential Cause(s) Recommended Solution(s)
High background absorbance in control wells - Contamination of media or reagents.- Phenol red in the culture medium.- Direct reduction of MTT by this compound.- Use fresh, sterile reagents.- Use phenol red-free medium for the assay.- Perform a cell-free assay to check for direct MTT reduction by this compound. If observed, consider an alternative viability assay (e.g., LDH assay).
Low absorbance readings and poor signal-to-noise ratio - Insufficient cell number.- Suboptimal incubation time with MTT reagent.- Incomplete dissolution of formazan crystals.- Optimize cell seeding density.- Increase incubation time with MTT (e.g., from 2 to 4 hours).- Ensure complete dissolution of formazan crystals by thorough mixing and using an appropriate solubilization buffer (e.g., DMSO).
High variability between replicate wells - Uneven cell seeding.- "Edge effect" in 96-well plates.- Inconsistent pipetting.- Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate, or fill them with sterile PBS.- Use a multichannel pipette for adding reagents and ensure consistent technique.
Apoptosis Assays (e.g., Annexin V/PI Staining)
Issue Potential Cause(s) Recommended Solution(s)
High percentage of Annexin V positive cells in the healthy control group - Mechanical stress during cell harvesting.- Over-trypsinization.- Poor cell health prior to the experiment.- Handle cells gently during harvesting and washing.- Use a milder dissociation reagent (e.g., Accutase) or reduce trypsinization time.- Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.
No significant increase in apoptosis in the injury control group - Insufficient concentration or duration of the neurotoxic insult.- Perform a dose-response and time-course experiment for the neurotoxic agent to determine the optimal conditions for inducing apoptosis.
High percentage of PI positive cells in all groups - Cells are necrotic rather than apoptotic.- Delayed analysis after staining.- The insult may be too severe, leading to necrosis. Reduce the concentration or duration of the insult.- Analyze cells promptly after staining, as apoptotic cells will progress to secondary necrosis over time.
Western Blot Analysis
Issue Potential Cause(s) Recommended Solution(s)
Weak or no signal for target protein - Low protein concentration.- Inefficient protein transfer.- Suboptimal antibody concentration or incubation time.- Load a higher amount of protein per well.- Verify transfer efficiency using Ponceau S staining.- Optimize primary and secondary antibody concentrations and increase incubation times (e.g., overnight at 4°C for the primary antibody).
High background and non-specific bands - Insufficient blocking.- High antibody concentration.- Inadequate washing.- Increase blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., BSA instead of non-fat milk).- Titrate primary and secondary antibody concentrations.- Increase the number and duration of washing steps.
Inconsistent loading control (e.g., β-actin, GAPDH) levels - Inaccurate protein quantification.- Uneven loading of samples.- Use a reliable protein quantification method (e.g., BCA assay) and ensure accurate pipetting.- Be meticulous when loading the gel to ensure equal volumes are loaded in each lane.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Plate neuronal cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.

  • This compound Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control.

  • Induction of Neuronal Injury: After pre-treatment, induce neuronal injury using your chosen method (e.g., add H₂O₂ to a final concentration of 100 µM) and incubate for the optimized duration (e.g., 24 hours).

  • MTT Addition: Remove the culture medium and add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis (Annexin V/PI) Assay
  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound and the neurotoxic agent as described for the cell viability assay.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle dissociation reagent.

  • Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

Western Blot Analysis of PI3K/Akt and Nrf2/HO-1 Pathways
  • Protein Extraction: Following treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, Nrf2, HO-1, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizations

G cluster_0 This compound's Potential Neuroprotective Signaling cluster_1 PI3K/Akt Pathway cluster_2 Nrf2/HO-1 Pathway This compound This compound PI3K PI3K This compound->PI3K Nrf2 Nrf2 This compound->Nrf2 Akt Akt PI3K->Akt Apoptosis Apoptosis Inhibition Akt->Apoptosis Survival Cell Survival Akt->Survival ARE ARE Nrf2->ARE HO1 HO-1 ARE->HO1 Antioxidant Antioxidant Response HO1->Antioxidant

Caption: Potential signaling pathways modulated by this compound for neuroprotection.

G cluster_0 Experimental Workflow for In Vitro Neuroprotection Assay A 1. Seed Neuronal Cells B 2. This compound Pre-treatment A->B C 3. Induce Neuronal Injury B->C D 4. Assess Neuroprotection C->D E Cell Viability (MTT Assay) D->E F Apoptosis (Annexin V/PI) D->F G Signaling Pathway Analysis (Western Blot) D->G

Caption: General experimental workflow for assessing this compound's neuroprotection.

References

Technical Support Center: Addressing Buflomedil Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the stability of Buflomedil in aqueous solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution, prepared in water, is showing signs of degradation over a short period. What is the primary cause of this instability?

A1: this compound is susceptible to hydrolysis, particularly under acidic conditions. The ester and ether functional groups in the this compound molecule are the likely sites of hydrolytic attack. The rate of degradation is expected to be dependent on the pH and temperature of the solution.

Q2: What are the known degradation products of this compound in an aqueous solution?

A2: Under acidic conditions, this compound has been shown to degrade. The primary degradation pathway involves the hydrolysis of the ester and ether linkages. A schematic of the identified acid-induced degradation products is shown below. It is important to note that degradation under other conditions (e.g., basic, oxidative, photolytic) may produce different degradation products.

Buflomedil_Degradation This compound This compound Degradation_Product_1 4-(pyrrolidin-1-yl)-1-(2,4,6-trihydroxyphenyl)butan-1-one This compound->Degradation_Product_1 Acid Hydrolysis (H+ / H2O) Degradation_Product_2 Methyl Ester Hydrolysis Product This compound->Degradation_Product_2 Ester Hydrolysis

Caption: Acid-induced degradation pathway of this compound.

Q3: How can I monitor the degradation of my this compound solution?

A3: Several stability-indicating analytical methods can be employed to monitor the degradation of this compound and quantify its concentration in the presence of its degradants.[1][2] These methods include:

  • High-Performance Liquid Chromatography (HPLC): This is a highly specific and sensitive method for separating and quantifying this compound from its degradation products.

  • Thin-Layer Chromatography (TLC): A simpler chromatographic technique that can be used for qualitative or semi-quantitative analysis of degradation.

  • UV-Vis Spectrophotometry: While less specific than chromatographic methods, spectrophotometric techniques, especially when coupled with chemometric analysis, can be used to determine this compound concentration in the presence of its degradation products.[1]

Q4: What are the ideal storage conditions for a this compound aqueous stock solution?

A4: To minimize degradation, aqueous solutions of this compound should be prepared fresh whenever possible. If short-term storage is necessary, it is recommended to:

  • Store the solution at a low temperature (2-8°C).

  • Protect the solution from light.

  • Prepare the solution in a buffer at a pH where this compound exhibits maximum stability. While specific data for this compound is limited, many drugs are most stable at a slightly acidic pH (around 4-6). It is advisable to perform a pH-stability profile to determine the optimal pH for your specific application.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpectedly rapid loss of this compound concentration in solution. Hydrolysis: The pH of your solution may be promoting acid or base-catalyzed hydrolysis. The temperature of the solution may be too high.1. Measure and adjust the pH of your solution to a range of 4-6. 2. Conduct experiments at the lowest feasible temperature. 3. Prepare fresh solutions immediately before use.
Appearance of unknown peaks in my chromatogram (HPLC/TLC). Degradation: this compound is degrading into one or more new chemical entities.1. Attempt to identify the degradation products using techniques like LC-MS. 2. Perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and confirm if they match the unknown peaks.
Solution changes color (e.g., turns yellow). Photodegradation or Oxidation: Exposure to light or oxidative conditions can lead to the formation of colored degradation products.1. Store and handle the solution in amber-colored vials or protect it from light by wrapping the container in aluminum foil. 2. If oxidative degradation is suspected, consider degassing your solvent or adding an antioxidant, if compatible with your experimental system.
Inconsistent results between experiments. Variable Solution Stability: Differences in solution preparation time, storage conditions, or minor variations in pH could be leading to inconsistent levels of degradation.1. Standardize your protocol for solution preparation, including the age of the solution and storage conditions. 2. Always use freshly prepared solutions for critical experiments. 3. Verify the pH of each new batch of solution.

Data Presentation: Forced Degradation Study of this compound

The following table is a template for presenting data from a forced degradation study of this compound. Researchers should generate their own data following the appropriate experimental protocols.

Stress Condition Time (hours) This compound Remaining (%) Appearance of Solution Number of Degradation Products Detected (by HPLC)
0.1 M HCl (60°C) 285.2Colorless, clear1
472.5Colorless, clear2
855.1Colorless, clear2
0.1 M NaOH (60°C) 290.7Colorless, clear1
481.3Faintly yellow, clear2
865.8Yellow, clear3
3% H₂O₂ (RT) 2498.1Colorless, clear0
4892.5Colorless, clear1
Heat (80°C, solid) 2499.5No change0
4898.9No change0
Photostability (ICH Q1B) 2496.3Colorless, clear1

Experimental Protocols

Protocol 1: Acid-Induced Degradation of this compound

This protocol is designed to intentionally degrade this compound under acidic conditions to generate degradation products for analytical method development and validation.

  • Preparation of this compound Stock Solution: Accurately weigh 50 mg of pure this compound HCl and dissolve it in 50 mL of methanol to obtain a 1 mg/mL stock solution.

  • Acid Hydrolysis:

    • Transfer a known volume of the stock solution to a round-bottom flask.

    • Add an equal volume of 5 N hydrochloric acid (HCl).

    • Reflux the mixture for 4 hours.

    • Monitor the degradation periodically (e.g., every 30 minutes) by withdrawing a small aliquot.

  • Neutralization and Extraction:

    • After the desired level of degradation is achieved, cool the solution to room temperature.

    • Neutralize the solution to a pH of approximately 7.0 using 10 N sodium hydroxide (NaOH).

    • Evaporate the solvent under vacuum.

    • Extract the residue with methanol.

  • Analysis: Analyze the resulting solution containing this compound and its degradation products using a suitable stability-indicating method (e.g., HPLC, TLC).

Protocol 2: General Workflow for a Forced Degradation Study

This workflow outlines the steps for a comprehensive forced degradation study of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC HPLC Analysis Acid->HPLC Analyze Samples Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->HPLC Analyze Samples Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->HPLC Analyze Samples Thermal Thermal Stress (e.g., 80°C) Thermal->HPLC Analyze Samples Photo Photostability (ICH Q1B) Photo->HPLC Analyze Samples LCMS LC-MS for Identification HPLC->LCMS Identify Degradants Report Data Analysis & Reporting LCMS->Report Compile Results Start Prepare this compound Solution Start->Acid Expose to Stress Start->Base Expose to Stress Start->Oxidation Expose to Stress Start->Thermal Expose to Stress Start->Photo Expose to Stress

References

Navigating Buflomedil Animal Model Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers utilizing Buflomedil in animal model experiments. This compound, a vasoactive agent, has been investigated for its therapeutic potential in peripheral and cerebral vascular diseases. However, like any experimental compound, its application in preclinical models is fraught with potential challenges. This guide, presented in a question-and-answer format, directly addresses common pitfalls and offers troubleshooting strategies to ensure the rigor and reproducibility of your findings.

Troubleshooting Guide

1. Issue: Inconsistent or unexpected cardiovascular responses (e.g., hypotension, altered heart rate).

  • Question: We are observing variable and sometimes contradictory effects on blood pressure and heart rate in our animal models after this compound administration. What could be the cause?

  • Answer: This is a critical and not entirely unexpected issue. This compound has a complex, dose-dependent effect on the cardiovascular system. At lower doses, it tends to cause a slight increase in heart rate, while higher doses can lead to a decrease in heart rate and significant hypotension[1]. This biphasic response can be a major source of variability.

    Troubleshooting Steps:

    • Precise Dose-Response Studies: Conduct a thorough dose-response study in your specific animal model and strain to establish a clear therapeutic window. Start with low doses and incrementally increase them while closely monitoring cardiovascular parameters.

    • Route of Administration: The route of administration significantly impacts the pharmacokinetic profile. Intravenous (i.v.) administration will lead to a rapid peak concentration and potentially more pronounced immediate effects on blood pressure compared to oral (p.o.) gavage[1]. Ensure the chosen route aligns with your experimental question and is consistently applied.

    • Anesthesia: The type of anesthetic used can influence cardiovascular parameters and interact with this compound. Be consistent with your choice of anesthesia and ensure the depth of anesthesia is stable throughout the experiment.

    • Underlying Pathology: The cardiovascular status of your animal model (e.g., normotensive vs. hypertensive) can alter the response to this compound.

2. Issue: Suspected neurological side effects (e.g., seizures, behavioral changes).

  • Question: Our animals are exhibiting signs of neurological distress, such as tremors or seizures, at higher doses of this compound. Is this a known effect?

  • Answer: Yes, neurological adverse events are a significant concern with this compound, particularly at higher doses. In humans, overdoses have been associated with convulsions, myoclonus, and status epilepticus[2][3]. This is a crucial consideration for dose selection in animal models.

    Troubleshooting Steps:

    • Dose Reduction: The most immediate step is to lower the dose. The therapeutic window for this compound is narrow[2].

    • Careful Observation: Implement a detailed behavioral and neurological monitoring plan, especially during the initial dose-finding studies.

    • Pharmacokinetic Analysis: If possible, correlate the onset of neurological signs with plasma concentrations of this compound to understand the toxicokinetic profile in your model.

3. Issue: Lack of efficacy or poor reproducibility of results.

  • Question: We are not observing the expected therapeutic effects of this compound in our ischemia model, and our results are not consistent across experiments. What are the potential reasons?

  • Answer: This is a multifaceted problem that can stem from several experimental variables.

    Troubleshooting Steps:

    • Formulation and Administration:

      • Solubility and Vehicle: Ensure Buflomedel is properly dissolved or suspended in a suitable and well-tolerated vehicle. The choice of vehicle can impact drug absorption and stability. Conduct pilot studies to confirm the compatibility and stability of your formulation.

      • Dosing Accuracy: Verify the accuracy of your dosing technique to ensure each animal receives the intended dose.

    • Model-Specific Factors:

      • Timing of Administration: The timing of this compound administration relative to the induction of ischemia is critical. Investigate different treatment windows (prophylactic vs. therapeutic) to determine the optimal timing for your model.

      • Severity of Ischemia: The severity of the induced ischemia can influence the drug's efficacy. A very severe ischemic insult may not be salvageable by a vasoactive agent alone.

    • Pharmacokinetic Differences: Be aware of the significant inter-species differences in drug metabolism and clearance. A dose that is effective in one species may not be in another. Refer to the pharmacokinetic data in the tables below to guide your dose selection.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound has a multi-faceted mechanism of action. It is primarily known as a non-selective alpha-adrenoceptor antagonist, which leads to vasodilation by blocking the constrictive effects of catecholamines on blood vessels. Additionally, it exhibits weak calcium channel blocking properties, further contributing to vascular smooth muscle relaxation. It also improves blood rheology by enhancing red blood cell deformability and has anti-platelet aggregation effects.

Q2: What are the known metabolites of this compound and are they active?

A2: The primary metabolite identified is the para-desmethyl derivative of this compound. Some studies have investigated the vasoactive properties of its metabolites, such as CRL40634 and CRL40598, and found them to possess some activity, though their contribution to the overall effect of this compound in vivo is not fully elucidated.

Q3: Are there known off-target effects of this compound?

A3: While the primary targets are alpha-adrenoceptors and calcium channels, its broad pharmacological profile suggests the potential for off-target effects. For instance, it has been shown to inhibit noradrenaline-stimulated prostacyclin (PGI2) synthesis in vitro. At high concentrations, it may have other, less characterized interactions. Researchers should be mindful of the possibility of off-target effects, especially when interpreting unexpected results.

Q4: How should I prepare this compound for administration to animals?

A4: The choice of vehicle is critical and depends on the route of administration. For oral administration, this compound can be mixed with the diet or administered via gavage in a suitable vehicle like water or a methylcellulose suspension. For intravenous administration, it should be dissolved in a sterile, isotonic solution. It is essential to assess the solubility and stability of this compound in the chosen vehicle prior to the experiment. The pH of the formulation should be within a physiologically tolerated range.

Data Presentation

Table 1: Summary of this compound Dosages Used in Animal Studies

Animal ModelRoute of AdministrationDosage RangeObserved EffectsReference
Rat Oral (in diet)25, 75, 400 mg/kg/day (1 year)No toxic effects at 400 mg/kg/day. Decreased body weight gain at higher doses.
Dog Intravenous (i.v.)0.32 - 5.12 mg/kgDose-dependent fall in blood pressure. Biphasic effect on heart rate.
Rabbit --Cardiovascular effects studied.
Guinea Pig --Cardiovascular effects studied.

Table 2: Comparative Pharmacokinetic Parameters of this compound (Human Data)

ParameterRoute of AdministrationValueReference
Plasma Half-life Oral / Intravenous~2-3 hours
Absorption OralReadily absorbed from the GI tract

Note: Comprehensive comparative pharmacokinetic data for this compound across different animal species is limited in the publicly available literature. Researchers should consider conducting preliminary pharmacokinetic studies in their specific animal model.

Experimental Protocols

Key Experiment: Rat Hindlimb Ischemia Model

This protocol is a generalized representation and should be adapted and approved by the institution's animal care and use committee.

  • Animal Model: Male Sprague-Dawley or Wistar rats (250-300g).

  • Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine).

  • Surgical Procedure:

    • Make a small incision in the skin of the upper thigh to expose the femoral artery.

    • Carefully dissect the femoral artery from the surrounding tissues, including the femoral vein and nerve.

    • Ligate the femoral artery at two points (proximal and distal) using surgical sutures.

    • Transect the artery between the two ligatures.

    • Suture the skin incision.

  • This compound Administration:

    • Administer this compound at the predetermined dose and route (e.g., oral gavage, intraperitoneal injection) at the appropriate time point relative to the surgery (pre- or post-ischemia).

    • A vehicle control group should be included.

  • Post-operative Care:

    • Provide appropriate post-operative analgesia and care as per institutional guidelines.

    • Monitor the animal for signs of distress.

  • Outcome Assessment:

    • Assess blood flow recovery at various time points using techniques like Laser Doppler Perfusion Imaging.

    • At the end of the study, euthanize the animals and collect tissue samples (e.g., gastrocnemius muscle) for histological analysis (e.g., H&E staining, immunohistochemistry for angiogenesis markers like CD31).

Mandatory Visualizations

Buflomedil_Signaling_Pathway This compound This compound Alpha_Adrenoceptor α-Adrenergic Receptor This compound->Alpha_Adrenoceptor Inhibits Ca_Channel Voltage-gated Ca2+ Channel This compound->Ca_Channel Inhibits Relaxation Relaxation Vasoconstriction Vasoconstriction Alpha_Adrenoceptor->Vasoconstriction Promotes Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Vascular_Smooth_Muscle Vascular Smooth Muscle Cell Vascular_Smooth_Muscle->Vasoconstriction Vasodilation Vasodilation Vascular_Smooth_Muscle->Vasodilation Blood_Flow Increased Blood Flow Vasoconstriction->Blood_Flow Decreases Vasodilation->Blood_Flow Increases Contraction Contraction Ca_Influx->Contraction Contraction->Vasoconstriction Relaxation->Vasodilation

Caption: Proposed signaling pathway of this compound leading to vasodilation.

Experimental_Workflow start Start: Animal Acclimatization randomization Randomization into Treatment Groups start->randomization surgery Hindlimb Ischemia Surgery randomization->surgery treatment This compound or Vehicle Administration surgery->treatment monitoring Post-operative Monitoring treatment->monitoring assessment Blood Flow Assessment (e.g., Laser Doppler) monitoring->assessment euthanasia Euthanasia and Tissue Collection assessment->euthanasia analysis Histological and Molecular Analysis euthanasia->analysis end End: Data Analysis analysis->end

Caption: General experimental workflow for a this compound study in a rat hindlimb ischemia model.

References

Technical Support Center: Improving Reproducibility of Buflomedil In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Buflomedil in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in ensuring reproducible and reliable experimental outcomes. This compound's multifaceted mechanism of action can lead to variability in results if assays are not carefully controlled. This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to enhance the consistency of your findings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that I should be aware of for in vitro testing?

A1: this compound has a complex pharmacological profile, and its primary mechanism can appear different depending on the assay system. It is primarily known as a vasoactive drug with several key in vitro effects:

  • Non-selective alpha-adrenoceptor antagonism [1][2].

  • Weak calcium channel blocking properties [1][3].

  • Inhibition of platelet aggregation , particularly when induced by epinephrine[4].

Understanding this multifaceted nature is crucial, as the choice of assay and experimental conditions will determine which activity is predominantly observed.

Q2: Why are my in vitro results with this compound so variable between experiments?

A2: Variability in this compound assays often stems from its multiple mechanisms and sensitivity to experimental conditions. Common sources of irreproducibility include:

  • Assay System Selection: The choice of agonist or stimulus can dramatically alter the observed effect. For instance, this compound is a potent inhibitor of epinephrine-induced platelet aggregation but only weakly inhibits aggregation induced by ADP or collagen.

  • Biological Variation: When using primary cells like platelets, donor-to-donor variability can be significant. For cell lines, passage number and culture conditions can alter receptor expression and signaling pathways.

  • Protocol Inconsistencies: Minor variations in reagent concentrations, incubation times, temperature, and sample handling can lead to divergent results. A sustained commitment to characterizing and controlling for these variables is necessary to obtain reproducible data.

Q3: Which in vitro assay is the most sensitive and reliable for quantifying this compound's activity?

A3: Based on published data, assays measuring this compound's alpha-2 adrenergic antagonistic properties are highly sensitive and consistent. For example, competitive binding assays with [3H]-yohimbine show an IC50 of approximately 1 µM. Similarly, functional assays measuring the inhibition of epinephrine-induced platelet aggregation are also highly sensitive at the micromolar level. Assays for its calcium channel blocking effects are generally less potent and may require specific conditions, such as depolarized membranes, to be readily observed.

Troubleshooting Guides

Guide 1: Platelet Aggregation Assays

Q: I am observing little to no inhibition of platelet aggregation with this compound. What is going wrong?

A: This is a common issue and is almost always related to the choice of agonist.

  • Problem: You are using a strong agonist like high-concentration ADP or collagen.

  • Solution: this compound is a weak inhibitor of ADP- and collagen-induced aggregation, with effects typically seen only at high concentrations (approximately 1 mM). To observe potent inhibition, use epinephrine as the agonist . This compound significantly inhibits epinephrine-induced aggregation at the micromolar level due to its alpha-2 adrenergic antagonistic properties.

Q: My results for this compound's inhibition of platelet aggregation are highly variable between donors. How can I minimize this?

A: Inter-donor variability is a known challenge in platelet function testing.

  • Problem: Genetic variations, diet, and medications can alter platelet responsiveness in donors.

  • Solution:

    • Standardize Donor Screening: Use blood from healthy, consenting donors who have not taken any antiplatelet medications (e.g., aspirin, NSAIDs) for at least two weeks.

    • Standardize Blood Collection: Use a consistent gauge needle (e.g., 21-gauge), anticoagulant (3.2% sodium citrate), and blood-to-anticoagulant ratio (9:1). Discard the first few mL of blood to avoid tissue factor contamination.

    • Normalize Platelet Count: Adjust the platelet count in your platelet-rich plasma (PRP) to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP).

    • Run Concurrent Controls: Always run a vehicle control and, if possible, a positive control with a known inhibitor for each donor to understand the baseline response.

G cluster_troubleshooting Troubleshooting: Platelet Aggregation Variability start High Variability in Aggregation Results? check_agonist Is Agonist Type & Concentration Consistent? start->check_agonist check_donor Are Donor Screening & Blood Collection Standardized? check_agonist->check_donor Yes solution_agonist Fix Agonist. Use fresh epinephrine. Determine submaximal dose. check_agonist->solution_agonist No check_prp Is Platelet Count Normalized in PRP? check_donor->check_prp Yes solution_donor Standardize Donor Criteria & Collection Protocol. check_donor->solution_donor No solution_prp Adjust PRP to a consistent platelet concentration. check_prp->solution_prp No

Caption: Troubleshooting logic for platelet aggregation assays.
Guide 2: Alpha-Adrenoceptor Antagonism Assays

Q: I am trying to confirm this compound's alpha-1 antagonist activity in a tissue bath assay (e.g., rat aorta), but the results are unclear.

A: Tissue bath assays can be complex, with multiple receptor subtypes present.

  • Problem: The tissue may express multiple alpha-1 adrenoceptor subtypes (α1A, α1B, α1D), and this compound may have preferential affinity for one over another. Furthermore, non-specific binding or other effects (like calcium channel blockade) can confound results.

  • Solution:

    • Use Subtype-Selective Agonists: Employ agonists with known selectivity for different alpha-1 subtypes to probe this compound's inhibitory effects more precisely.

    • Consider Radioligand Binding Assays: For definitive affinity measurements, a radioligand binding displacement study is recommended. This compound has been shown to displace ligands like [3H]prazosin in a concentration-dependent manner from prostate (α1A) and spleen (α1B) membranes.

    • Perform a Schild Analysis: This can help determine if the antagonism is competitive. However, deviations from a slope of unity may occur if multiple receptor subtypes are involved or if the drug has more than one mechanism of action.

Guide 3: General In Vitro Best Practices

Q: How do I prepare this compound for in vitro experiments?

A: Proper stock solution preparation is critical.

  • Problem: Poor solubility can lead to inaccurate concentrations and precipitation in media.

  • Solution: this compound hydrochloride is soluble in water and DMSO.

    • For initial stock solutions, use DMSO at a high concentration (e.g., 50 mg/mL or 145 mM).

    • When diluting into aqueous cell culture media or buffer, ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced artifacts.

    • Always prepare fresh dilutions from the stock solution for each experiment to avoid degradation.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound on Platelet Function

Assay Type Agonist Species Key Finding Reference
Platelet Aggregation Epinephrine Human Significant inhibition at micromolar levels
Platelet Aggregation ADP, Collagen Human Weak inhibition, requires high concentrations (~1 mM)
Calcium (⁴⁵Ca²⁺) Uptake Collagen, Adrenaline Human Inhibited uptake

| Calcium (⁴⁵Ca²⁺) Uptake | Calcium Ionophore A23187 | Human | No effect on uptake | |

Table 2: In Vitro Activity of this compound on Adrenergic Receptors

Assay Type Receptor Target Preparation Finding / Value Reference
Competition Binding α2-Adrenoceptor Human Platelets IC50 = 1 ± 0.5 µM (vs. [³H]-yohimbine)
Competition Binding α1A-Adrenoceptor Rat Prostate Displaced [³H]prazosin binding

| Competition Binding | α1B-Adrenoceptor | Rat Spleen | Displaced [³H]prazosin binding (lower affinity than α1A) | |

Experimental Protocols

Protocol 1: Light Transmission Aggregometry (LTA) for Platelet Aggregation

This protocol outlines a standardized method to assess this compound's inhibitory effect on epinephrine-induced platelet aggregation.

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Draw whole blood from a consented, healthy donor into tubes containing 3.2% sodium citrate (9:1 blood-to-anticoagulant ratio).

    • Centrifuge the blood at 200 x g for 15 minutes at room temperature (RT) to separate PRP.

    • Carefully aspirate the upper PRP layer into a new polypropylene tube.

    • Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.

    • Allow PRP to rest for at least 30 minutes at RT before use.

  • Platelet Count Standardization:

    • Determine the platelet count in the PRP using a hematology analyzer.

    • Adjust the count to 2.5 x 10⁸ platelets/mL by diluting with PPP as needed.

  • Aggregation Assay:

    • Set up a light transmission aggregometer to 37°C.

    • Calibrate the instrument by setting 0% aggregation with standardized PRP and 100% aggregation with PPP.

    • In a cuvette with a magnetic stir bar, add your standardized PRP.

    • Add this compound (at desired final concentrations) or vehicle (e.g., DMSO diluted in saline) and incubate for 5-10 minutes.

    • Initiate aggregation by adding a submaximal concentration of epinephrine (typically 5-10 µM).

    • Record the change in light transmission for 5-10 minutes to measure the aggregation response.

  • Data Analysis:

    • Calculate the percentage of aggregation inhibition for each this compound concentration relative to the vehicle control.

    • Plot the concentration-response curve and determine the IC50 value.

G A 1. Blood Collection (3.2% Sodium Citrate) B 2. Centrifugation (200g, 15min) to separate PRP A->B C 3. Platelet Count & Standardization (to 2.5x10⁸/mL) B->C D 4. Aggregometer Setup (37°C) Calibrate with PRP (0%) & PPP (100%) C->D E 5. Pre-incubation (PRP + this compound/Vehicle) D->E F 6. Add Agonist (Epinephrine) E->F G 7. Record Aggregation (Light Transmission) F->G H 8. Data Analysis (Calculate % Inhibition, IC50) G->H

Caption: Experimental workflow for Light Transmission Aggregometry.
Protocol 2: Alpha-Adrenoceptor Radioligand Binding Assay

This protocol provides a general framework for a competitive binding assay to determine this compound's affinity for a specific alpha-adrenoceptor subtype.

  • Membrane Preparation:

    • Homogenize tissue known to express the receptor of interest (e.g., rat prostate for α1A) or cells transfected with the receptor subtype in an ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Binding Reaction:

    • In a 96-well plate or microcentrifuge tubes, combine:

      • A fixed concentration of a suitable radioligand (e.g., [³H]prazosin for α1 or [³H]yohimbine for α2).

      • A range of concentrations of unlabeled this compound (competitor).

      • The prepared membrane suspension.

    • For non-specific binding (NSB) control wells, add a high concentration of a known unlabeled antagonist (e.g., phentolamine).

    • For total binding control wells, add only the radioligand and membranes.

  • Incubation and Termination:

    • Incubate the reactions at a defined temperature (e.g., RT or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free.

    • Quickly wash the filters with ice-cold buffer to remove unbound radioactivity.

  • Quantification and Analysis:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Subtract the NSB counts from all other counts to get specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a one-site competition model to calculate the IC50, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

G cluster_pathway This compound's Multifaceted In Vitro Mechanisms This compound This compound Alpha_R α-Adrenergic Receptors This compound->Alpha_R Antagonizes Ca_Channel Voltage-Gated Ca²⁺ Channels This compound->Ca_Channel Weakly Blocks Platelet_Agg Platelet Aggregation This compound->Platelet_Agg Inhibits (via α₂ antagonism) Alpha_R->Platelet_Agg Mediates (α₂ subtype) Vasc_Contraction Vascular Smooth Muscle Contraction Alpha_R->Vasc_Contraction Mediates Ca_Channel->Vasc_Contraction Mediates

Caption: this compound's primary in vitro signaling interactions.

References

Buflomedil Dose-Response Curve Optimization in Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Buflomedil dose-response curves in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cell culture?

This compound is a vasoactive drug primarily known for its non-selective antagonist activity at α-adrenergic receptors.[1] In cell culture, its effects are largely attributed to this α-adrenoceptor blockade, which can influence various downstream signaling pathways. Additionally, this compound has been reported to exhibit weak calcium channel blocking properties and to increase intracellular cyclic AMP (cAMP) levels, potentially through inhibition of phosphodiesterase or stimulation of adenylyl cyclase.[1][2]

Q2: What are the expected cytotoxic or anti-proliferative effects of this compound?

The primary application of this compound is not as a cytotoxic agent. Its effects in cell culture are more likely to be related to the modulation of cell signaling, adhesion, and other physiological processes rather than inducing direct cell death. However, at high concentrations, like any compound, it may exhibit off-target effects leading to reduced cell viability. The specific response will be highly dependent on the cell type and the expression of adrenergic receptors.

Q3: What is a typical starting concentration range for this compound in cell culture experiments?

Based on in vitro studies, this compound has been shown to be active at the micromolar (µM) level.[1][3] A sensible starting point for a dose-response experiment would be to test a broad range of concentrations, for example, from 0.1 µM to 100 µM, to capture the full spectrum of a potential sigmoidal dose-response curve.

Q4: How long should I incubate cells with this compound?

The optimal incubation time will depend on the specific cell line and the endpoint being measured. For cell viability or proliferation assays, a 24 to 72-hour incubation period is common to allow for measurable changes in cell number. For signaling pathway studies, much shorter incubation times (minutes to hours) may be more appropriate to capture transient phosphorylation events or changes in second messenger levels.

Q5: Why am I not observing a typical sigmoidal dose-response curve?

A flat or non-sigmoidal curve can indicate several things: the tested concentration range may be too narrow or not centered around the EC50/IC50, the incubation time may be too short, or the chosen cell line may not be responsive to this compound's mechanism of action. It is also possible that the biological effect of this compound in your specific assay is not directly linked to a simple dose-dependent inhibition or stimulation.

Data Presentation: Expected In Vitro Activity of this compound

Due to the limited publicly available IC50 data for this compound across a wide range of cell lines, the following table provides expected effective concentration ranges based on its known mechanisms of action. Researchers should empirically determine the precise IC50 for their specific cell line and assay.

Cell Type/ProcessExpected Effective Concentration RangeNotes
Platelet Aggregation InhibitionMicromolar (µM) RangeThis compound inhibits epinephrine-induced platelet aggregation.
Endothelial CellsMicromolar (µM) RangeCan affect neutrophil adhesion and P-selectin expression.
Vascular Smooth Muscle CellsMicromolar (µM) RangeInhibition of α-adrenoceptor-mediated contraction.
KeratinocytesMicromolar (µM) RangeCan increase intracellular cAMP levels.

Experimental Protocols

Detailed Methodology for a Cell Viability Assay (MTT Assay)

This protocol provides a general framework for determining the dose-response of this compound on cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • This compound hydrochloride

  • Appropriate cell line and complete culture medium

  • 96-well flat-bottom sterile plates

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS), sterile-filtered

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment and recovery.

  • This compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include vehicle control wells (medium with the same concentration of the solvent used for the stock solution) and untreated control wells (medium only).

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 humidified incubator.

  • MTT Assay:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells (medium with MTT and solubilization solution, no cells) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High Variability Between Replicates - Inconsistent cell seeding- Pipetting errors- Edge effects in the 96-well plate- Ensure a homogenous cell suspension before seeding.- Calibrate pipettes regularly.- Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.
Flat or No Dose-Response Curve - Concentration range is too low or too high- Cell line is not sensitive to this compound- Insufficient incubation time- Inactive compound- Test a wider range of concentrations (e.g., log-fold dilutions from nM to mM).- Use a positive control known to affect your cell line.- Increase the incubation time (e.g., up to 72 hours).- Use a fresh stock of this compound.
Inconsistent IC50 Values Between Experiments - Variation in cell passage number or health- Different incubation times- Inconsistent reagent preparation- Use cells within a consistent passage number range.- Standardize all incubation times.- Prepare fresh reagents for each experiment.
Unexpected Increase in Cell Viability at Low Doses (Hormesis) - Biphasic dose-response- This can be a real biological effect. Ensure you have enough data points at lower concentrations to accurately model the curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis prep_cells Prepare Cell Suspension seed_plate Seed 96-Well Plate prep_cells->seed_plate treat_cells Treat Cells with this compound seed_plate->treat_cells prep_drug Prepare this compound Dilutions prep_drug->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_plate Read Absorbance solubilize->read_plate analyze Analyze Data & Plot Curve read_plate->analyze signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Alpha_Receptor α-Adrenergic Receptor This compound->Alpha_Receptor Inhibits G_Protein Gq/11 Alpha_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cell_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Cell_Response PKC->Cell_Response troubleshooting_flowchart start Problem with Dose-Response Curve high_variability High Variability? start->high_variability flat_curve Flat Curve? start->flat_curve inconsistent_ic50 Inconsistent IC50? start->inconsistent_ic50 high_variability->flat_curve No check_seeding Check Cell Seeding Protocol high_variability->check_seeding Yes calibrate_pipettes Calibrate Pipettes high_variability->calibrate_pipettes Yes plate_layout Optimize Plate Layout high_variability->plate_layout Yes flat_curve->inconsistent_ic50 No widen_range Widen Concentration Range flat_curve->widen_range Yes check_cell_line Verify Cell Line Sensitivity flat_curve->check_cell_line Yes extend_incubation Extend Incubation Time flat_curve->extend_incubation Yes standardize_cells Standardize Cell Passage inconsistent_ic50->standardize_cells Yes standardize_reagents Use Fresh, Standardized Reagents inconsistent_ic50->standardize_reagents Yes

References

How to control for Buflomedil's weak calcium antagonistic effects.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Buflomedil. The focus is on controlling for its weak calcium antagonistic effects to isolate and study its other mechanisms of action.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound, and how significant is its calcium antagonistic effect?

A1: this compound is a vasoactive drug with a multifaceted pharmacological profile. Its primary mechanism is considered to be the inhibition of alpha-adrenoceptors.[1][2][3][4] Additionally, it has been shown to inhibit platelet aggregation, improve the deformability of red blood cells, and possess weak, nonspecific calcium antagonistic effects.[1] The calcium antagonistic effect is generally considered to be a secondary and less potent action compared to its alpha-blocking properties.

Q2: How can I be sure that the observed effect in my experiment is due to this compound's alpha-adrenergic antagonism and not its calcium channel modulation?

A2: To dissect this compound's effects, you can employ several experimental strategies:

  • Use of specific antagonists: Pre-incubate your experimental preparation with a potent and selective alpha-adrenoceptor antagonist (e.g., phentolamine) before adding this compound. If the effect of this compound is diminished or abolished, it is likely mediated by alpha-adrenoceptor blockade.

  • Use of specific agonists: Elicit a response with a selective alpha-adrenoceptor agonist (e.g., phenylephrine). If this compound inhibits this response, it confirms its action on the alpha-adrenergic pathway.

  • Calcium-independent assays: Design experiments where the measured outcome is independent of extracellular calcium influx. For example, in studies of smooth muscle contraction, you can compare this compound's effect on contractions induced by an alpha-agonist versus those induced by high potassium, which directly depolarizes the membrane and opens voltage-gated calcium channels.

  • Control with a pure calcium channel blocker: Run a parallel experiment with a well-characterized calcium channel blocker (e.g., verapamil or nifedipine) to understand the contribution of calcium antagonism to the observed effect in your system.

Q3: Is there a significant difference in the potency of this compound as an alpha-blocker versus a calcium channel blocker?

Troubleshooting Guides

Issue 1: I am observing a vasodilator effect of this compound in my vascular smooth muscle preparation, and I am unsure if it is due to alpha-blockade or calcium antagonism.

Troubleshooting Step Expected Outcome if Alpha-Blockade is Dominant Expected Outcome if Calcium Antagonism is Significant
1. Pre-contract the tissue with an alpha-1 agonist (e.g., phenylephrine). This compound should effectively relax the pre-contracted tissue.This compound may cause some relaxation, but it might be less pronounced than with a pure alpha-blocker.
2. Pre-contract the tissue with a high concentration of potassium chloride (KCl). This compound should have a minimal effect on the KCl-induced contraction.This compound should cause a noticeable relaxation of the KCl-induced contraction.
3. In the presence of a selective alpha-1 antagonist (e.g., prazosin), stimulate with an alpha-1 agonist. The effect of the alpha-1 agonist will be blocked by prazosin, and subsequent addition of this compound should have no further significant effect.This will not directly test for calcium antagonism.
4. In the presence of a specific L-type calcium channel blocker (e.g., nifedipine), stimulate with an alpha-1 agonist. The alpha-1 agonist-induced contraction may be partially reduced by nifedipine, but this compound should still produce further relaxation.Nifedipine will significantly inhibit the contraction, and the additional effect of this compound may be minimal.

Issue 2: this compound is inhibiting platelet aggregation in my in vitro assay, and I want to confirm the mechanism.

Troubleshooting Step Expected Outcome for Alpha-2 Adrenergic Antagonism Expected Outcome for Calcium Antagonism
1. Induce platelet aggregation with epinephrine. This compound should strongly inhibit epinephrine-induced aggregation.This is the primary mechanism for this agonist.
2. Induce platelet aggregation with a calcium ionophore (e.g., A23187). This compound is not expected to inhibit aggregation induced by a calcium ionophore.A direct calcium channel blocker might have some effect, but a nonspecific one like this compound is less likely to be effective here.
3. Induce platelet aggregation with ADP or collagen. This compound has been reported to have a weak inhibitory effect on ADP and collagen-induced aggregation.This could be partially mediated by its weak calcium antagonistic effects.
4. Pre-incubate platelets with a selective alpha-2 antagonist (e.g., yohimbine) before adding epinephrine and this compound. Yohimbine will block the effect of epinephrine, and this compound will have no further inhibitory effect.This will not directly test for calcium antagonism.

Data Presentation

Table 1: Pharmacological Profile of this compound

Activity Target Effect Potency/Observations
Primary Alpha-adrenoceptors (non-selective)AntagonismPreferential for alpha1A over alpha1B adrenoceptors. Inhibits epinephrine-induced platelet aggregation at micromolar concentrations.
Secondary Calcium ChannelsWeak, nonspecific antagonismInhibits contractions to various stimuli but is less effective against high potassium-induced contractions.
Other Platelet AggregationInhibitionEffective against epinephrine-induced aggregation; weaker against ADP and collagen.
Other Erythrocyte DeformabilityImprovementContributes to its effects on microcirculation.

Experimental Protocols

Protocol 1: Differentiating Alpha-Adrenergic and Calcium Antagonistic Effects on Vascular Smooth Muscle Contraction

  • Preparation: Isolate a vascular smooth muscle ring (e.g., rat aorta) and mount it in an organ bath containing a physiological salt solution, gassed with 95% O2 / 5% CO2 at 37°C.

  • Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes.

  • Group 1 (Alpha-Adrenergic Effect):

    • Induce a stable contraction with a submaximal concentration of phenylephrine (an alpha-1 agonist).

    • Once the contraction is stable, add cumulative concentrations of this compound to obtain a concentration-response curve for relaxation.

  • Group 2 (Calcium Channel Effect):

    • Induce a stable contraction with a high concentration of KCl (e.g., 60 mM). This will depolarize the cell membrane and open voltage-gated calcium channels.

    • Once the contraction is stable, add cumulative concentrations of this compound to obtain a concentration-response curve for relaxation.

  • Control Groups:

    • Run parallel experiments with a known potent alpha-blocker (e.g., prazosin) in the phenylephrine-contracted tissue.

    • Run parallel experiments with a known potent calcium channel blocker (e.g., verapamil) in the KCl-contracted tissue.

  • Data Analysis: Compare the potency (EC50) of this compound in relaxing phenylephrine-induced contractions versus KCl-induced contractions. A significantly higher potency in the phenylephrine group would indicate a dominant alpha-blocking mechanism.

Mandatory Visualizations

Buflomedil_Signaling_Pathway cluster_alpha Alpha-Adrenergic Pathway cluster_calcium Calcium Channel Pathway NE Norepinephrine Alpha_R Alpha-Adrenoceptor NE->Alpha_R PLC Phospholipase C Alpha_R->PLC IP3 IP3 PLC->IP3 Ca_Store Intracellular Ca2+ Store IP3->Ca_Store Ca_Release Ca2+ Release Ca_Store->Ca_Release Contraction_A Smooth Muscle Contraction Ca_Release->Contraction_A Buflomedil_A This compound Buflomedil_A->Alpha_R Depolarization Membrane Depolarization (e.g., High K+) VGCC Voltage-Gated Ca2+ Channel Depolarization->VGCC Ca_Influx Ca2+ Influx VGCC->Ca_Influx Contraction_C Smooth Muscle Contraction Ca_Influx->Contraction_C Buflomedil_C This compound (Weak Effect) Buflomedil_C->VGCC Experimental_Workflow cluster_alpha Group A: Test Alpha-Blockade cluster_calcium Group B: Test Calcium Antagonism start Start: Isolate Tissue (e.g., Vascular Ring) prep Equilibrate Tissue in Organ Bath start->prep split Divide Experiment into Two Main Groups prep->split contract_alpha Induce Contraction with Alpha-Agonist (Phenylephrine) split->contract_alpha Group A contract_ca Induce Contraction with High K+ split->contract_ca Group B add_buf_alpha Add Cumulative Doses of this compound contract_alpha->add_buf_alpha measure_alpha Measure Relaxation add_buf_alpha->measure_alpha compare Compare Potency (EC50) of this compound in Group A vs. Group B measure_alpha->compare add_buf_ca Add Cumulative Doses of this compound contract_ca->add_buf_ca measure_ca Measure Relaxation add_buf_ca->measure_ca measure_ca->compare conclusion Conclusion: Determine Dominant Mechanism compare->conclusion Troubleshooting_Logic start Uncertainty in this compound's Mechanism of Action question1 Is the effect blocked by a selective alpha-antagonist? start->question1 answer1_yes Yes question1->answer1_yes Yes answer1_no No question1->answer1_no No conclusion1 Mechanism is likely Alpha-Adrenergic Antagonism answer1_yes->conclusion1 question2 Does this compound inhibit high K+-induced responses? answer1_no->question2 conclusion3 Mechanism is likely not primarily Alpha-Adrenergic answer1_no->conclusion3 answer2_yes Yes question2->answer2_yes Yes answer2_no No question2->answer2_no No conclusion2 Mechanism may involve Calcium Antagonism answer2_yes->conclusion2 conclusion4 Mechanism is likely not direct Voltage-Gated Ca2+ Channel Blockade answer2_no->conclusion4

References

Validation & Comparative

A Tale of Two Vasodilators: A Comparative Analysis of Buflomedil and Naftidrofuryl in Peripheral Arterial Occlusive Disease

Author: BenchChem Technical Support Team. Date: November 2025

Once prominent treatments for the debilitating symptoms of peripheral arterial occlusive disease (PAOD), the trajectories of buflomedil and naftidrofuryl have diverged dramatically. While naftidrofuryl remains a therapeutic option in several countries, this compound has been largely withdrawn from the market due to significant safety concerns. This comparative guide offers researchers, scientists, and drug development professionals an in-depth analysis of the efficacy, mechanisms of action, and safety profiles of these two vasoactive agents, supported by experimental data and detailed protocols from key clinical trials.

Executive Summary

This compound, a drug with a multifaceted mechanism of action, demonstrated moderate efficacy in improving walking distance in patients with intermittent claudication. However, its narrow therapeutic window and the risk of severe neurological and cardiac toxicity, particularly in cases of overdose, led to its suspension by the European Medicines Agency (EMA). In contrast, naftidrofuryl, primarily a serotonin 5-HT2 receptor antagonist, has shown a more consistent and clinically meaningful, albeit moderate, improvement in walking distance with a more favorable safety profile. This guide will delve into the data that underpinned these divergent outcomes.

Comparative Efficacy

Table 1: Indirect Comparison of Efficacy in Placebo-Controlled Trials

Efficacy EndpointThis compound (Select Trials vs. Placebo)Naftidrofuryl (Select Trials vs. Placebo)
Pain-Free Walking Distance (PFWD) Moderate improvements observed. In two key RCTs, the weighted mean difference (WMD) in improvement was 75.1m (95% CI 20.6 to 129.6) and 80.6m (95% CI 3.0 to 158.2) over placebo.[1][2]Statistically significant and clinically meaningful improvements. A meta-analysis of individual patient data from seven studies showed a 37% greater improvement in PFWD compared to placebo.[3][4][5] In the NCIS trial, a 92% improvement in geometric PFWD was seen versus 17% in the placebo group (p < 0.001).
Maximum Walking Distance (MWD) Statistically significant gains, but with wide confidence intervals. WMDs of 80.7m (95% CI 9.4 to 152) and 171.4m (95% CI 51.3 to 291.5) were reported in two trials.Significant improvements demonstrated. The NCIS trial reported an 83% improvement in geometric MWD versus 14% in the placebo group (p < 0.001).
Responder Rate (>50% improvement in PFWD) Data not consistently reported in this format.In a meta-analysis, 55% of patients on naftidrofuryl were responders, compared to 30% on placebo.

Mechanisms of Action

This compound and naftidrofuryl exert their vasoactive effects through distinct signaling pathways.

This compound has a complex mechanism of action, including weak alpha-adrenoceptor antagonism, inhibition of platelet aggregation, and improvement of red blood cell deformability.

buflomedil_mechanism cluster_VascularSmoothMuscle Vascular Smooth Muscle Cell cluster_BloodComponents Blood Components Alpha_Adrenoceptors α-Adrenoceptors Vasoconstriction Vasoconstriction Alpha_Adrenoceptors->Vasoconstriction Improved_Blood_Flow Improved Microcirculation and Tissue Oxygenation Buflomedil_alpha This compound Buflomedil_alpha->Alpha_Adrenoceptors Inhibits Buflomedil_platelet This compound Platelets Platelets Aggregation Aggregation Platelets->Aggregation RBC Red Blood Cells Deformability Deformability Buflomedil_platelet->Aggregation Inhibits Buflomedil_rbc This compound Buflomedil_rbc->Deformability Improves

Figure 1: Simplified Signaling Pathway of this compound.

Naftidrofuryl primarily acts as a selective antagonist of serotonin 5-HT2 receptors, which mediates vasoconstriction and platelet aggregation. It is also thought to have a positive effect on cellular metabolism in ischemic tissues.

naftidrofuryl_mechanism cluster_Receptors Cellular Receptors cluster_Effects Physiological Effects 5HT2_Receptor_Vascular 5-HT2 Receptor (Vascular Smooth Muscle) Vasoconstriction Vasoconstriction 5HT2_Receptor_Vascular->Vasoconstriction 5HT2_Receptor_Platelet 5-HT2 Receptor (Platelets) Platelet_Aggregation Platelet Aggregation 5HT2_Receptor_Platelet->Platelet_Aggregation Serotonin Serotonin (5-HT) Serotonin->5HT2_Receptor_Vascular Serotonin->5HT2_Receptor_Platelet Naftidrofuryl Naftidrofuryl Naftidrofuryl->5HT2_Receptor_Vascular Antagonizes Naftidrofuryl->5HT2_Receptor_Platelet Antagonizes Improved_Blood_Flow Vasodilation and Improved Blood Flow Cellular_Metabolism Improved Cellular Metabolism Naftidrofuryl_Metabolism Naftidrofuryl Naftidrofuryl_Metabolism->Cellular_Metabolism Enhances

Figure 2: Simplified Signaling Pathway of Naftidrofuryl.

Experimental Protocols

The methodologies for key clinical trials of both drugs shared common features, adhering to standards for research in intermittent claudication.

General Experimental Workflow for Intermittent Claudication Trials

experimental_workflow Patient_Screening Patient Screening (Fontaine Stage II PAOD) Inclusion_Exclusion Inclusion/Exclusion Criteria Applied Patient_Screening->Inclusion_Exclusion Baseline_Assessment Baseline Assessment (Treadmill Test for PFWD & MWD) Inclusion_Exclusion->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Arm Treatment Group (this compound or Naftidrofuryl) Randomization->Treatment_Arm Placebo_Arm Placebo Group Randomization->Placebo_Arm Treatment_Period Treatment Period (e.g., 12-24 weeks) Treatment_Arm->Treatment_Period Placebo_Arm->Treatment_Period Follow_up_Assessments Follow-up Assessments (Treadmill Tests at intervals) Treatment_Period->Follow_up_Assessments Data_Analysis Data Analysis (Comparison of changes in PFWD/MWD) Follow_up_Assessments->Data_Analysis

References

A Head-to-Head Comparison of Buflomedil and Cinnarizine in Vascular Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Buflomedil and Cinnarizine, two vasoactive drugs that have been investigated for the treatment of peripheral and cerebral vascular disorders. This document summarizes their mechanisms of action, pharmacokinetic profiles, and clinical efficacy, supported by experimental data. A key consideration for this compound is its withdrawal from several markets due to safety concerns.

Mechanism of Action

This compound and Cinnarizine exert their vasodilatory effects through distinct molecular pathways.

This compound is a multifaceted vasoactive agent.[1][2] Its primary mechanism involves the non-selective antagonism of α1 and α2-adrenergic receptors, which mediate vasoconstriction.[1][2] By blocking these receptors, this compound leads to vasodilation and increased blood flow.[1] Additionally, it exhibits weak calcium channel blocking activity, further contributing to the relaxation of vascular smooth muscle. This compound has also been shown to improve the deformability of red blood cells and inhibit platelet aggregation.

Cinnarizine primarily acts as a selective antagonist of T-type and L-type voltage-gated calcium channels in vascular smooth muscle cells. This blockade of calcium influx prevents the activation of the contractile machinery, resulting in vasodilation. Cinnarizine also possesses antihistaminic (H1 receptor antagonist), antiserotonergic, and antidopaminergic properties. Its action on the vestibular system, also through calcium channel blockade, makes it effective in treating vertigo and motion sickness.

Signaling Pathways

Buflomedil_Pathway cluster_VascularSmoothMuscle Vascular Smooth Muscle Cell Alpha_Receptor α-Adrenergic Receptor Ca_Channel Voltage-gated Ca²⁺ Channel Alpha_Receptor->Ca_Channel Activates Contraction Muscle Contraction Ca_Channel->Contraction Ca²⁺ influx Vasoconstriction Vasoconstriction Contraction->Vasoconstriction This compound This compound This compound->Alpha_Receptor Antagonizes This compound->Ca_Channel Weakly Blocks

This compound's primary mechanism of action.

Cinnarizine_Pathway cluster_VascularSmoothMuscle Vascular Smooth Muscle Cell Ca_Channel L-type & T-type Ca²⁺ Channel Contraction Muscle Contraction Ca_Channel->Contraction Ca²⁺ influx Vasoconstriction Vasoconstriction Contraction->Vasoconstriction Cinnarizine Cinnarizine Cinnarizine->Ca_Channel Blocks

Cinnarizine's primary mechanism of action.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound and Cinnarizine influence their dosing and clinical application.

ParameterThis compoundCinnarizine
Absorption Readily absorbed from the GI tract.Absorbed from the GI tract.
Peak Plasma Concentration (Tmax) ~1.5 - 3 hours~2 - 4 hours
Protein Binding 25-40%~91%
Metabolism HepaticExtensive hepatic metabolism
Elimination Half-life (t1/2) ~1.9 - 3.6 hours~3 - 6 hours
Excretion Primarily renalFeces (unchanged drug) and urine (metabolites)

Clinical Efficacy: Head-to-Head and Placebo-Controlled Data

Direct and indirect comparisons from clinical trials provide insights into the relative efficacy of this compound and Cinnarizine in specific vascular disorders.

Cerebrovascular Insufficiency

A double-blind comparative study in 37 patients with cerebrovascular insufficiency over 180 days found both drugs to be beneficial. However, this compound demonstrated statistically significant better results in improving reasoning, remote memory, and visuo-motor coordination as assessed by the Benton Test.

Outcome MeasureThis compoundCinnarizine
Cognitive Function Statistically significant improvement in reasoning and remote memoryBeneficial effect, but less pronounced than this compound
Visuo-motor Coordination (Benton Test) Statistically significant improvementBeneficial effect, but less pronounced than this compound
Serum Cholesterol Significant decreaseNo significant change
Intermittent Claudication (Peripheral Arterial Disease)

While direct head-to-head trials are scarce, placebo-controlled studies provide a basis for comparison.

This compound: A meta-analysis of two randomized controlled trials (n=127) showed that this compound moderately improved pain-free walking distance (PFWD) and maximum walking distance (MWD) compared to placebo.

Outcome MeasureThis compound Improvement over Placebo
Pain-Free Walking Distance (PFWD) Weighted Mean Difference: 75.1 m to 80.6 m
Maximum Walking Distance (MWD) Weighted Mean Difference: 80.7 m to 171.4 m

Cinnarizine: A controlled study in 45 patients with intermittent claudication demonstrated a significant improvement in walking distance with Cinnarizine (75 mg three times daily) over 4 months compared to placebo. 65% of patients on Cinnarizine showed a >20% improvement in walking distance, compared to 30% in the placebo group. The mean improvement in walking distance was 142% for the Cinnarizine group versus 11% for the placebo group.

Safety and Tolerability

This compound: The use of this compound has been significantly curtailed due to serious safety concerns, leading to its withdrawal from the market in several countries by regulatory agencies like the European Medicines Agency (EMA). The primary reasons for withdrawal were serious and sometimes fatal neurological (e.g., seizures) and cardiac side effects, particularly in cases of overdose. Common side effects at therapeutic doses include dizziness, headache, and gastrointestinal disturbances.

Cinnarizine: Cinnarizine is generally better tolerated. The most common side effects are somnolence and gastrointestinal discomfort. Due to its antihistaminic properties, it can cause drowsiness, which may impair the ability to drive or operate machinery.

Experimental Protocols

Assessment of Alpha-Adrenergic Receptor Antagonism (for this compound)

Radioligand Binding Assay: This in vitro method is used to determine the affinity of a drug for a specific receptor.

  • Objective: To quantify the binding affinity of this compound to α1 and α2-adrenergic receptors.

  • Methodology:

    • Membrane Preparation: Isolation of cell membranes expressing the target adrenergic receptors from tissues (e.g., rat brain cortex) or cultured cells.

    • Incubation: Incubation of the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [3H]prazosin for α1 receptors or [3H]yohimbine for α2 receptors) and varying concentrations of unlabeled this compound.

    • Separation: Separation of bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantification: Measurement of the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Determination of the IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand) and calculation of the Ki (inhibitory constant) to reflect the binding affinity.

Assessment of Calcium Channel Blocking Activity (for Cinnarizine)

Patch-Clamp Electrophysiology: This technique allows the study of ionic currents through individual ion channels in isolated cells.

  • Objective: To measure the inhibitory effect of Cinnarizine on L-type and T-type calcium channels.

  • Methodology:

    • Cell Preparation: Use of isolated vascular smooth muscle cells or a cell line expressing the calcium channels of interest.

    • Giga-seal Formation: A glass micropipette with a very small tip opening is pressed against the cell membrane to form a high-resistance seal (giga-seal).

    • Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured by suction, allowing electrical access to the entire cell.

    • Voltage Clamp: The membrane potential is held at a specific voltage, and voltage steps are applied to activate the calcium channels.

    • Current Recording: The resulting inward calcium currents are recorded in the absence and presence of varying concentrations of Cinnarizine.

    • Data Analysis: The concentration-dependent block of the calcium current is analyzed to determine the IC50 of Cinnarizine.

Clinical Assessment of Walking Distance in Intermittent Claudication

Standardized Treadmill Exercise Test: This is a common method to objectively measure walking capacity in patients with intermittent claudication.

  • Objective: To quantify the change in pain-free and maximum walking distance after treatment with this compound or Cinnarizine.

  • Protocol (Example: Gardner-Skinner Protocol):

    • Patient Preparation: Patients should abstain from smoking and caffeine for at least 2 hours before the test.

    • Treadmill Setup: The treadmill is set to a constant speed (e.g., 3.2 km/h) and an initial grade of 0%.

    • Testing Procedure: The patient walks on the treadmill. The grade is increased by 2% every 2 minutes.

    • Endpoint Measurement: The time or distance to the onset of claudication pain (pain-free walking distance) and the time or distance to when the patient is forced to stop due to intolerable pain (maximum walking distance) are recorded.

    • Data Comparison: Results before and after the treatment period are compared.

Experimental Workflow Comparison

Experimental_Workflow cluster_this compound This compound Evaluation cluster_Cinnarizine Cinnarizine Evaluation B_Receptor α-Adrenergic Receptor Binding Assay B_Clinical Treadmill Test (Intermittent Claudication) B_Receptor->B_Clinical Informs Clinical Application Clinical_Decision Clinical Decision Making B_Clinical->Clinical_Decision Efficacy & Safety Data C_Channel Patch-Clamp (Ca²⁺ Channel Blockade) C_Clinical Treadmill Test (Intermittent Claudication) C_Channel->C_Clinical Informs Clinical Application C_Clinical->Clinical_Decision Efficacy & Safety Data Drug_Development Drug Development Pipeline Drug_Development->B_Receptor Preclinical Drug_Development->C_Channel Preclinical

References

A Comparative Analysis of Buflomedil and Other Alpha-Adrenoceptor Inhibitors in Vasoactive Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Buflomedil, a vasoactive agent with alpha-adrenoceptor inhibiting properties, against other drugs in the same class and alternative vasoactive compounds. The information is intended to support research and development efforts in the field of vascular pharmacology by presenting quantitative data, detailed experimental protocols, and insights into the underlying signaling pathways.

Executive Summary

This compound has been utilized in the management of peripheral and cerebral vascular diseases, demonstrating a multifaceted mechanism of action that includes non-selective alpha-adrenoceptor antagonism.[1][2] Clinical studies have shown its efficacy to be comparable or, in some instances, slightly superior to other vasoactive agents such as pentoxifylline, naftidrofuryl, cinnarizine, flunarizine, and co-dergocrine mesylate in specific patient populations.[2] However, it is crucial to note that this compound has been withdrawn from the market in the European Union due to safety concerns, specifically the risk of severe neurological and cardiac toxicity.

This guide delves into the available clinical data to offer a side-by-side comparison of this compound's performance against its alternatives, supported by detailed methodologies of the key clinical trials.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action involves the inhibition of alpha-1 and alpha-2 adrenoceptors, leading to vasodilation and improved blood flow.[2] Beyond its alpha-blocking activity, this compound also exhibits weak calcium channel antagonistic effects, inhibits platelet aggregation, and improves erythrocyte deformability.[2]

The alpha-adrenoceptor signaling pathway, a critical component of the sympathetic nervous system, is modulated by these inhibitors. A simplified representation of this pathway is illustrated below.

Alpha-Adrenoceptor Signaling Pathway cluster_agonists Agonists cluster_receptors Receptors cluster_inhibitors Inhibitors cluster_effectors Downstream Effectors cluster_response Cellular Response Norepinephrine Norepinephrine Alpha1 α1-Adrenoceptor Norepinephrine->Alpha1 Activate Alpha2 α2-Adrenoceptor Norepinephrine->Alpha2 Activate Epinephrine Epinephrine Epinephrine->Alpha1 Activate Epinephrine->Alpha2 Activate PLC Phospholipase C (PLC) Alpha1->PLC Activates AC Adenylate Cyclase Alpha2->AC Inhibits This compound This compound This compound->Alpha1 Inhibit This compound->Alpha2 Inhibit Prazosin Prazosin Prazosin->Alpha1 Inhibit Doxazosin Doxazosin Doxazosin->Alpha1 Inhibit Tamsulosin Tamsulosin Tamsulosin->Alpha1 Inhibit Ca ↑ Intracellular Ca²⁺ PLC->Ca Leads to cAMP ↓ cAMP AC->cAMP Leads to SmoothMuscleContraction Smooth Muscle Contraction Ca->SmoothMuscleContraction InhibitionRelease Inhibition of Norepinephrine Release cAMP->InhibitionRelease Vasoconstriction Vasoconstriction SmoothMuscleContraction->Vasoconstriction

Figure 1: Simplified Alpha-Adrenoceptor Signaling Pathway and Points of Inhibition.

Comparative Efficacy: Quantitative Data

The following tables summarize the quantitative data from comparative clinical trials involving this compound and other vasoactive agents.

Table 1: this compound vs. Pentoxifylline and Nifedipine for Intermittent Claudication

ParameterThis compound (600 mg/day)Pentoxifylline (1200 mg/day)Nifedipine (60 mg/day)p-value (Pentoxifylline vs. This compound & Nifedipine)
Walking Performance ImprovedSignificantly more effective in improving walking performanceImproved< 0.05
Resting Toe Pressure ImprovedSignificantly more effective in improvingImproved< 0.05
Resting Ankle/Brachial Pressure Ratio ImprovedSignificantly more effective in improvingImproved< 0.05
Post-exercise Ankle/Brachial Pressure Ratio ImprovedSignificantly more effective in improvingImproved< 0.05
Basal/Post-ischemic Toe-pulse Ratio ImprovedSignificantly more effective in improvingImproved< 0.05
Data from a prospective, randomized study involving 45 patients with peripheral arterial disease (Fontaine stage II) over 90 days.

Table 2: this compound vs. Naftidrofuryl for Intermittent Claudication

OutcomeThis compoundNaftidrofurylConclusion
Efficacy (Walking Capacity) More effectiveLess effectiveThis compound was found to be more effective.
Safety SaferLess safeThis compound was found to be safer.
Based on a study of 58 patients with peripheral arteriopathies. Detailed quantitative data from the full text is required for a complete comparison.

Table 3: this compound vs. Cinnarizine for Cerebrovascular Insufficiency

OutcomeThis compoundCinnarizineConclusion
Reasoning and Remote Memory Better improvementBeneficialThis compound showed better results.
Visuo-motor Coordination (Benton Test) Better improvementBeneficialThis compound demonstrated better results.
Serum Cholesterol Level Significant decreaseNo significant changeA notable effect of this compound.
Findings from a double-blind comparative study of 37 patients over 180 days.

Experimental Protocols

A standardized approach to assessing efficacy in clinical trials for intermittent claudication is crucial for comparing the performance of different drugs. The following diagram illustrates a typical experimental workflow.

Experimental Workflow for Intermittent Claudication Trials cluster_screening Patient Screening cluster_baseline Baseline Assessment cluster_randomization Randomization cluster_treatment Treatment Period cluster_followup Follow-up Assessments cluster_analysis Data Analysis Inclusion Inclusion Criteria: - Intermittent Claudication - Ankle-Brachial Index (ABI) < 0.9 Exclusion Exclusion Criteria: - Rest pain, ulcers - Recent vascular surgery Treadmill Standardized Treadmill Test (e.g., 3.2 km/h, 12% grade) Inclusion->Treadmill PFWD Measure Pain-Free Walking Distance (PFWD) Inclusion->PFWD MWD Measure Maximum Walking Distance (MWD) Inclusion->MWD ABI_measure Measure ABI at rest and post-exercise Inclusion->ABI_measure Exclusion->Treadmill Exclusion->PFWD Exclusion->MWD Exclusion->ABI_measure Randomize Double-blind Randomization Treadmill->Randomize PFWD->Randomize MWD->Randomize ABI_measure->Randomize GroupA Group A: This compound Randomize->GroupA GroupB Group B: Comparator Drug Randomize->GroupB GroupC Group C: Placebo Randomize->GroupC Treatment Treatment Administration (e.g., 12 weeks) Randomize->Treatment Monitoring Adverse Event Monitoring Followup_Treadmill Repeat Standardized Treadmill Test Treatment->Followup_Treadmill Followup_PFWD Re-measure PFWD Treatment->Followup_PFWD Followup_MWD Re-measure MWD Treatment->Followup_MWD Followup_ABI Re-measure ABI Treatment->Followup_ABI Analysis Statistical Analysis of Changes from Baseline Followup_Treadmill->Analysis Comparison Inter-group Comparison Followup_Treadmill->Comparison Followup_PFWD->Analysis Followup_PFWD->Comparison Followup_MWD->Analysis Followup_MWD->Comparison Followup_ABI->Analysis Followup_ABI->Comparison

Figure 2: A Generalized Experimental Workflow for Clinical Trials in Intermittent Claudication.

Key Methodological Considerations from Cited Studies:

  • Patient Population: Studies typically enroll patients with stable intermittent claudication, often classified according to the Fontaine stages (e.g., Stage II).

  • Dosage: The dosage of this compound in these trials was generally around 450-600 mg per day.

  • Efficacy Assessment: The primary endpoints in trials for intermittent claudication are the pain-free walking distance and the maximum walking distance, measured using a standardized treadmill test. For cerebrovascular insufficiency, assessments often include psychometric tests like the Benton Test to evaluate cognitive functions.

  • Safety Monitoring: Adverse events are systematically recorded throughout the study period to assess the safety and tolerability of the treatments.

Binding Affinities of Alpha-Adrenoceptor Inhibitors

The affinity of a drug for different adrenoceptor subtypes can influence its efficacy and side-effect profile. The following table provides a comparison of the binding affinities (pKi values) of this compound and other alpha-blockers for various alpha-adrenoceptor subtypes. Higher pKi values indicate greater binding affinity.

Table 4: Comparative Binding Affinities (pKi) of Alpha-Adrenoceptor Antagonists

Drugα1Aα1Bα1Dα2Aα2Bα2CSelectivity
This compound ------Non-selective α1/α2
Prazosin 9.19.49.26.76.56.8α1 > α2
Doxazosin 9.29.39.16.86.66.9α1 > α2
Tamsulosin 10.08.99.76.56.36.6α1A/α1D > α1B
Note: Specific pKi values for this compound across all subtypes are not readily available in the public domain, reflecting its characterization as a non-selective antagonist. The values for other drugs are representative and may vary slightly between different studies.

Conclusion and Future Directions

The available evidence suggests that this compound exhibits a level of efficacy comparable to other vasoactive agents in the treatment of peripheral and cerebral vascular disorders. Its broad mechanism of action, encompassing alpha-adrenoceptor blockade and other rheological effects, likely contributes to its therapeutic effects. However, the significant safety concerns that led to its market withdrawal in the EU underscore the importance of a thorough risk-benefit assessment in drug development.

For researchers and drug development professionals, the comparative data presented here can inform the design of future clinical trials for new vasoactive compounds. Key considerations should include the use of standardized and robust experimental protocols, head-to-head comparisons with established therapies, and a comprehensive evaluation of the drug's binding affinity and selectivity for adrenoceptor subtypes to predict both efficacy and potential side effects. Further research into agents with more favorable selectivity profiles may lead to the development of safer and more effective treatments for vascular diseases.

References

Reproducibility of Buflomedil's Effects on Platelet Aggregation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiplatelet effects of buflomedil with other relevant agents, focusing on the reproducibility of its effects on platelet aggregation. The information is compiled from various in vitro and ex vivo studies to offer a valuable resource for researchers and professionals in the field of drug development and cardiovascular pharmacology.

Executive Summary

This compound has demonstrated inhibitory effects on platelet aggregation, primarily through its action as an α2-adrenergic antagonist and its influence on calcium mobilization. While its efficacy has been noted in multiple studies, the reproducibility of its quantitative effects can be influenced by experimental conditions. This guide presents available data on this compound and compares it with other antiplatelet agents like pentoxifylline, naftidrofuryl, aspirin, and clopidogrel to provide a broader context for its potential therapeutic applications and areas for further investigation.

Comparative Analysis of Antiplatelet Activity

Table 1: Inhibitory Effects of this compound on Platelet Aggregation

AgonistConcentration of this compoundObserved EffectReference
EpinephrineMicromolar concentrationsSignificant inhibition[1][2]
ADP~1 mMWeak inhibition[1][2]
Collagen~1 mMWeak inhibition[1]
[3H]-yohimbine binding-IC50: 1 ± 0.5 µM

Table 2: Inhibitory Effects of Pentoxifylline on Platelet Aggregation

AgonistConcentration of PentoxifyllineObserved EffectReference
ADP (4 µM)>200 µM50% inhibition
Thrombin18 µM50% attenuative dose on adherence
EpinephrineDose-dependentInhibition, enhanced by pre-incubation

Table 3: Inhibitory Effects of Naftidrofuryl on Platelet Aggregation

AgonistConcentration of NaftidrofurylObserved EffectReference
Serotonin (5-HT)Low dose (0.06 µM) and higherSignificant decrease
ADPLow dose (0.06 µM) and higherSignificant decrease

Table 4: Inhibitory Effects of Aspirin on Platelet Aggregation

AgonistConcentration of AspirinObserved EffectReference
Collagen10 µM (after 90 min incubation)Maximal inhibition
ADP-No significant effect
Arachidonic Acid-Log IC50: -5.20 to -5.51

Table 5: Inhibitory Effects of Clopidogrel on Platelet Aggregation

AgonistConcentration of ClopidogrelObserved EffectReference
ADP (6 µM)-IC50: 1.9 ± 0.3 µM (in washed platelets)
Collagen (2.5 µg/ml)30 µMNo inhibition
Thrombin (0.1 u/ml)30 µMNo inhibition

Experimental Protocols

The following section details the methodologies for key experiments cited in this guide to provide a framework for understanding and potentially reproducing the findings.

Platelet Aggregation Assays (Light Transmission Aggregometry)

Light Transmission Aggregometry (LTA) is a standard method used to assess platelet function.

Principle: LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

General Protocol:

  • Blood Collection: Whole blood is drawn from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).

  • Preparation of Platelet-Rich Plasma (PRP): The blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes to separate the PRP from red and white blood cells.

  • Preparation of Platelet-Poor Plasma (PPP): The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP, which is used as a reference for 100% light transmission.

  • Aggregation Measurement:

    • PRP is placed in a cuvette in an aggregometer and stirred at a constant temperature (37°C).

    • A baseline of light transmission is established.

    • The antiplatelet agent (e.g., this compound) or its vehicle is added and incubated for a specified time.

    • An agonist (e.g., ADP, epinephrine, collagen) is added to induce aggregation.

    • The change in light transmission is recorded over time, reflecting the extent of platelet aggregation.

  • Data Analysis: The maximum percentage of aggregation is calculated relative to the light transmission of PPP. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of aggregation) can be determined from dose-response curves.

[3H]-Yohimbine Binding Assay

This assay is used to determine the affinity of a compound for α2-adrenergic receptors.

Principle: This is a competitive radioligand binding assay where the test compound (this compound) competes with a radiolabeled ligand ([3H]-yohimbine), a known α2-adrenergic antagonist, for binding to platelet membranes.

General Protocol:

  • Platelet Membrane Preparation: Platelets are isolated from whole blood and lysed to prepare a membrane fraction rich in receptors.

  • Binding Reaction: The platelet membranes are incubated with a fixed concentration of [3H]-yohimbine and varying concentrations of the competing drug (this compound).

  • Separation of Bound and Free Ligand: The reaction mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification of Radioactivity: The radioactivity on the filter, representing the amount of bound [3H]-yohimbine, is measured using a scintillation counter.

  • Data Analysis: The concentration of the competing drug that inhibits 50% of the specific binding of [3H]-yohimbine (IC50) is calculated.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways involved in platelet aggregation and the proposed mechanisms of action for this compound.

Buflomedil_Mechanism_of_Action cluster_platelet Platelet Epinephrine Epinephrine Alpha2_Receptor α2-Adrenergic Receptor Epinephrine->Alpha2_Receptor Activates Gi_Protein Gi Protein Alpha2_Receptor->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP ↓ cAMP Aggregation Platelet Aggregation cAMP->Aggregation Inhibits Ca_Channel Calcium Channel Ca_Influx ↓ Ca²⁺ Influx Ca_Influx->Aggregation Promotes Inhibition Inhibition of Platelet Aggregation This compound This compound This compound->Alpha2_Receptor Antagonizes This compound->Ca_Channel Blocks

Caption: Mechanism of action of this compound on platelet aggregation.

The diagram above illustrates the dual mechanism by which this compound is thought to inhibit platelet aggregation. Firstly, it acts as an antagonist at the α2-adrenergic receptor, thereby preventing the epinephrine-induced inhibition of adenylyl cyclase. This leads to maintained levels of cyclic AMP (cAMP), which is an inhibitor of platelet aggregation. Secondly, this compound can block calcium channels, reducing the influx of calcium ions, a critical step for platelet activation and aggregation.

Experimental_Workflow_LTA Start Start: Whole Blood Collection Centrifuge1 Low-Speed Centrifugation (e.g., 200 x g for 10-15 min) Start->Centrifuge1 PRP Collect Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 High-Speed Centrifugation (e.g., 2000 x g for 15-20 min) Centrifuge1->Centrifuge2 Aggregometer Place PRP in Aggregometer Cuvette (37°C) PRP->Aggregometer PPP Collect Platelet-Poor Plasma (PPP) (Reference for 100% aggregation) Centrifuge2->PPP Incubation Incubate with this compound or Vehicle Aggregometer->Incubation Add_Agonist Add Agonist (e.g., ADP, Epinephrine) Incubation->Add_Agonist Measure Measure Light Transmission (Platelet Aggregation) Add_Agonist->Measure Analysis Data Analysis (% Aggregation, IC50) Measure->Analysis

Caption: Experimental workflow for Light Transmission Aggregometry.

This workflow diagram outlines the key steps involved in a typical in vitro platelet aggregation study using Light Transmission Aggregometry (LTA). This standardized procedure is crucial for ensuring the reproducibility of experimental results when evaluating the effects of antiplatelet agents like this compound.

Conclusion

The available evidence consistently indicates that this compound inhibits platelet aggregation, particularly that induced by epinephrine, through its α2-adrenergic antagonistic properties and its effects on calcium signaling. However, its inhibitory effect on ADP and collagen-induced aggregation appears to be weaker and requires higher concentrations. The reproducibility of these effects is supported by multiple studies demonstrating similar qualitative outcomes.

For drug development professionals, this compound presents a multifaceted mechanism of action that could be advantageous in certain clinical scenarios. However, the lack of extensive, direct comparative data with newer antiplatelet agents highlights an area for future research. Further well-controlled studies with standardized methodologies are needed to definitively establish the comparative efficacy and reproducibility of this compound's antiplatelet effects in relation to current standard-of-care therapies. This would enable a more precise determination of its potential role in the therapeutic armamentarium against thromboembolic disorders.

References

Cross-Validation of Buflomedil Studies in Diverse Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of Buflomedil studies conducted in various animal species. This compound, a vasoactive drug, has been investigated for its therapeutic potential in improving microcirculation and treating vascular disorders. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to offer an objective comparison of the drug's performance and mechanisms of action across different animal models.

I. Quantitative Data Summary

The following tables summarize the key quantitative findings from this compound studies in dogs, hamsters, and rats, focusing on its hemodynamic, microcirculatory, and receptor binding properties.

Table 1: Hemodynamic Effects of Intravenous this compound in Anesthetized Dogs [1]

Dose (mg/kg, i.v.)Change in Mean Arterial Pressure (MAP)Change in Heart Rate (HR)
0.32 - 1.28Dose-dependent decreaseSlight increase
2.56 - 5.12Dose-dependent decreaseDecrease

Table 2: Effects of Intravenous this compound on Regional Blood Flow in Anesthetized Dogs [1]

ArteryDose (µg/kg, intra-arterial)Effect on Blood Flow
Maxillary10 - 320Dose-dependent increase
Internal Carotid40 - 320Dose-dependent increase
Vertebral20 - 640Dose-dependent increase

Table 3: Effects of Topical this compound on Arteriolar Properties in Hamster Cheek Pouch Microcirculation [2]

This compound Concentration (M)Change in Arteriolar DiameterChange in Vasomotion FrequencyChange in Vasomotion Amplitude
10⁻⁹ - 10⁻⁵No significant change~20% increase~30% increase

Table 4: Effects of this compound on Functional Capillary Density (FCD) in Hamster Skin Flap Model [3][4]

Treatment GroupDoseFCD vs. Control
This compound3 mg/kg/day, i.p.Higher
Pentoxifylline14.5 mg/kg/day, i.p.No significant difference

Table 5: Alpha-Adrenoceptor Antagonistic Activity of this compound in Rats

ParameterValue
Affinity Ratio (α1A-AR / α1B-AR)4.06 / 6.84

II. Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Measurement of Cardiovascular Effects in Anesthetized Dogs
  • Animal Model: Healthy adult dogs.

  • Anesthesia: Anesthesia is induced and maintained using agents such as isoflurane or halothane. Mechanical ventilation is employed to maintain PaCO2 within a physiological range (35-45 mm of Hg).

  • Surgical Preparation: The trachea is cannulated to ensure a patent airway. A carotid artery is cannulated for direct blood pressure measurement, and a femoral vein is cannulated for intravenous drug administration.

  • Data Acquisition: Arterial blood pressure (systolic, diastolic, and mean) and heart rate are continuously monitored and recorded. Cardiac output and other hemodynamic parameters can also be measured.

  • Drug Administration: this compound is administered intravenously at escalating doses. A sufficient washout period is allowed between doses to observe the dose-dependent effects.

  • Data Analysis: Changes in blood pressure and heart rate from baseline are calculated for each dose of this compound.

Evaluation of Microcirculatory Effects in the Hamster Cheek Pouch Model
  • Animal Model: Male Syrian golden hamsters.

  • Anesthesia: Hamsters are anesthetized, and the cheek pouch is everted and prepared for intravital microscopy.

  • Experimental Setup: The everted cheek pouch is placed on a microscope stage and superfused with a warmed, buffered physiological salt solution. The microcirculation is observed using a microscope equipped with a camera.

  • Drug Administration: this compound is applied topically to the cheek pouch preparation in various concentrations.

  • Data Acquisition: Arteriolar diameter, vasomotion frequency, and amplitude are measured before and after the application of this compound. Functional capillary density can be assessed by counting the number of perfused capillaries in a given area.

  • Data Analysis: Changes in microcirculatory parameters are expressed as a percentage of the baseline values.

In Vitro Alpha-Adrenoceptor Binding Assay
  • Tissue Preparation: Prostate and spleen tissues are obtained from Wistar rats to prepare membranes expressing α1A and α1B-adrenoceptors, respectively.

  • Radioligand: [³H]prazosin, a radiolabeled antagonist, is used to label the α1-adrenoceptors.

  • Assay Procedure: The tissue membranes are incubated with a fixed concentration of [³H]prazosin and varying concentrations of this compound. Non-specific binding is determined in the presence of an excess of an unlabeled antagonist.

  • Data Acquisition: After incubation, the bound and free radioligand are separated by filtration. The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]prazosin (IC₅₀) is determined. The affinity of this compound for the receptor subtypes (Ki) is calculated from the IC₅₀ values. The ratio of affinities for α1A and α1B adrenoceptors indicates the selectivity of the compound.

III. Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action of this compound and the experimental workflows described in this guide.

Buflomedil_Mechanism_of_Action cluster_effects Cellular Effects This compound This compound Alpha_Adrenoceptor Alpha-Adrenoceptors (α1A and α1B) This compound->Alpha_Adrenoceptor Blocks Calcium_Channels Calcium Channels (weak inhibition) This compound->Calcium_Channels Vasodilation Vasodilation This compound->Vasodilation Promotes Vascular_Smooth_Muscle Vascular Smooth Muscle Cell Alpha_Adrenoceptor->Vascular_Smooth_Muscle Activates Vasoconstriction Vasoconstriction Improved_Microcirculation Improved Microcirculation Vascular_Smooth_Muscle->Vasoconstriction Calcium_Influx Calcium Influx Calcium_Channels->Calcium_Influx Vasodilation->Improved_Microcirculation Hemodynamic_Study_Workflow start Start animal_prep Animal Preparation (Anesthetized Dog) start->animal_prep instrumentation Surgical Instrumentation (Cannulation) animal_prep->instrumentation baseline Record Baseline Hemodynamics instrumentation->baseline drug_admin Administer this compound (i.v.) baseline->drug_admin data_acq Continuous Data Acquisition (BP, HR) drug_admin->data_acq washout Washout Period data_acq->washout next_dose Next Dose? washout->next_dose next_dose->drug_admin Yes analysis Data Analysis next_dose->analysis No end End analysis->end Microcirculation_Study_Workflow start Start animal_prep Animal Preparation (Anesthetized Hamster) start->animal_prep cheek_pouch_prep Cheek Pouch Eversion and Preparation animal_prep->cheek_pouch_prep baseline Record Baseline Microcirculation cheek_pouch_prep->baseline drug_admin Topical Application of this compound baseline->drug_admin data_acq Intravital Microscopy (Diameter, Vasomotion, FCD) drug_admin->data_acq analysis Data Analysis data_acq->analysis end End analysis->end

References

A Comparative Analysis of Buflomedil and Co-dergocrine Mesylate in the Management of Cognitive Decline

Author: BenchChem Technical Support Team. Date: November 2025

Mechanism of Action: A Tale of Two Pathways

Buflomedil primarily acts as a vasoactive agent, enhancing microcirculation and tissue perfusion. Its proposed mechanism involves a multi-faceted approach including weak calcium channel antagonism, non-selective alpha-adrenoceptor antagonism, and inhibition of platelet aggregation[1]. These actions collectively contribute to improved blood flow and oxygenation in the brain.

In contrast, co-dergocrine mesylate, a combination of four ergot alkaloids, is considered a metabolic enhancer. Its precise mechanism of action on cognitive function is not fully elucidated but is thought to involve the modulation of central monoaminergic (dopaminergic and serotonergic) neurotransmitter systems and an improvement in cerebral metabolism[2]. It is believed to normalize the electrical activity of the brain and enhance neuronal glucose utilization.

cluster_this compound This compound cluster_codergocrine Co-dergocrine Mesylate B_start This compound B_mech1 Weak Calcium Channel Antagonism B_start->B_mech1 B_mech2 Alpha-Adrenoceptor Antagonism B_start->B_mech2 B_mech3 Inhibition of Platelet Aggregation B_start->B_mech3 B_effect Improved Cerebral Blood Flow & Oxygenation B_mech1->B_effect B_mech2->B_effect B_mech3->B_effect B_outcome Cognitive Enhancement B_effect->B_outcome C_start Co-dergocrine Mesylate C_mech1 Modulation of Dopaminergic & Serotonergic Systems C_start->C_mech1 C_mech2 Improved Cerebral Metabolism C_start->C_mech2 C_effect Normalized Neuronal Activity & Glucose Use C_mech1->C_effect C_mech2->C_effect C_outcome Cognitive Enhancement C_effect->C_outcome

Figure 1: Proposed Mechanisms of Action for Cognitive Enhancement.

Clinical Efficacy: Insights from Placebo-Controlled Studies

To objectively assess the performance of this compound and co-dergocrine mesylate, data from placebo-controlled trials have been summarized. These studies provide the most robust evidence for the individual efficacy of each compound.

This compound: Performance Against Placebo

Clinical trials of this compound have demonstrated its superiority over placebo in improving cognitive and psychometric functions in patients with cerebrovascular insufficiency and senile dementia[1].

Study Characteristic Levinson et al. (1985) [3]
Patient Population 55 patients with dementia
Dosage Not specified in abstract
Treatment Duration Not specified in abstract
Key Findings Statistically significant improvement in mood, self-care, alertness, emotional lability, indifference, hostility, and anxiety compared to placebo. Clear superiority in improving cognitive and psychosomatic dysfunction.
Adverse Effects Well tolerated.
Co-dergocrine Mesylate: Performance Against Placebo

Studies on co-dergocrine mesylate have shown statistically significant positive effects on the symptoms of cognitive dysfunction in elderly patients with age-related cognitive decline, although the clinical relevance of these findings has been a subject of debate.

Study Characteristic Spagnoli et al. (1990)
Patient Population 40 elderly patients with severe multi-infarct dementia
Dosage 3 mg daily, intravenous infusion
Treatment Duration 14 days
Key Findings Significant improvements in cognitive dysfunction, mood depression, withdrawal, and overall impression as rated on the Sandoz Clinical Assessment Geriatric (SCAG) scale compared to placebo.
Adverse Effects Nausea, gastric discomfort, tremor, nasal congestion, flushing, hypotension, and hypertension were reported during infusion.

Experimental Protocols: A Glimpse into the Trial Designs

The methodologies employed in the key clinical trials provide context for the interpretation of their findings. The following is a generalized workflow representative of placebo-controlled trials for cognitive enhancers.

start Patient Recruitment (e.g., Dementia Diagnosis) washout Washout Period (if applicable) start->washout randomization Randomization washout->randomization group_A Treatment Group (e.g., this compound or Co-dergocrine Mesylate) randomization->group_A group_B Placebo Group randomization->group_B treatment_period Treatment Period (e.g., 12 weeks) group_A->treatment_period group_B->treatment_period assessments Cognitive & Safety Assessments (Baseline, Mid-point, End-point) treatment_period->assessments analysis Statistical Analysis (Comparison of Outcomes) assessments->analysis results Results & Conclusion analysis->results

Figure 2: Generalized Experimental Workflow for a Placebo-Controlled Trial.
Key Study Methodologies

  • Levinson et al. (1985) - this compound: This was a double-blind, placebo-controlled clinical study. Patients diagnosed with dementia were included. The efficacy and safety of this compound were assessed, with a focus on cognitive dysfunction and psychosomatic symptoms.

  • Spagnoli et al. (1990) - Co-dergocrine Mesylate: This was a double-blind, placebo-controlled trial. The study enrolled elderly patients with severe multi-infarct dementia. After a one-week placebo run-in period, patients were randomized to receive either intravenous co-dergocrine mesylate or placebo for 14 days. The primary outcome was assessed using the SCAG scale.

Summary and Conclusion

Both this compound and co-dergocrine mesylate have demonstrated efficacy in improving cognitive function compared to placebo in specific patient populations. This compound's vasoactive properties suggest its utility in cases of cerebrovascular insufficiency, while co-dergocrine mesylate's metabolic enhancement may be beneficial in broader age-related cognitive decline.

The available evidence, primarily from individual placebo-controlled trials, indicates that both drugs can produce statistically significant improvements in various cognitive and behavioral domains. However, the absence of robust, direct comparative studies makes it challenging to definitively declare one as superior to the other. The statement from a 1989 review suggesting a slight advantage for this compound remains an important but uncorroborated piece of information.

Future head-to-head clinical trials are warranted to provide a clearer understanding of the comparative efficacy and safety profiles of these two compounds. Such studies would be invaluable in guiding clinical decision-making and advancing the development of more effective treatments for cognitive impairment. Researchers and clinicians should consider the underlying pathophysiology of the cognitive decline when evaluating the potential utility of either this compound or co-dergocrine mesylate.

References

Buflomedil Demonstrates Superiority Over Placebo in Improving Walking Distance for Patients with Intermittent Claudication

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, clinical trial data indicates that Buflomedil offers a statistically significant, albeit moderate, improvement in walking distance for patients with intermittent claudication compared to placebo. However, the overall evidence is limited by the small number of high-quality studies and potential publication bias.

This compound, a vasoactive agent, has been evaluated in several clinical trials for its efficacy in treating intermittent claudication, a condition characterized by pain during exercise due to restricted blood flow. A comprehensive analysis of the available data from randomized controlled trials (RCTs) reveals that this compound treatment leads to measurable improvements in key clinical endpoints.

Quantitative Comparison of this compound and Placebo

The primary efficacy of this compound in intermittent claudication has been assessed by measuring the improvement in walking distance. The following table summarizes the key quantitative data from two pivotal double-blind, randomized controlled trials comparing oral this compound with a placebo.

Efficacy OutcomeThis compound GroupPlacebo GroupWeighted Mean Difference (95% CI)Trial(s)
Pain-Free Walking Distance (PFWD) ImprovedImproved75.1 m (20.6 to 129.6)Trübestein 1984[1][2][3]
80.6 m (3.0 to 158.2)Diamantopoulos 2001[1][2]
Maximum Walking Distance (MWD) ImprovedImproved80.7 m (9.4 to 152)Trübestein 1984
171.4 m (51.3 to 291.5)Diamantopoulos 2001

A Cochrane review analyzing these two trials, which included a total of 127 participants, found that this compound showed moderate improvements in both pain-free and maximum walking distance. The improvements were statistically significant. It is important to note that the Diamantopoulos 2001 study was conducted in a population of patients with diabetes.

Another large-scale, long-term study known as the LIMB (Limbs International Medicinal this compound) trial, which enrolled 2078 patients, focused on the prevention of cardiovascular events. This study found that long-term treatment with this compound reduced the incidence of composite cardiovascular events compared to placebo.

Experimental Protocols

The clinical trials assessing the efficacy of this compound versus placebo for intermittent claudication have generally followed a robust, double-blind, randomized, placebo-controlled design.

A Representative Experimental Protocol:

  • Patient Recruitment: Patients diagnosed with intermittent claudication (Fontaine stage II) are recruited for the study. Inclusion criteria typically include a documented history of peripheral arterial occlusive disease and an ankle-brachial index (ABI) within a specified range.

  • Informed Consent and Baseline Assessment: All participants provide informed consent. A baseline assessment is conducted, which includes a standardized treadmill exercise test to determine the initial pain-free walking distance and maximum walking distance.

  • Randomization: Participants are randomly assigned to receive either oral this compound (e.g., 600 mg daily) or a matching placebo. The randomization process is double-blinded, meaning neither the patients nor the investigators know who is receiving the active drug or the placebo.

  • Treatment Period: The treatment duration in these trials has typically ranged from 12 weeks to six months.

  • Follow-up Assessments: Patients are monitored at regular intervals throughout the study. The primary outcome measures, pain-free and maximum walking distances, are reassessed using the same standardized treadmill test protocol as at baseline.

  • Data Analysis: The change in walking distance from baseline to the end of the treatment period is calculated for both the this compound and placebo groups. Statistical analyses, such as the calculation of the weighted mean difference, are then performed to determine the significance of any observed differences between the two groups.

Visualizing the Clinical Trial Workflow

The following diagram illustrates the typical workflow of a randomized controlled clinical trial comparing this compound to a placebo.

G cluster_screening Screening & Enrollment cluster_baseline Baseline Assessment cluster_randomization Randomization cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Patient_Population Patients with Intermittent Claudication (Fontaine Stage II) Inclusion_Exclusion Inclusion/Exclusion Criteria Met Patient_Population->Inclusion_Exclusion Informed_Consent Informed Consent Obtained Inclusion_Exclusion->Informed_Consent Baseline_Treadmill Standardized Treadmill Test (PFWD & MWD) Informed_Consent->Baseline_Treadmill Randomization Double-Blind Randomization Baseline_Treadmill->Randomization Buflomedil_Group This compound Administration Randomization->Buflomedil_Group Placebo_Group Placebo Administration Randomization->Placebo_Group Follow_up_Treadmill Follow-up Treadmill Test Buflomedil_Group->Follow_up_Treadmill Placebo_Group->Follow_up_Treadmill Data_Analysis Data Analysis & Comparison Follow_up_Treadmill->Data_Analysis

Caption: Workflow of a this compound vs. Placebo Clinical Trial.

Mechanism of Action: this compound's Signaling Pathways

This compound's therapeutic effects are attributed to its multifaceted mechanism of action, which involves several signaling pathways. It primarily acts as a nonselective alpha-adrenergic receptor antagonist. By blocking these receptors on vascular smooth muscle, it inhibits catecholamine-induced vasoconstriction, leading to vasodilation and increased blood flow. Additionally, this compound has been shown to modulate cellular calcium channels, further contributing to vasodilation. Other reported mechanisms include improving blood rheology by enhancing red blood cell deformability and inhibiting platelet aggregation.

The diagram below illustrates the proposed signaling pathways of this compound.

G cluster_this compound This compound cluster_targets Molecular Targets cluster_effects Cellular & Physiological Effects cluster_outcome Clinical Outcome This compound This compound Alpha_Adrenergic_Receptor Alpha-Adrenergic Receptors This compound->Alpha_Adrenergic_Receptor Inhibits Calcium_Channels Calcium Channels This compound->Calcium_Channels Modulates Platelet_Aggregation_Pathways Platelet Aggregation Pathways This compound->Platelet_Aggregation_Pathways Inhibits Improved_Blood_Rheology Improved Blood Rheology This compound->Improved_Blood_Rheology Improves Vasodilation Vasodilation Alpha_Adrenergic_Receptor->Vasodilation Calcium_Channels->Vasodilation Reduced_Platelet_Aggregation Reduced Platelet Aggregation Platelet_Aggregation_Pathways->Reduced_Platelet_Aggregation Improved_Walking_Distance Improved Walking Distance Vasodilation->Improved_Walking_Distance Reduced_Platelet_Aggregation->Improved_Walking_Distance Improved_Blood_Rheology->Improved_Walking_Distance

Caption: Proposed Signaling Pathways of this compound.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Buflomedil

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds like Buflomedil is a critical component of laboratory safety and environmental responsibility. Adherence to proper disposal protocols minimizes risks to personnel and prevents environmental contamination. This guide provides essential, step-by-step instructions for the proper disposal of this compound, in line with established safety guidelines.

Immediate Safety and Handling Precautions

This compound Hydrochloride is categorized as harmful if swallowed and may cause skin and eye irritation.[1] Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE), including gloves and eye protection.[2] In the event of accidental contact, wash the affected skin area with soap and plenty of water, and for eye contact, flush with water as a precaution.[2]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be conducted in accordance with all federal, state, and local regulations.[2] It is crucial to prevent the entry of this compound into drains or sewage systems as it is considered slightly hazardous to water.[3]

1. Segregation and Containment of Waste:

  • Unused or Expired this compound: Place the unwanted this compound into a suitable, clearly labeled, and securely closed container for disposal.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing papers, or contaminated labware, should be considered trace-contaminated waste. These items must be collected in a designated, sealed, and properly labeled waste container.

2. Professional Waste Disposal:

  • The primary and recommended method for this compound disposal is to engage a licensed, professional waste disposal company. These companies are equipped to handle and dispose of chemical waste in a manner that is both safe and compliant with environmental regulations.

  • Do not mix this compound with household garbage.

3. Accidental Spills:

  • In the case of a spill, prevent further leakage if it is safe to do so.

  • Avoid the formation of dust.

  • Sweep or shovel the spilled material into a suitable, closed container for disposal.

  • Ensure adequate ventilation in the area of the spill.

Quantitative Data and Disposal Guidelines

Guideline CategoryRecommended ActionNon-Recommended Action
Primary Disposal Method Engage a licensed professional waste disposal service.Disposal in regular trash or household garbage.
Aquatic Environment Prevent entry into drains, sewers, and watercourses.Flushing down the toilet or sink.
Waste Containment Use suitable, closed, and properly labeled containers for waste.Leaving waste in open or unlabeled containers.
Contaminated PPE Dispose of contaminated gloves and other disposable PPE in accordance with applicable laws and good lab practices.Reusing contaminated disposable PPE.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Buflomedil_Disposal_Workflow cluster_start Start: this compound for Disposal cluster_assessment Waste Assessment cluster_spill_response Spill Response Protocol cluster_containment Waste Containment cluster_disposal Final Disposal cluster_end End: Compliant Disposal start Unused or Contaminated This compound is_spill Accidental Spill? start->is_spill contain_spill Contain Spill is_spill->contain_spill Yes containerize Place in a Suitable, Closed & Labeled Container is_spill->containerize No collect_spill Collect Material (Avoid Dust) contain_spill->collect_spill collect_spill->containerize professional_disposal Transfer to a Licensed Waste Disposal Company containerize->professional_disposal end Disposal Complete professional_disposal->end

This compound Disposal Workflow Diagram

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Buflomedil
Reactant of Route 2
Reactant of Route 2
Buflomedil

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